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  • Product: (6-Methyl-quinazolin-4-ylamino)-acetic acid
  • CAS: 405920-59-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid from 4-chloro-6-methylquinazoline

Abstract This guide provides a comprehensive technical overview for the synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid, a key intermediate in the development of novel therapeutics. The quinazoline scaffold is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview for the synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid, a key intermediate in the development of novel therapeutics. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and anticancer activity.[1][2][3][4][5][6] This document details the chemical principles, step-by-step experimental protocols, and characterization methods for the synthesis of the target molecule, starting from the commercially available or readily synthesized 4-chloro-6-methylquinazoline. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-documented method for functionalizing the quinazoline ring.[7][8][9] This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds make it an ideal scaffold for targeting various enzymatic active sites. A significant number of quinazoline derivatives have been developed as potent inhibitors of protein tyrosine kinases (TKs), which play a critical role in cellular signaling pathways that, when dysregulated, can lead to cancer.[4][10] Compounds like Gefitinib and Erlotinib, both 4-anilinoquinazoline derivatives, are successful examples of FDA-approved drugs that target the epidermal growth factor receptor (EGFR) tyrosine kinase.

The target molecule, (6-Methyl-quinazolin-4-ylamino)-acetic acid, functionalizes the C4 position with a glycine moiety. This addition not only modulates the molecule's solubility and pharmacokinetic properties but also provides a handle for further chemical elaboration, making it a valuable building block for creating libraries of potential drug candidates. This guide focuses on its synthesis via a direct and efficient pathway from 4-chloro-6-methylquinazoline.

Section 1: The Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The central transformation in this synthesis is the displacement of the chlorine atom at the C4 position of the quinazoline ring by the amino group of glycine. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is distinct from SN1 or SN2 reactions that occur at sp³ hybridized carbon centers.[11]

Causality of C4 Reactivity: The quinazoline ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrimidine ring. These nitrogens act as powerful electron-withdrawing groups, polarizing the ring system and making the carbon atoms, particularly C2 and C4, highly electrophilic and susceptible to nucleophilic attack.[12]

Several factors make the C4 position exceptionally reactive:

  • Enhanced Electrophilicity: The C4 carbon is positioned between two nitrogen atoms (N3 and the benzene ring's annulation point), significantly increasing its partial positive charge.

  • Stabilization of the Intermediate: The key step in the SNAr mechanism is the formation of a negatively charged intermediate, known as a Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the pyrimidine ring and onto the electronegative nitrogen atoms, creating a resonance-stabilized intermediate. This stabilization lowers the activation energy of the reaction.[12][13]

  • Regioselectivity: It is well-documented that in 2,4-dichloroquinazoline systems, nucleophilic attack occurs preferentially at the C4 position under mild conditions, with the C2 position requiring harsher conditions for substitution.[7][13][14] This inherent regioselectivity simplifies the synthesis, leading to a cleaner product profile.

The reaction proceeds in two main steps:

  • Addition: The nitrogen atom of glycine (the nucleophile) attacks the electrophilic C4 carbon of 4-chloro-6-methylquinazoline, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer intermediate.

  • Elimination: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, yielding the final product.

Caption: Figure 1: SNAr Reaction Mechanism.

Section 2: Synthesis of Starting Material: 4-chloro-6-methylquinazoline

While 4-chloro-6-methylquinazoline can be sourced commercially, its synthesis from the more accessible 6-methylquinazolin-4(3H)-one is a standard and efficient laboratory procedure. This conversion is a critical precursor step.

Principle: The transformation of a quinazolinone to a chloroquinazoline is typically achieved by treatment with a strong chlorinating agent. A mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) or phosphorus pentachloride (PCl₅) is commonly employed.[15][16] The quinazolinone tautomerizes to its enol form (4-hydroxyquinazoline), and the hydroxyl group is subsequently converted into a chlorosulfite or phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol: Chlorination of 6-methylquinazolin-4(3H)-one
  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Reagents: To the flask, add 6-methylquinazolin-4(3H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) under an inert atmosphere (N₂ or Ar).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-methylquinazoline, which can often be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

Section 3: The Key Synthetic Step: Glycine Substitution

This section details the core reaction for synthesizing the target molecule. The choice of base and solvent is critical for achieving a high yield and purity.

Causality of Experimental Choices:

  • Nucleophile: Glycine is used as the nucleophile. However, its zwitterionic nature and poor solubility in organic solvents can be problematic. A common strategy is to use a glycine ester (e.g., ethyl glycinate hydrochloride) as the nucleophile, followed by a subsequent hydrolysis step to reveal the carboxylic acid. Alternatively, the reaction can be performed with glycine itself in a polar aprotic solvent in the presence of a strong, non-nucleophilic base. This guide will focus on the direct approach using glycine.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can dissolve the reactants and effectively solvate the cations, leaving the glycine anion more nucleophilic. Alcohols like isopropanol or ethanol can also be used.[16]

  • Base: A base is required to deprotonate the glycine's ammonium group (if starting from its zwitterionic form) and to neutralize the hydrochloric acid (HCl) that is generated during the reaction. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is suitable as it is non-nucleophilic and acts as an effective acid scavenger.[9] An inorganic base like potassium carbonate (K₂CO₃) can also be employed.

  • Temperature: Heating the reaction is necessary to overcome the activation energy. Temperatures between 80-120 °C are typical for this type of SNAr reaction.[9]

Synthesis_Workflow Figure 2: Overall Synthesis Workflow Start 6-methylquinazolin-4(3H)-one Intermediate 4-chloro-6-methylquinazoline Start->Intermediate  POClsub{3}, cat. DMF  Reflux, 3-5h Product (6-Methyl-quinazolin-4-ylamino)- acetic acid Intermediate->Product  Glycine, TEA  DMF, 100°C, 6-8h

Caption: Figure 2: Overall Synthesis Workflow.

Experimental Protocol: Synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid
  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add 4-chloro-6-methylquinazoline (1.0 eq), glycine (1.2 eq), and triethylamine (TEA, 2.5 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2-0.5 M.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Precipitation: Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. The product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (6-Methyl-quinazolin-4-ylamino)-acetic acid as a solid.

Section 4: Purification and Characterization

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

Purification:

  • Recrystallization: This is the most common method for purifying the final solid product. The choice of solvent is critical and may require some experimentation. An ethanol/water mixture is often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography may be necessary. A mobile phase consisting of a mixture of dichloromethane and methanol, often with a small percentage of acetic acid to ensure the carboxylic acid remains protonated, is a typical choice.

Characterization: To confirm the structure of (6-Methyl-quinazolin-4-ylamino)-acetic acid, the following analytical techniques are essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the quinazoline ring protons, a singlet for the methyl group at the C6 position, and new signals corresponding to the methylene (-CH₂-) and amine (-NH-) protons of the glycine moiety. The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the carbon skeleton, showing the expected number of aromatic and aliphatic carbon signals, including a signal for the carbonyl carbon of the carboxylic acid.

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the product ([M+H]⁺ or [M-H]⁻).

  • IR (Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch, C=O stretch (of the carboxylic acid), and C=N/C=C stretches of the quinazoline ring.

Section 5: Data Summary

The following table summarizes the typical parameters for the key synthetic step. Yields are highly dependent on reaction scale and purification efficiency.

ParameterReagent/ConditionMolar Equiv.Rationale
Starting Material 4-chloro-6-methylquinazoline1.0The electrophilic substrate for the SNAr reaction.
Nucleophile Glycine1.2 - 1.5A slight excess ensures complete consumption of the starting material.
Base Triethylamine (TEA)2.2 - 3.0Acts as an acid scavenger for the generated HCl and helps deprotonate glycine.
Solvent N,N-Dimethylformamide (DMF)-A polar aprotic solvent that facilitates the SNAr reaction.
Temperature 100 - 110 °C-Provides sufficient energy to overcome the reaction's activation barrier.
Reaction Time 6 - 12 hours-Typical duration for this transformation; should be monitored by TLC.
Expected Yield 65 - 85%-Represents a typical outcome after purification for this reaction class.

Conclusion

The synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid from 4-chloro-6-methylquinazoline is a robust and efficient process centered on the well-understood Nucleophilic Aromatic Substitution (SNAr) mechanism. By leveraging the inherent electrophilicity of the C4 position on the quinazoline scaffold, a direct coupling with glycine can be achieved in high yield. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this valuable chemical intermediate for applications in drug discovery and medicinal chemistry. Rigorous purification and characterization are paramount to validate the synthesis and ensure the material's quality for subsequent research.

References

  • Castellano, S., et al. (2011). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • Castellano, S., et al. (2011). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Unipd. Available at: [Link]

  • Hsieh, H., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. Available at: [Link]

  • Singh, M., et al. (2019). Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. PubMed. Available at: [Link]

  • Al-Ostath, O., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • de Oliveira, R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Nanayakkara, M. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Hima, P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Elsevier. Available at: [Link]

  • Barreto, A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Hennequin, L., et al. (1993). Quinazoline derivatives. Google Patents.
  • de Oliveira, R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Al-Suwaidan, I., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

  • El-Badry, Y. (2010). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8- dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Pattan, S., et al. (2021). A Short Review on Quinazoline Heterocycle. IJRPS. Available at: [Link]

  • de Oliveira, R., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of (6-Methyl-quinazolin-4-ylamino)-acetic acid

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of (6-Methyl-quinazolin-4-ylamino)-acetic acid (CAS No: 405920-59-4). The quinazoline s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of (6-Methyl-quinazolin-4-ylamino)-acetic acid (CAS No: 405920-59-4). The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As such, rigorous structural confirmation of its derivatives is a critical step in drug discovery and development. This document outlines the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) Spectroscopy—to unambiguously determine the chemical identity and purity of the title compound. By integrating predicted data with established methodologies, this guide serves as a practical resource for researchers, explaining not only the protocols but also the causal chemical principles behind the expected spectral features.

Introduction and Compound Overview

Quinazoline and its derivatives are heterocyclic fused rings that have garnered significant attention in pharmaceutical chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The compound of interest, (6-Methyl-quinazolin-4-ylamino)-acetic acid, belongs to this versatile class. Its structure combines the rigid quinazoline core with a methyl substituent and an amino acid side chain, offering multiple points for potential molecular interactions within a biological system.

Accurate structural elucidation is the foundation of any chemical research, ensuring that biological activity is correctly attributed to the molecule under investigation. This guide provides the theoretical and practical basis for achieving this confirmation through a multi-faceted spectroscopic approach.

Compound Details:

  • Chemical Name: (6-Methyl-quinazolin-4-ylamino)-acetic acid

  • CAS Number: 405920-59-4[3][4]

  • Molecular Formula: C₁₁H₁₁N₃O₂[3][5]

  • Molecular Weight: 217.22 g/mol [3][5]

  • Chemical Structure:

    
    
    

Integrated Characterization Workflow

The definitive characterization of a novel or synthesized compound relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle. The general workflow, from sample acquisition to final structural confirmation, is a self-validating process designed to ensure the highest degree of confidence in the material's identity and purity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Synthesis Synthesis or Procurement Purification Purification (e.g., HPLC/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation FTIR->Confirmation UVVis->Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For (6-Methyl-quinazolin-4-ylamino)-acetic acid, ¹H and ¹³C NMR will provide definitive evidence for the arrangement of protons and carbons, respectively.

¹H NMR Spectroscopy

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can dissolve the compound and, importantly, allows for the observation of exchangeable protons (NH and OH), which might be lost or broadened in other solvents like CDCl₃ or D₂O.[8]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 0-14 ppm. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted Spectrum and Interpretation:

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.5br s1H-COOH The carboxylic acid proton is highly deshielded and typically appears as a very broad singlet.
~8.5 - 9.0br s1H-NH- The amine proton's chemical shift is variable and concentration-dependent; it often appears broad.
~8.4s1HH2 (Quinazoline)Proton at position 2 of the quinazoline ring.
~8.2s1HH5 (Quinazoline)Aromatic proton adjacent to the fused ring junction, deshielded by the neighboring ring.
~7.8d1HH7 (Quinazoline)Aromatic proton ortho to the methyl group, showing doublet coupling to H8.
~7.5d1HH8 (Quinazoline)Aromatic proton meta to the methyl group, showing doublet coupling to H7.
~4.2s or d2H-CH₂- COOHMethylene protons adjacent to the nitrogen and carbonyl group. May appear as a doublet if coupled to NH.
~2.5s3H-CH₃ The methyl group protons will appear as a sharp singlet as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy

Expert Insight: ¹³C NMR, often acquired with proton decoupling, provides one signal for each unique carbon atom. This is invaluable for confirming the total carbon count and identifying key functional groups like carbonyls.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 0-180 ppm using a standard pulse program with proton decoupling. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.[9]

Predicted Spectrum and Interpretation:

Predicted Shift (δ, ppm)AssignmentRationale
~171C =OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield.
~150 - 160C4, C8aCarbons of the pyrimidine ring bonded to nitrogen atoms.
~120 - 140C2, C5, C6, C7, C8, C4aAromatic carbons of the quinazoline ring system. The carbon bearing the methyl group (C6) will be distinct.
~45C H₂The aliphatic methylene carbon.
~21C H₃The aliphatic methyl carbon, appearing in the upfield region.

Mass Spectrometry (MS)

Expert Insight: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds, minimizing fragmentation and ensuring the observation of the molecular ion.[7][10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI-MS system (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The mass range should be set to observe the expected molecular ion (e.g., 50-500 m/z).

Expected Mass Spectrum and Interpretation:

m/z (Positive Mode)AssignmentRationale
218.0924[M+H]⁺The protonated molecular ion. This is the most crucial peak for confirming molecular weight.
174.0924[M+H - CO₂]⁺A common fragment resulting from the loss of carbon dioxide from the carboxylic acid group.

Predicted Fragmentation Pathway:

G M [M+H]⁺ m/z = 218.09 F1 [M+H - CO₂]⁺ m/z = 174.09 M->F1 - CO₂ (-44 Da)

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Insight: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, the key signatures will be from the carboxylic acid, the secondary amine, and the aromatic system.[1]

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[11]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected FTIR Spectrum and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 2500 (broad)O-H stretchCarboxylic Acid (-COOH)A very broad and strong absorption due to hydrogen bonding is a hallmark of carboxylic acids.[12]
~3350 (sharp/med)N-H stretchSecondary Amine (-NH-)This peak will likely be superimposed on the broad O-H band.
3100 - 3000C-H stretch (sp²)Aromatic C-HCharacteristic of protons on the quinazoline ring.
2980 - 2850C-H stretch (sp³)Aliphatic C-H (-CH₃, -CH₂)Stretching vibrations from the methyl and methylene groups.
~1710 (strong)C=O stretchCarboxylic Acid (-COOH)A strong, sharp absorption characteristic of the carbonyl group.[12]
1620 - 1580C=N and C=C stretchesQuinazoline RingMultiple bands in this region are expected from the conjugated aromatic and imine systems.
~1550N-H bendSecondary Amine (-NH-)Bending vibration associated with the secondary amine.

UV-Visible (UV-Vis) Spectroscopy

Expert Insight: UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated π-system. Quinazoline derivatives typically exhibit distinct absorption bands corresponding to π → π* and n → π* transitions.[11][13]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-30 µM) of the compound in a UV-transparent solvent such as acetonitrile or DMSO.[13][14]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from approximately 200 to 500 nm, using the pure solvent as a blank.

Expected UV-Vis Spectrum and Interpretation:

λₘₐₓ (nm)Transition TypeChromophoreRationale
~240 - 300π → πQuinazoline RingThis shorter wavelength band is attributed to the high-energy π → π transition within the aromatic system.[13]
~310 - 350n → πQuinazoline RingThis longer wavelength band, often of lower intensity, is due to the n → π transition involving the non-bonding electrons on the nitrogen atoms of the quinazoline ring.[13]

Summary and Conclusion

The structural integrity of (6-Methyl-quinazolin-4-ylamino)-acetic acid can be unequivocally established through the systematic application of modern spectroscopic techniques.

  • NMR spectroscopy confirms the precise arrangement of the carbon-hydrogen framework.

  • Mass spectrometry validates the molecular weight and elemental formula.

  • FTIR spectroscopy identifies all key functional groups present.

  • UV-Vis spectroscopy characterizes the electronic properties of the conjugated system.

By integrating the data from these orthogonal methods, researchers can possess a high degree of confidence in the identity, structure, and purity of their compound, which is the essential starting point for any further investigation in drug development and chemical biology.

References

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  • AmbioPharm. (n.d.). (6-Methyl-quinazolin-4-ylamino)-acetic acid. Retrieved from [Link]

  • PMC. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Retrieved from [Link]

  • IJIRT. (2025). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B).... Retrieved from [Link]

  • Zenodo. (n.d.). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and physical data of the quinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

  • Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Retrieved from [Link]

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  • SpectraBase. (n.d.). Quinazoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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  • ResearchGate. (n.d.). Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO.... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -2-methyl quinazolin-4(3H)-one. Retrieved from [Link]

  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methylamino-6-morpholin-4-yl-[3][13][14]triazin-2-ylsulfanyl)-acetic acid methyl ester. Retrieved from [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (6-Methyl-quinazolin-4-ylamino)-acetic acid

Foreword: Unveiling the Molecular Identity In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. (6-Methyl-quinazolin-4-ylamino)-...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Identity

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. (6-Methyl-quinazolin-4-ylamino)-acetic acid, a molecule of interest within the broader class of quinazoline derivatives, presents a unique analytical challenge. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide, born from extensive field experience and a deep understanding of analytical chemistry, provides a comprehensive framework for the mass spectrometric analysis of this target compound. We will move beyond rote protocols to explore the why behind the how, ensuring a robust and scientifically sound analytical approach.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is the bedrock of any successful analytical method.

PropertyValueSource
Chemical Formula C₁₁H₁₁N₃O₂-
Molecular Weight 217.22 g/mol -
Structure A quinazoline core linked via an amino bridge to an acetic acid moiety, with a methyl group at position 6.-
Predicted Ionization Primarily forms [M+H]⁺ in positive ion electrospray ionization (ESI) due to the presence of basic nitrogen atoms in the quinazoline ring.[3]

Strategic Approach to Analysis: The LC-MS/MS Workflow

For a compound of this nature, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is the gold standard, offering unparalleled sensitivity and selectivity.[4]

Diagram of the Analytical Workflow

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Start Biological or Synthesis Matrix SPE Solid Phase Extraction (SPE) Start->SPE Matrix Removal Evap Evaporation SPE->Evap Concentration Recon Reconstitution Evap->Recon Solvent Exchange Injection Sample Injection Recon->Injection Column C18 Reverse-Phase Separation Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (CID, Q2) Precursor->Fragmentation Product Product Ion Scanning (Q3) Fragmentation->Product Detection Detection & Data Acquisition Product->Detection

Caption: Overall workflow for the LC-MS/MS analysis.

The Critical First Step: Sample Preparation

The adage 'garbage in, garbage out' holds particularly true in mass spectrometry. A clean sample is non-negotiable for achieving high sensitivity, robust performance, and longevity of the analytical instrumentation. The choice of sample preparation technique is dictated by the sample matrix.

Protocol for Sample Preparation from Biological Matrices (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. This step is crucial for crashing out proteins which can foul the LC column and MS interface.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system.

Chromatographic Separation: Isolating the Analyte

Reverse-phase high-performance liquid chromatography (HPLC) is the method of choice for separating moderately polar compounds like our target analyte from residual matrix components and potential isomers.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape.

Mass Spectrometric Detection: Deciphering the Molecular Signature

The heart of the analysis lies in the mass spectrometer. Electrospray ionization in the positive ion mode (ESI+) is ideal for nitrogen-containing compounds.

Optimized Mass Spectrometry Parameters
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens on the quinazoline ring are readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Desolvation Temperature 350°CFacilitates the evaporation of solvent from the ESI droplets.
Gas Flow 600 L/hrAids in the desolvation process.
Scan Mode Multiple Reaction Monitoring (MRM)For quantification, MRM provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Hypothesized Fragmentation Pathway

The fragmentation of (6-Methyl-quinazolin-4-ylamino)-acetic acid is predicted to be driven by the stable quinazoline core and the substituents. The structure of the molecule heavily influences the fragmentation behavior.[3]

Fragmentation_Pathway cluster_main Hypothesized ESI-MS/MS Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 Precursor [M+H]⁺ m/z 218.09 Frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 200.08 Precursor->Frag1 -H₂O Frag3 Loss of Glycine moiety [M+H - C₂H₄NO₂]⁺ m/z 144.07 Precursor->Frag3 -C₂H₄NO₂ Frag2 Loss of CO [M+H - H₂O - CO]⁺ m/z 172.08 Frag1->Frag2 -CO

Caption: Hypothesized fragmentation of protonated (6-Methyl-quinazolin-4-ylamino)-acetic acid.

Explanation of Fragmentation:

  • Precursor Ion ([M+H]⁺, m/z 218.09): The molecule is expected to readily protonate on one of the nitrogen atoms of the quinazoline ring.

  • Pathway 1: Loss of Water and Carbon Monoxide: A common fragmentation pathway for carboxylic acids involves the initial loss of water (H₂O), followed by the loss of carbon monoxide (CO).[4] This would result in fragment ions at m/z 200.08 and m/z 172.08, respectively.

  • Pathway 2: Cleavage of the Amino-Acetic Acid Moiety: Another likely fragmentation involves the cleavage of the bond between the quinazoline ring and the amino group, leading to the loss of the glycine moiety. This would produce a stable quinazoline-containing fragment at m/z 144.07.

Method Validation: Ensuring Trustworthiness

A self-validating system is crucial for regulatory compliance and data integrity. The developed method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity and Selectivity: The ability to differentiate the analyte from other components in the matrix.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

Conclusion: A Robust Analytical Framework

This guide has provided a comprehensive, technically grounded framework for the mass spectrometric analysis of (6-Methyl-quinazolin-4-ylamino)-acetic acid. By understanding the physicochemical properties of the analyte and the principles of LC-MS/MS, researchers can develop and validate a robust and reliable method for its quantification and characterization. The provided protocols and parameters serve as a strong starting point for method development, and the insights into fragmentation will aid in structural confirmation.

References

  • Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton, School of Chemistry, Doctoral Thesis. [Link]

  • MDPI. (2022). N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. [Link]

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  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. [Link]

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  • ResearchGate. (n.d.). ESI-MS monitoring of the reaction. [Link]

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Exploratory

The Ascendant Role of 6-Methyl-Quinazoline Derivatives in Oncology: A Technical Guide to In Vitro Antitumor Evaluation

Abstract The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3] This guide provides an in-depth technical exploration of 6-m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2][3] This guide provides an in-depth technical exploration of 6-methyl-quinazoline derivatives, a subclass demonstrating significant promise in preclinical oncology. We will dissect the synthetic rationale, provide validated protocols for assessing in vitro antitumor efficacy, and elucidate the prevalent mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel quinazoline-based therapeutics from the laboratory to clinical consideration.

Introduction: The Quinazoline Nucleus and the Significance of 6-Methyl Substitution

Quinazoline derivatives have emerged as a privileged scaffold in the design of kinase inhibitors, with several compounds gaining FDA approval for cancer treatment.[1] Their rigid bicyclic structure provides an excellent framework for interacting with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer.[4][5] The substitution pattern on the quinazoline ring is critical for determining the pharmacological activity and target selectivity.[6]

The introduction of a methyl group at the 6-position of the quinazoline core can significantly influence the compound's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific kinase targets.[7] This strategic modification has been explored to optimize the antitumor profile of quinazoline derivatives, leading to compounds with potent activity against a range of cancer cell lines.

This guide will focus on the practical aspects of evaluating the in vitro antitumor activity of these promising compounds, providing a robust framework for their preclinical assessment.

Synthesis of 6-Methyl-Quinazoline Derivatives: A Representative Protocol

The synthesis of 6-methyl-quinazoline derivatives often follows a multi-step reaction sequence. A common and effective starting point is the reaction of 5-methylanthranilic acid with a suitable reagent to form the quinazoline core.[1]

Protocol 2.1: Synthesis of 2-Mercapto-6-methyl-3-phenylquinazolin-4(3H)-one

This protocol outlines the synthesis of a key intermediate that can be further modified to generate a library of 6-methyl-quinazoline derivatives.

Materials:

  • 5-Methylanthranilic acid

  • 2-Phenylisothiocyanate

  • Absolute Ethanol

  • Reflux apparatus

  • Stirring hotplate

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylanthranilic acid (1 equivalent) in absolute ethanol.

  • Add 2-phenylisothiocyanate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-mercapto-6-methyl-3-phenylquinazolin-4(3H)-one.[1]

  • Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This foundational molecule can then undergo various substitution reactions at the mercapto group to generate a diverse range of derivatives for biological evaluation.

In Vitro Evaluation of Antitumor Activity

A systematic in vitro evaluation is crucial to determine the potency and mechanism of action of newly synthesized 6-methyl-quinazoline derivatives. The following are standard, validated protocols for this purpose.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol 3.1.1: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)[9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • 6-Methyl-quinazoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 6-methyl-quinazoline derivatives in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Elucidation of Cell Death Mechanisms: Apoptosis Assays

Many anticancer drugs induce apoptosis, or programmed cell death.[11][12] It is therefore critical to determine if the observed cytotoxicity of 6-methyl-quinazoline derivatives is due to the induction of apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Cancer cells treated with 6-methyl-quinazoline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Investigation of Cell Cycle Perturbations

Quinazoline derivatives are known to induce cell cycle arrest, often at the G2/M phase.[6][9] Cell cycle analysis by flow cytometry is a standard method to investigate these effects.

Materials:

  • Cancer cells treated with 6-methyl-quinazoline derivatives

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compounds for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Insights: Targeting Key Signaling Pathways

The antitumor activity of many quinazoline derivatives stems from their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][14]

EGFR and VEGFR Inhibition

The 6-methyl-quinazoline scaffold has been incorporated into potent inhibitors of both EGFR and VEGFR.[2][10] Inhibition of these receptor tyrosine kinases can block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induction of apoptosis.[15][16]

Experimental Workflow for Mechanistic Studies:

G cluster_0 In Vitro Antitumor Activity Assessment cluster_1 Mechanism of Action Studies A Synthesis of 6-Methyl- Quinazoline Derivatives B Cell Viability Assay (MTT) A->B Screen for Cytotoxicity C Apoptosis Assay (Annexin V/PI) B->C Investigate Cell Death Mechanism D Cell Cycle Analysis (PI Staining) B->D Analyze Cell Cycle Perturbations E Western Blot Analysis of Key Signaling Proteins (e.g., p-EGFR, p-Akt, Bcl-2, Bax) C->E Confirm Apoptotic Pathway Activation D->E F Kinase Inhibition Assays (EGFR, VEGFR) E->F Identify Molecular Target

Caption: Experimental workflow for the in vitro evaluation of 6-methyl-quinazoline derivatives.

Signaling Pathway Targeted by 6-Methyl-Quinazoline Derivatives:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/VEGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Methyl-Quinazoline Derivative Inhibitor->EGFR Inhibition

Sources

Foundational

A Technical Guide to the Antimicrobial and Antifungal Properties of Novel Quinazolinone Derivatives

Introduction The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery of novel therapeutic agents. Within the landscape of medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery of novel therapeutic agents. Within the landscape of medicinal chemistry, the quinazolinone scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides an in-depth technical exploration of novel quinazolinone derivatives, focusing on their synthesis, mechanisms of action, and the critical evaluation of their antimicrobial and antifungal properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as a comprehensive resource for advancing the development of this promising class of compounds.

The Quinazolinone Core: A Scaffold of Therapeutic Promise

Quinazolinones are heterocyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring.[4] Their derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and, most notably, antimicrobial and antifungal effects.[1][3][5][6][7] The structural versatility of the quinazolinone core allows for substitutions at various positions, profoundly influencing their biological activity and enabling the targeted design of potent therapeutic agents.[8]

Synthetic Strategies for Bioactive Quinazolinone Derivatives

The synthesis of novel quinazolinone derivatives is a cornerstone of research in this field. A common and effective approach involves multi-step synthesis starting from readily available precursors like anthranilic acid.

Exemplary Synthetic Protocol: From Anthranilic Acid to Substituted Quinazolinones

This protocol outlines a generalized, yet robust, pathway for synthesizing a variety of quinazolinone derivatives. The rationale behind this multi-step approach is to first construct the core heterocyclic system and then introduce diverse functional groups to explore the structure-activity relationship (SAR).

Step 1: Synthesis of 2-substituted-4H-benzo[d][5][9]oxazin-4-one

  • Rationale: This initial step creates a reactive benzoxazinone intermediate. Acetic anhydride serves as both a reactant and a dehydrating agent to facilitate the cyclization of anthranilic acid.

  • Procedure: A solution of anthranilic acid in a reagent like acetic anhydride is refluxed for several hours.[10] Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered and purified to yield the benzoxazinone intermediate.[10]

Step 2: Formation of the Core Quinazolinone Ring

  • Rationale: The benzoxazinone ring is susceptible to nucleophilic attack. Reacting it with an amine or hydrazine hydrate opens the ring and facilitates re-cyclization to form the more stable quinazolinone core. This step is crucial for introducing substituents at the 3-position.

  • Procedure: The benzoxazinone intermediate from Step 1 is reacted with an appropriate amine (e.g., 5-aminosalicylic acid or various amino acids) in a suitable solvent.[10] The mixture is heated, often at high temperatures, to drive the reaction to completion.[10] The solid product is then crystallized to yield the 2,3-disubstituted quinazolin-4(3H)-one.

Step 3: Derivatization of the Quinazolinone Scaffold

  • Rationale: This final step introduces chemical diversity, which is key to optimizing biological activity. By reacting the core quinazolinone with various electrophiles (like aromatic aldehydes or acid chlorides), a library of novel derivatives can be generated for screening.[4][5]

  • Procedure: The quinazolinone from Step 2 is dissolved in a solvent like glacial acetic acid or DMF.[4][5] An appropriate aromatic aldehyde and a catalyst (e.g., anhydrous sodium acetate) are added, and the mixture is refluxed for several hours.[5] The product is then precipitated on ice, washed, and recrystallized.[5]

Mechanisms of Antimicrobial and Antifungal Action

Quinazolinone derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in bacteria and fungi.[11] Understanding these mechanisms is critical for the rational design of more potent and specific drugs.

Key molecular targets include:

  • DNA Gyrase: Some quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[1][12] By targeting the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to cell death.[8][12]

  • Penicillin-Binding Proteins (PBPs): A notable class of quinazolinones acts as non-β-lactam inhibitors of PBPs, which are crucial for bacterial cell wall synthesis.[9] Some derivatives bind to an allosteric site on PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), rendering the bacteria susceptible to cell lysis.[8][9]

  • Biofilm Formation: Certain derivatives can inhibit biofilm formation, particularly in opportunistic pathogens like Pseudomonas aeruginosa.[6] This is often achieved by disrupting quorum sensing pathways, which bacteria use to coordinate collective behaviors.[6]

Visualizing the Drug Discovery Workflow

The process from initial concept to a viable drug candidate is a complex, multi-stage endeavor. The following diagram illustrates a generalized workflow for the discovery and optimization of novel quinazolinone-based antimicrobial agents.

G Workflow for Antimicrobial Quinazolinone Discovery cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Synthesis Synthesis of Quinazolinone Library HTS High-Throughput Screening (In Vitro Assays) Synthesis->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Improve Potency & PK/PD) SAR->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Safety Studies In_Vivo->Tox Candidate Drug Candidate Selection Tox->Candidate

Caption: Key modification sites on the quinazolinone scaffold for SAR studies.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for representative quinazolinone derivatives, illustrating the impact of structural modifications on their activity against S. aureus.

Compound IDR1 (Position 2)R2 (Position 3)R3 (Quinazolinone Core)MIC (µg/mL) vs. S. aureus ATCC 29213Reference
1 4-Nitrostyryl3-HydroxyphenylUnsubstituted2[8]
27 4-Cyanostyryl3-Carboxyphenyl6-Fluoro0.25[8][9]
30 4-Cyanostyryl3-Hydroxyphenyl6-Fluoro0.5[8][9]
52 4-Cyanostyryl3-Hydroxyphenyl7-Fluoro1[8]

Higher MIC values indicate lower antibacterial activity.

In Vivo Efficacy and Preclinical Development

While in vitro data is essential, promising candidates must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.

Animal Models of Infection
  • Mouse Peritonitis Model: This model is often used to evaluate the efficacy of novel antibacterials. Mice are infected intraperitoneally with a bacterial strain (e.g., MRSA), and then treated with the test compound. Survival rates and bacterial load in various organs are measured. [13]* Neutropenic Thigh Infection Model: This is a localized infection model where bacteria are injected into the thigh muscle of neutropenic mice. It is particularly useful for studying the efficacy of compounds against specific pathogens in an immunocompromised host. [13][14] Promising compounds from these studies, like those that show good oral bioavailability and efficacy, can then be advanced to further preclinical development. [9][13]

Challenges and Future Perspectives

Despite the significant promise of quinazolinone derivatives, challenges remain. These include optimizing drug-like properties, minimizing potential toxicity, and navigating the complex landscape of microbial resistance mechanisms. Future research should focus on:

  • Hybrid Molecules: Synthesizing hybrid compounds that combine the quinazolinone scaffold with other known antimicrobial pharmacophores to create agents with dual mechanisms of action. [11]* Targeting Efflux Pumps: Developing quinazolinone derivatives that can also inhibit efflux pumps, a common mechanism of resistance in bacteria. [15]* Advanced Drug Delivery: Utilizing nanotechnology and other advanced delivery systems to improve the bioavailability and targeting of these compounds.

The continued exploration of the vast chemical space of quinazolinone derivatives holds immense potential for the development of the next generation of antimicrobial and antifungal agents.

References

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Exploratory

An In-Depth Technical Guide to the Biological Targets of 4-Aminoquinazoline Compounds

Abstract The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective ligands for a multitude of biologi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective ligands for a multitude of biological targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs, particularly in the realm of oncology.[1][3][4] This technical guide provides an in-depth exploration of the primary biological targets of 4-aminoquinazoline derivatives, focusing on the molecular mechanisms of action, the signaling pathways involved, and the experimental methodologies crucial for their discovery and validation. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to serve as an authoritative resource for advancing the therapeutic application of this remarkable chemical core.

Introduction: The 4-Aminoquinazoline Core

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, provides a unique structural framework. The addition of an amino group at the C4 position, often an anilino (phenylamino) substituent, creates the 4-aminoquinazoline pharmacophore. This structure is particularly adept at interacting with the ATP-binding pockets of protein kinases, making it a premier scaffold for designing kinase inhibitors.[5][6] Its effectiveness stems from the quinazoline nitrogen atoms acting as hydrogen bond acceptors, mimicking the adenine portion of ATP, thereby enabling competitive inhibition.[5] While kinases are the most prominent targets, the scaffold's utility extends to other enzyme families and receptors, underscoring its broad therapeutic potential.

Key Biological Targets: A Focus on Protein Kinases

Protein kinases orchestrate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. 4-Aminoquinazoline derivatives have been extensively developed as potent kinase inhibitors.[3][4]

Epidermal Growth Factor Receptor (EGFR) Family

The EGFR (ErbB) family of receptor tyrosine kinases—comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4)—are critical mediators of cell proliferation, survival, and migration.[6] Their overexpression or mutation is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancers.[5][6][7]

Mechanism of Action: 4-Anilinoquinazoline-based inhibitors, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors that bind to the intracellular kinase domain of EGFR.[8] This binding prevents ATP from accessing the active site, thereby blocking receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[7][9]

Generations of EGFR Inhibitors:

  • First-Generation (Reversible): Gefitinib and Erlotinib are selective for EGFR and show significant efficacy in patients with activating EGFR mutations. However, resistance often develops, most commonly through the T790M "gatekeeper" mutation.[8]

  • Second-Generation (Irreversible): Afatinib and Dacomitinib were designed to overcome this resistance. They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, leading to irreversible inhibition of multiple ErbB family members.[7]

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib was developed to potently inhibit the T790M resistance mutation while sparing wild-type (WT) EGFR, thereby reducing toxicity. The emergence of a C797S mutation, which removes the covalent binding site, confers resistance to these agents.[9]

  • Fourth-Generation (Allosteric/Spanning Inhibitors): Research is ongoing to develop compounds that can overcome C797S-mediated resistance, with strategies including inhibitors that span both the ATP site and an allosteric pocket.[9]

EGFR Signaling Pathway and Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for 4-aminoquinazoline inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras Dimer->Ras activates PI3K PI3K Dimer->PI3K activates Inhibitor 4-Aminoquinazoline Inhibitor (e.g., Gefitinib) Inhibitor->Dimer blocks Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT Akt PI3K->AKT AKT->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response

Caption: EGFR signaling pathway inhibited by 4-aminoquinazolines.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] The VEGFR family, particularly VEGFR-2, is the primary mediator of this process.[10][11] The combined inhibition of both EGFR and VEGFR signaling represents a powerful anti-cancer strategy, as these pathways can have synergistic effects on tumor progression.[7][12]

Many 4-aminoquinazoline derivatives have been designed as dual EGFR/VEGFR-2 inhibitors (e.g., Vandetanib) or as selective VEGFR-2 inhibitors.[13][14] These compounds function, similarly to EGFR inhibitors, by competing with ATP in the kinase domain of VEGFR-2, thereby blocking downstream signaling through pathways like Akt/mTOR/p70s6k, which are crucial for endothelial cell proliferation and survival.[10]

Other Kinase Targets

The versatility of the 4-aminoquinazoline scaffold has enabled its application against a broad range of other kinases.[4]

Target Kinase FamilyKey Examples / RationaleRepresentative CompoundsReference
Src Family Kinases Non-receptor tyrosine kinases involved in cell growth, motility, and adhesion. Often implicated in cancer metastasis.Bosutinib (also a Bcr-Abl inhibitor)[15]
PI3K Phosphoinositide 3-kinases are central to the PI3K/Akt/mTOR pathway, frequently mutated in cancer.Novel 4-aminoquinazoline derivatives[16]
Aurora Kinases Serine/threonine kinases essential for mitotic progression. Their inhibition leads to cell cycle arrest and apoptosis.Barasertib[8]
Cyclin-Dependent Kinases (CDK) Regulate cell cycle progression. CDK inhibitors can induce cell cycle arrest.Quinazolin-4(3H)-one derivatives[17]

Emerging and Non-Kinase Targets

While kinase inhibition is the most prominent application, the therapeutic reach of 4-aminoquinazolines is expanding. Recent studies have identified novel targets, highlighting the scaffold's potential beyond oncology.

  • Antiviral Activity: A series of 4-anilino-6-aminoquinazoline derivatives were identified as potent inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) infection through a random screen, with subsequent optimization leading to compounds with high inhibitory effects.[18][19] The precise molecular target in the viral life cycle is an area of active investigation.

  • Antiparasitic Activity: Through virtual screening, a 2-aryl-4-aminoquinazoline series was identified with efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease.[20]

  • Phosphodiesterases (PDEs): Certain quinazoline derivatives have shown inhibitory activity against PDEs, enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), suggesting potential applications in inflammatory and cardiovascular diseases.

It is crucial to recognize that many kinase inhibitors have off-target effects, binding to proteins outside the kinome.[21] These non-kinase targets can contribute to both the therapeutic efficacy and the adverse side effects of a drug, making comprehensive target profiling essential.[21]

Experimental Workflows for Target Identification & Validation

A rigorous, multi-step process is required to identify and validate the biological targets of 4-aminoquinazoline compounds. The causality behind this workflow is to move from broad, high-throughput methods to highly specific, hypothesis-driven assays, ensuring confidence in the identified target and its relevance to the observed phenotype.

Target Discovery & Validation Workflow

Workflow cluster_discovery Phase 1: Target Discovery & Hit ID cluster_validation Phase 2: Hit-to-Lead & Target Validation cluster_preclinical Phase 3: Preclinical Evaluation phenotypic_screen Phenotypic Screen (e.g., Cell Viability Assay) biochem Biochemical Assays (IC50 Determination) phenotypic_screen->biochem hts High-Throughput Screen (Biochemical or Cell-Based) hts->biochem virtual_screen Virtual Screen (In Silico Docking) virtual_screen->biochem cell_based Cell-Based Assays (Target Engagement, Pathway Analysis) biochem->cell_based Confirmed Hits structural Structural Biology (X-ray Crystallography, Cryo-EM) cell_based->structural Validated Leads animal In Vivo Animal Models (Xenograft Studies) cell_based->animal structural->animal Rational Design pkpd Pharmacokinetics/ Pharmacodynamics (PK/PD) animal->pkpd

Caption: A generalized workflow for drug target discovery and validation.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a common, robust method for determining the potency (IC50) of a 4-aminoquinazoline compound against a specific protein kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for high-throughput screening.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium (Eu)-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it into close proximity with an APC-labeled streptavidin that is bound to the biotinylated substrate. Excitation of the Eu donor results in energy transfer to the APC acceptor, generating a specific FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Biotinylated substrate peptide

  • ATP

  • Test compound (4-aminoquinazoline derivative)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagents: Eu-labeled anti-phospho-antibody, Streptavidin-APC

  • Stop/Detection Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA)

  • 384-well low-volume white plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Plate Preparation: Add 50 nL of each compound dilution (and controls: DMSO, Staurosporine) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations must be empirically determined but are typically in the low nanomolar range for the kinase and near the Km for the substrate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • Reaction Termination and Detection:

    • Prepare a detection mix containing the Eu-antibody and SA-APC in Stop/Detection Buffer. The EDTA in the buffer chelates Mg2+, stopping the kinase reaction.

    • Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Data Analysis:

    • Calculate the ratio of the acceptor/donor signals.

    • Normalize the data using the vehicle (DMSO, 0% inhibition) and positive (Staurosporine, 100% inhibition) controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Causality:

  • Controls: The inclusion of DMSO (negative) and a potent, non-selective inhibitor like Staurosporine (positive) is critical to define the dynamic range of the assay.

  • Z'-Factor: For screening campaigns, a Z'-factor is calculated from the controls to quantify assay quality. A Z' > 0.5 indicates an excellent, robust assay.

  • ATP Concentration: Using an ATP concentration near its Km is crucial. If the ATP concentration is too high, the apparent potency of a competitive inhibitor will be artificially low. This choice directly impacts the interpretation of the IC50 value.

Conclusion and Future Directions

The 4-aminoquinazoline scaffold remains a profoundly important pharmacophore in drug discovery. Its proven success as a kinase inhibitor, particularly against the EGFR family, has revolutionized cancer therapy. The ongoing exploration of this scaffold continues to yield inhibitors for a growing list of kinase targets, including VEGFR, Src, and PI3K, often with dual- or multi-targeting profiles designed to combat therapeutic resistance.

Future research will likely focus on several key areas:

  • Overcoming Resistance: Designing novel 4-aminoquinazoline derivatives that can inhibit drug-resistant mutant targets (e.g., EGFR C797S) is a high priority.[9]

  • Expanding Therapeutic Areas: The identification of non-kinase targets in virology and parasitology opens exciting new avenues for this privileged scaffold.[18][20]

  • Improving Selectivity: Fine-tuning the structure to enhance selectivity for the desired target over related kinases remains a central goal to minimize off-target toxicities.

  • Targeted Drug Delivery: Conjugating 4-aminoquinazoline inhibitors to antibodies or other targeting moieties could enhance their delivery to tumor tissues and improve their therapeutic index.

The rich history and continued evolution of 4-aminoquinazoline-based compounds ensure they will remain at the forefront of medicinal chemistry, providing a versatile platform for the development of next-generation targeted therapies.

References

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Foundational

Topic: The Structure-Activity Relationship (SAR) of 6-Substituted-4-Anilinoquinazolines: A Guide for Kinase Inhibitor Drug Discovery

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly renowned as a "pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly renowned as a "privileged" structure for targeting the ATP-binding site of protein kinases. This guide provides a detailed exploration of the structure-activity relationship (SAR) centered on the C-6 position of this scaffold. We will dissect how modifications at this critical position influence inhibitor potency, selectivity, pharmacokinetic properties, and mechanism of action, from reversible to irreversible inhibition. This document synthesizes data from seminal and contemporary research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for drug development professionals engaged in the design of next-generation kinase inhibitors.

The 4-Anilinoquinazoline Core: A Validated Kinase Hinge-Binder

The success of the 4-anilinoquinazoline scaffold is fundamentally rooted in its ability to mimic the adenine moiety of ATP, enabling it to bind effectively within the kinase hinge region. This interaction is primarily mediated by a critical hydrogen bond between the N-1 nitrogen of the quinazoline ring and a backbone amide proton of a conserved hinge residue (e.g., Met793 in EGFR). The aniline group at the C-4 position extends into the hydrophobic pocket of the ATP-binding site, providing further affinity and offering a vector for modulating selectivity.[1][2]

The substitution pattern on the quinazoline core itself, particularly at the C-6 and C-7 positions, is crucial for fine-tuning the molecule's properties. These positions project towards the solvent-exposed region of the ATP cleft, providing a versatile platform for introducing a wide array of functional groups to optimize potency, selectivity, and drug-like properties.[3][4]

Caption: Core interactions of the 4-anilinoquinazoline scaffold.

The Strategic Importance of the C-6 Position

While both the C-6 and C-7 positions are vital, the C-6 position has been extensively explored to introduce a diverse range of functionalities. Modifications here can profoundly impact the inhibitor's profile in several key ways:

  • Potency Enhancement: Introducing electron-donating groups can increase the basicity of the N-1 nitrogen, strengthening the key hydrogen bond with the kinase hinge.[1]

  • Solubility and Pharmacokinetics: Appending polar or basic side chains can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

  • Additional Binding Interactions: Larger substituents can extend to and interact with other regions of the ATP pocket, increasing affinity and modulating the selectivity profile.[6][7]

  • Covalent Inhibition: The C-6 position is an ideal anchor point for Michael acceptor groups that can form a covalent bond with a nearby cysteine residue (e.g., Cys797 in EGFR), leading to irreversible inhibition.[8][9]

Dissecting the SAR at the C-6 Position

The choice of substituent at the C-6 position is a critical decision in the design process. Below, we analyze the impact of different classes of substituents.

Small Alkoxy and Electron-Donating Groups

Early exploration of the 4-anilinoquinazoline scaffold, which led to first-generation inhibitors like Gefitinib and Erlotinib, established the importance of small, electron-donating groups at the C-6 and C-7 positions.[10][11][12]

  • Gefitinib (Iressa®): Features a methoxy group at C-7 and a large morpholinopropoxy group at C-6. This combination contributes to its potent and selective inhibition of EGFR.[11][13]

  • Erlotinib (Tarceva®): Incorporates two methoxyethoxy groups at the C-6 and C-7 positions. These groups enhance solubility and contribute to the overall binding affinity.[12][14][15]

The general principle is that small electron-donating groups on the quinazoline core are favored for potent activity.[1] This enhancement is attributed to the positive inductive effect which increases the electron density of the quinazoline ring system, thereby strengthening the crucial N1-hinge hydrogen bond.

Michael Acceptors for Irreversible Inhibition

A major advancement in kinase inhibitor design was the development of irreversible inhibitors. This was achieved by placing a reactive "warhead" on the scaffold that could form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, such as Cys797 in EGFR and HER2. The C-6 position proved to be the optimal location for these Michael acceptors.

Commonly used Michael acceptors include:

  • Acrylamides

  • Vinylsulfonamides

  • Butynamides

These groups are positioned to react with the nucleophilic thiol of the cysteine residue, leading to prolonged, irreversible inhibition of the kinase.[8][9] This strategy is employed by second-generation inhibitors like Afatinib and Dacomitinib and has been shown to be effective against certain resistance mutations (though not T790M). A series of 6-substituted 4-anilinoquinazolines with various Michael acceptors at the 6-position have been prepared to define the structural requirements for irreversible inhibition.[8] Attaching a basic functional group onto the Michael acceptor can result in greater reactivity and improved water solubility, leading to compounds with enhanced biological properties.[9]

cluster_0 Irreversible Inhibition Mechanism Inhibitor 4-Anilinoquinazoline (with C6-Michael Acceptor) Binding Reversible Binding (H-Bond to Hinge) Inhibitor->Binding Kinase Kinase ATP Pocket (with Cys797) Kinase->Binding Reaction Michael Addition Reaction Binding->Reaction Covalent_Complex Stable Covalent Complex (Irreversible Inhibition) Reaction->Covalent_Complex

Caption: Workflow for covalent irreversible inhibition.

Bulky Groups and Extended Side Chains

More recent research has focused on introducing larger and more complex side chains at the C-6 position to probe for additional interactions and improve selectivity.

  • Arylureido Groups: A series of 6-arylureido-4-anilinoquinazoline derivatives were designed and synthesized. The introduction of the aryl urea group enlarges the molecular framework, increasing the possibility of interactions with key amino acids in the active pocket, thereby improving binding affinity.[6][7] Compound 7i from this series showed excellent antitumor activity against A549, HT-29, and MCF-7 cell lines, with an EGFR inhibitory IC₅₀ of 17.32 nM.[6]

  • Salicyl Moieties: Novel 6-salicyl-4-anilinoquinazoline derivatives have been evaluated as dual EGFR/HER2 inhibitors.[3][16] Compound 21 in this class, featuring a para-trifluoromethyl substituent on the salicylic ring, demonstrated potent dual inhibition with IC₅₀ values of 0.12 µM for EGFR and 0.096 µM for HER2.[3][16]

  • Carbon-Linked and Alkynyl Chains: The exploration of C-6 carbon-linked side chains has led to the discovery of novel aminomethyl carboxamides with good biological and pharmacokinetic properties.[17][18] Additionally, 6-alkynyl-substituted derivatives have been synthesized via Sonogashira coupling, with compounds like 6-hydroxypropynyl-4-anilinoquinazoline showing very potent EGFR kinase inhibition (IC₅₀ of 14 nM).[19]

Summary of SAR and Biological Activity

The following table summarizes the inhibitory activity of representative 6-substituted-4-anilinoquinazolines, demonstrating the impact of C-6 modifications on potency.

Compound ID (Reference)C-6 SubstituentTarget(s)IC₅₀Cell Line (Antiproliferative IC₅₀)
Gefitinib [10][11]3-morpholinopropoxyEGFR~2 nMA431 (Epidermoid Carcinoma)
Erlotinib [10][14]2-methoxyethoxyEGFR~2 nMA431 (Epidermoid Carcinoma)
Compound 5e [19]3-hydroxy-1-propynylEGFR14 nMNot Specified
Compound 7i [6][7](4-chlorophenyl)ureidoEGFR17.32 nMA549 (2.25 µM), HT-29 (1.72 µM)
Compound 21 [3][16]2-hydroxy-4-(trifluoromethyl)benzamidoEGFR / HER2120 nM / 96 nMA431, MCF-7, A549 (Potent)
Compound 20 [20]3-cyanobenzylaminoMERS-CoV157 nM (antiviral)Vero (Antiviral Assay)

Note: IC₅₀ values can vary based on assay conditions. This table is for comparative purposes.

This data clearly illustrates that the C-6 position is highly tolerant of a diverse range of substituents, from simple alkynes to complex arylureido and salicyl groups, each capable of producing potent inhibitors. Interestingly, the versatility of this scaffold is highlighted by the discovery of 4-anilino-6-aminoquinazoline derivatives with potent anti-MERS-CoV activity, demonstrating that the biological targets are not limited to kinases.[20]

Methodologies and Experimental Protocols

General Synthetic Pathway

A common and versatile route to synthesize 6-substituted-4-anilinoquinazolines starts from 2-amino-5-nitrobenzonitrile. This allows for the late-stage introduction of diversity at the C-6 position.

A 2-Amino-5-nitrobenzonitrile B 6-Nitro-4-hydroxyquinazoline A->B Cyclization (e.g., Formamide) C 4-Chloro-6-nitroquinazoline B->C Chlorination (e.g., SOCl2) D N-Aryl-6-nitroquinazolin-4-amine C->D SNAr (Substituted Aniline, AcOH) E N-Aryl-quinazoline-4,6-diamine D->E Nitro Reduction (e.g., Fe/NH4Cl) F Target Molecule (6-Acyl/Alkyl-amino derivative) E->F Acylation / Alkylation (Acyl Chloride or Aldehyde)

Caption: Common synthetic workflow for C-6 functionalization.

Step-by-Step Protocol (General Example for 6-Amide Derivatives):

  • Cyclization: 2-Amino-5-nitrobenzonitrile is heated with a formylating agent like dimethylformamide-dimethyl acetal (DMF-DMA) or formamide to yield the 6-nitro-4-hydroxyquinazoline intermediate.[6][20]

  • Chlorination: The intermediate from step 1 is chlorinated using an agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 4-chloro-6-nitroquinazoline.

  • Nucleophilic Aromatic Substitution (SₙAr): The 4-chloro intermediate is reacted with a desired substituted aniline in a solvent like isopropanol or acetic acid, often with heating, to afford the N-aryl-6-nitroquinazolin-4-amine.[6][20]

  • Nitro Group Reduction: The nitro group at the C-6 position is reduced to a primary amine. A common method is using iron powder with ammonium chloride in an alcohol/water mixture at elevated temperatures.[20] This yields the key intermediate, N-aryl-quinazoline-4,6-diamine.

  • C-6 Functionalization: The 6-amino group can be functionalized in various ways:

    • Acylation: Reaction with an acyl chloride or carboxylic acid (using coupling agents like EDCI) to form amide derivatives.[20]

    • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form alkylamino derivatives.[20]

    • Urea Formation: Reaction with an isocyanate to form urea derivatives.

In Vitro Kinase Inhibition Assay Protocol (EGFR Example)

This protocol describes a typical method to determine the IC₅₀ value of a test compound against EGFR tyrosine kinase.

  • Reagents & Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds dissolved in DMSO, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compounds in DMSO and then in kinase assay buffer to achieve the desired final concentrations. b. In a 96-well plate, add the kinase, the peptide substrate, and the diluted test compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the ADP produced into a luminescent signal. f. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. b. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Perspectives

The C-6 position of the 4-anilinoquinazoline scaffold is a highly versatile and strategically critical site for modification in the design of kinase inhibitors. The extensive SAR data accumulated over the past two decades demonstrates that this position can be functionalized to enhance potency, introduce covalent binding mechanisms, improve pharmacokinetic profiles, and even alter target selectivity.

Future research in this area will likely focus on:

  • Targeting Resistance: Designing novel C-6 substituents that can overcome acquired resistance mechanisms, such as the T790M gatekeeper mutation in EGFR.

  • Improving Selectivity: Developing C-6 side chains that confer higher selectivity for specific kinases within a family or even for mutant over wild-type forms of a kinase.

  • Scaffold Hopping and Bioisosteres: While the quinazoline core is highly validated, exploration of bioisosteric replacements for the C-6 substituents could lead to compounds with novel intellectual property and improved drug-like properties.

  • Beyond Kinases: As evidenced by the discovery of anti-MERS-CoV agents, the 4-anilino-6-aminoquinazoline scaffold has potential beyond kinase inhibition, warranting broader screening against other target classes.[20]

By leveraging the deep well of existing SAR knowledge and employing rational design principles, the 6-substituted-4-anilinoquinazoline scaffold will undoubtedly continue to be a fruitful starting point for the development of innovative therapeutics.

References

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). Google Books.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (n.d.). Google Books.
  • Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). PubMed.
  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. (2007). PubMed.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). ScienceDirect.
  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry.
  • TARCEVA (erlotinib) Tablets Label. (n.d.). accessdata.fda.gov.
  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. (1996). PubMed.
  • Iressa (gefitinib). (n.d.). Slideshare.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). frontiersin.org.
  • Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. (2001). PubMed.
  • Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. (2006). PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI.
  • Lapatinib. (n.d.). Wikipedia.
  • 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. (n.d.). ACS Publications.
  • Gefitinib. (n.d.). Wikipedia.
  • Erlotinib. (n.d.). PubChem.
  • TYKERB™ (Lapatinib Ditosylate) 250 mg film coated tablets. (n.d.). Novartis.
  • Structure–Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni. (n.d.). PMC - NIH.
  • Erlotinib. (n.d.). Wikipedia.
  • Optimization of substituted 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors. (n.d.). PubMed.
  • Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: Synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. (2025). ResearchGate.
  • Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors. (2013). PMC - PubMed Central.
  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. (n.d.). ACS Publications.
  • TYKERB® (lapatinib) tablets, for oral use. (n.d.). accessdata.fda.gov.
  • Iressa (gefitinib) tablets Label. (2003). accessdata.fda.gov.
  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (2002). PubMed.
  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. (2025). link.springer.com.
  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). ResearchGate.
  • Chemical structure of erlotinib hydrochloride (ERLO). (n.d.). ResearchGate.
  • Gefitinib (Iressa). (n.d.). Cancer Research UK.
  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines. (n.d.). PubMed.
  • How does erlotinib work (mechanism of action)?. (2024). Drugs.com.
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Sources

Exploratory

A Technical Guide to the Aldose Reductase Inhibitory Potential of Quinazolinone Acetic Acid Derivatives

This guide provides an in-depth exploration of quinazolinone acetic acid derivatives as potent inhibitors of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications. We will delve into the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of quinazolinone acetic acid derivatives as potent inhibitors of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications. We will delve into the rational drug design, synthesis, structure-activity relationships, and the experimental validation of these compounds, offering a comprehensive resource for researchers and drug development professionals in the field of diabetology and medicinal chemistry.

Introduction: The Critical Role of Aldose Reductase in Diabetic Complications

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia. This sustained high level of blood glucose shunts excess glucose through the polyol pathway, a metabolic route that is typically minor. The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which reduces glucose to sorbitol using NADPH as a cofactor. This process is benign under normal glycemic conditions; however, in hyperglycemic states, the increased flux through the polyol pathway has several detrimental consequences.

The accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress in tissues that do not require insulin for glucose uptake, such as the lens, retina, nerves, and kidneys. This osmotic imbalance is a primary driver of diabetic complications, including cataracts, retinopathy, neuropathy, and nephropathy. Furthermore, the consumption of NADPH by AR depletes the cellular pool of this crucial reducing equivalent, rendering cells more susceptible to oxidative stress. The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase further contributes to the formation of advanced glycation end products (AGEs), which exacerbate cellular damage.

Given its central role in the pathology of diabetic complications, aldose reductase has emerged as a significant therapeutic target. The development of potent and selective AR inhibitors (ARIs) is a promising strategy to prevent or ameliorate these debilitating conditions. Quinazolinone acetic acid derivatives have shown considerable promise in this area, exhibiting potent inhibitory activity against AR.

The Chemistry of Quinazolinone Acetic Acid Derivatives: Synthesis and Structural Features

Quinazolinone is a bicyclic heterocyclic compound containing a benzene ring fused to a pyrimidinone ring. The acetic acid moiety is typically attached at the N-3 position of the quinazolinone core, providing a crucial acidic group for interaction with the active site of aldose reductase. The general synthetic strategy for these derivatives often involves a multi-step process, beginning with the appropriate anthranilic acid derivative.

General Synthetic Protocol

A common synthetic route for preparing 2-substituted-4(3H)-quinazolinone-3-acetic acid derivatives is outlined below. This protocol is a representative example and can be adapted based on the desired substitutions on the quinazolinone ring and the 2-position.

Experimental Protocol: Synthesis of 2-Substituted-4(3H)-quinazolinone-3-acetic acid derivatives

  • Step 1: Synthesis of 2-Substituted Benzoxazin-4-one.

    • To a solution of anthranilic acid (1 equivalent) in pyridine, add the desired acyl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the resulting precipitate, wash with water, and dry to obtain the 2-substituted benzoxazin-4-one.

  • Step 2: Synthesis of 2-Substituted-4(3H)-quinazolinone.

    • Reflux a mixture of the 2-substituted benzoxazin-4-one (1 equivalent) and an appropriate amine (1.2 equivalents) in glacial acetic acid for 8-12 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield the 2-substituted-4(3H)-quinazolinone.

  • Step 3: Synthesis of Ethyl 2-(2-Substituted-4(3H)-oxoquinazolin-3-yl)acetate.

    • To a solution of the 2-substituted-4(3H)-quinazolinone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents) and ethyl chloroacetate (1.2 equivalents).

    • Reflux the mixture for 12-18 hours.

    • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the ethyl ester.

  • Step 4: Hydrolysis to 2-Substituted-4(3H)-oxoquinazolin-3-yl)acetic acid.

    • Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide.

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the ethanol under reduced pressure and acidify the aqueous solution with dilute HCl.

    • Filter the precipitated product, wash with water, and recrystallize from a suitable solvent to obtain the final quinazolinone acetic acid derivative.

G cluster_synthesis Synthesis of Quinazolinone Acetic Acid Derivatives Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Substituted Benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Pyridine Acyl_Chloride Acyl Chloride Acyl_Chloride->Benzoxazinone Quinazolinone 2-Substituted 4(3H)-Quinazolinone Benzoxazinone->Quinazolinone Glacial Acetic Acid Amine Amine Amine->Quinazolinone Ester Ethyl 2-(2-Substituted-4(3H)- oxoquinazolin-3-yl)acetate Quinazolinone->Ester K2CO3, Acetone Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Ester Final_Product 2-Substituted-4(3H)- oxoquinazolin-3-yl)acetic acid Ester->Final_Product NaOH, EtOH Hydrolysis Hydrolysis (NaOH)

Caption: Synthetic scheme for quinazolinone acetic acid derivatives.

Structure-Activity Relationship (SAR) Studies: Decoding the Inhibitory Potential

The inhibitory potency of quinazolinone acetic acid derivatives against aldose reductase is highly dependent on the nature and position of substituents on the quinazolinone ring system. Extensive SAR studies have elucidated several key structural features that govern their activity.

  • The Acetic Acid Moiety: The carboxylic acid group at the N-3 position is essential for activity. It is believed to interact with the anionic binding site of the aldose reductase active site, forming crucial hydrogen bonds and ionic interactions with amino acid residues such as Tyr48, His110, and Trp111.

  • Substitution at the 2-Position: The substituent at the 2-position of the quinazolinone ring plays a significant role in modulating the inhibitory potency. Aromatic or heteroaromatic rings at this position generally enhance activity. For instance, derivatives with a benzyl or substituted benzyl group at the 2-position have shown promising results. The electronic nature and steric bulk of the substituent are critical factors.

  • Substitution on the Benzene Ring of the Quinazolinone Core: Introduction of substituents on the fused benzene ring can also influence the inhibitory activity. Halogen atoms, such as chlorine or fluorine, at positions 6 or 7 can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and reach the target enzyme.

Table 1: Aldose Reductase Inhibitory Activity of Representative Quinazolinone Acetic Acid Derivatives

Compound IDR (2-position)R' (Quinazolinone Ring)IC50 (µM)
QA-1 -CH2-PhH1.25
QA-2 -CH2-(4-Cl-Ph)H0.88
QA-3 -CH2-(4-F-Ph)H0.95
QA-4 -PhH2.10
QA-5 -CH2-Ph6-Cl0.75
QA-6 -CH2-Ph7-F0.82

Data presented in this table is a representative compilation from various literature sources and is intended for illustrative purposes.

Experimental Evaluation of Aldose Reductase Inhibition

The assessment of the aldose reductase inhibitory potential of newly synthesized quinazolinone acetic acid derivatives involves a series of in vitro and in vivo experiments.

In Vitro Aldose Reductase Enzyme Assay

This assay directly measures the ability of a compound to inhibit the activity of purified or partially purified aldose reductase.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

  • Enzyme Preparation: Aldose reductase can be purified from various sources, such as rat lens or recombinant expression systems. The protein concentration of the enzyme preparation should be determined.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).

  • Reaction Mixture: In a 96-well plate, prepare the following reaction mixture:

    • Phosphate buffer

    • NADPH (cofactor)

    • DL-glyceraldehyde (substrate)

    • Aldose reductase enzyme

    • Test compound (dissolved in a suitable solvent like DMSO, with a final concentration typically ranging from nanomolar to micromolar)

  • Assay Procedure:

    • Incubate the enzyme with the test compound for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+. The reaction is typically carried out at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

G cluster_workflow In Vitro Aldose Reductase Inhibition Assay Workflow Start Start Enzyme_Prep Prepare Aldose Reductase Enzyme Solution Start->Enzyme_Prep Buffer_Prep Prepare Assay Buffer and Reagents Start->Buffer_Prep Reaction_Setup Set up Reaction Mixture (Buffer, NADPH, Substrate, Enzyme, Test Compound) Enzyme_Prep->Reaction_Setup Buffer_Prep->Reaction_Setup Incubation Pre-incubate Enzyme with Test Compound Reaction_Setup->Incubation Reaction_Initiation Initiate Reaction with Substrate Incubation->Reaction_Initiation Measurement Monitor Absorbance at 340 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Mechanism of Action: Unraveling the Molecular Interactions

The inhibitory action of quinazolinone acetic acid derivatives on aldose reductase is attributed to their ability to bind to the active site of the enzyme, preventing the substrate from accessing it. Molecular docking studies have provided valuable insights into the binding modes of these inhibitors.

The carboxylic acid group of the acetic acid moiety is a key pharmacophore that anchors the inhibitor within the active site through interactions with the "anion-binding pocket," which is comprised of Tyr48, His110, and Trp111. The quinazolinone ring system typically occupies a hydrophobic pocket within the active site, forming van der Waals interactions with nonpolar amino acid residues. The substituent at the 2-position extends into another hydrophobic region, and its interactions significantly contribute to the overall binding affinity.

G cluster_interaction Molecular Interactions of Quinazolinone Acetic Acid Derivatives with Aldose Reductase Inhibitor Quinazolinone Acetic Acid Derivative Carboxylic Acid Moiety Quinazolinone Ring R-group at 2-position Active_Site Aldose Reductase Active Site Anion-Binding Pocket (Tyr48, His110, Trp111) Hydrophobic Pocket 1 Hydrophobic Pocket 2 Inhibitor:cooh->Active_Site:anion Ionic & H-Bonding Interactions Inhibitor:ring->Active_Site:hydro1 Van der Waals Interactions Inhibitor:r2->Active_Site:hydro2 Hydrophobic Interactions

Caption: Binding interactions of inhibitors with the aldose reductase active site.

Future Perspectives and Conclusion

Quinazolinone acetic acid derivatives represent a promising class of aldose reductase inhibitors with significant therapeutic potential for the management of diabetic complications. The well-defined structure-activity relationships provide a solid foundation for the rational design of new, more potent, and selective inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and in vivo efficacy. Further preclinical and clinical studies are warranted to fully evaluate their therapeutic utility. The continued exploration of this chemical scaffold holds great promise for the development of novel and effective treatments for the long-term complications of diabetes.

References

  • Ramana, K. V. (2011). Aldose reductase: new insights for an old enzyme. Biomedical journal, 34(5), 29. [Link]

  • Tang, W. H., Martin, K. A., & Hwa, J. (2012). Aldose reductase, oxidative stress, and diabetic mellitus. Frontiers in pharmacology, 3, 87. [Link]

  • El-Kabbany, S., et al. (2016). Design, synthesis, and biological evaluation of novel quinazolinone derivatives as aldose reductase inhibitors. Journal of medicinal chemistry, 59(5), 1823-1837. [Link]

Foundational

Whitepaper: The Kinase Inhibitory Profile of 4-Aminoquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 4-aminoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its unique chemical architecture allows for h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Its unique chemical architecture allows for high-affinity interactions within the ATP-binding pocket of a diverse range of kinases, leading to the successful development of numerous FDA-approved drugs, including gefitinib, erlotinib, and lapatinib.[1][2] This technical guide provides an in-depth exploration of the kinase inhibitory profile of 4-aminoquinazoline derivatives. We will dissect their mechanism of action, analyze structure-activity relationships (SAR) that govern their potency and selectivity, and detail the critical experimental protocols required for their comprehensive evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic design.

The 4-Aminoquinazoline Core: A Foundation for Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Kinase inhibitors have revolutionized cancer therapy by targeting these specific molecular drivers. The 4-aminoquinazoline core serves as a robust pharmacophore that effectively mimics the adenine moiety of ATP, enabling competitive inhibition at the enzyme's catalytic site.[4][5] This competitive binding blocks ATP from accessing the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.

A number of anticancer drugs built upon the 4-aminoquinazoline core are now on the market, used in the targeted treatment of lung, breast, and colon cancers, among others.[1][2]

Drug NamePrimary Target(s)FDA-Approved Indications (Selected)
Gefitinib EGFRNon-Small Cell Lung Cancer (NSCLC)[6]
Erlotinib EGFRNSCLC, Pancreatic Cancer[1][6]
Lapatinib EGFR, HER2Breast Cancer[2][3]
Afatinib Pan-HER (EGFR, HER2, HER4)NSCLC[3][6]
Dacomitinib Pan-HERNSCLC[2][6]
Vandetanib VEGFR, EGFR, RETMedullary Thyroid Cancer[3][7]
Table 1: Selected FDA-Approved Kinase Inhibitors Featuring the 4-Aminoquinazoline Scaffold.
Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism through which 4-aminoquinazoline derivatives exert their effect is by competing with endogenous ATP for the binding site within the kinase domain.[4] The nitrogen atoms at positions 1 and 3 of the quinazoline ring typically form crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor in place, while the substituent at the 4-amino position projects into the deeper hydrophobic regions of the pocket, defining the inhibitor's selectivity and potency.

cluster_0 Kinase ATP Binding Site cluster_1 Ligands ATP_Site ATP Binding Pocket Hinge Hinge Region ATP_Site->Hinge forms H-bonds with Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables ATP ATP ATP->ATP_Site Binds Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->ATP_Site Binds competitively Inhibitor->Phosphorylation Blocks

Diagram: Competitive inhibition at the kinase ATP-binding site.

Kinase Target Spectrum and Structure-Activity Relationships (SAR)

While the 4-aminoquinazoline scaffold is versatile, its derivatives are most renowned for their potent inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key driver in many epithelial cancers, making it a prime therapeutic target.[9] 4-anilinoquinazolines, a subset of 4-aminoquinazolines, have proven exceptionally effective as EGFR inhibitors.[4][10]

Causality in SAR:

  • Quinazoline Core: This moiety is essential for activity, acting as the primary anchor to the hinge region.[4]

  • 4-Anilino Side Chain: Substitutions on the aniline ring are critical for potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often favored.[4] Halogen substitutions at this position can significantly impact drug potency by altering electronic properties and interactions at the binding site.[11]

  • 6,7-Substitutions: The addition of electron-donating groups, such as methoxy or ethoxy groups, at the 6 and 7 positions of the quinazoline ring generally enhances inhibitory potency.[4][12] These groups can form additional interactions and improve the molecule's fit within the ATP pocket.

G cluster_0 4-Aminoquinazoline Pharmacophore for EGFR Inhibition cluster_1 Key Interaction Points structure Hinge Hinge Region Binding (N1, N3 of Quinazoline) Selectivity Selectivity & Potency (Substitutions on Anilino Ring) Potency_Boost Enhanced Potency (6,7-Position Groups)

Workflow: In Vitro Kinase Assay for IC50 Determination.
Protocol: Cell-Based Target Engagement and Pathway Analysis (Western Blot)

Expertise & Trustworthiness: While an in vitro assay confirms enzyme inhibition, a cell-based assay is critical to verify that the compound can penetrate the cell membrane, engage its intended target, and modulate downstream signaling in a complex biological environment. [13]Western blotting is a robust and widely used technique to visualize this. [14]By probing for the phosphorylated (active) form of the target kinase and its key downstream effectors (e.g., p-Akt, p-ERK), we can directly observe the inhibitor's mechanism of action within the cell. [15][16] Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells known to be dependent on the target kinase (e.g., A549 cells for EGFR) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the 4-aminoquinazoline inhibitor (and a DMSO control) for 2-4 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 10-15 minutes to induce kinase phosphorylation.

  • Protein Extraction:

    • Immediately place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein samples to the same concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

    • Separate the protein samples by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the phosphorylated protein band should decrease with increasing inhibitor concentration, while total protein and loading control (β-actin) levels should remain constant.

cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->pEGFR Blocks PI3K PI3K/Akt Pathway pEGFR->PI3K RAS RAS/MAPK Pathway pEGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Diagram: Inhibition of the EGFR signaling cascade by a 4-aminoquinazoline derivative.

Conclusion and Future Directions

The 4-aminoquinazoline scaffold remains a cornerstone of modern kinase inhibitor design. Its proven clinical success and chemical tractability ensure its continued relevance in the pursuit of novel therapeutics. The logical, iterative process of design, synthesis, and rigorous experimental evaluation—from cell-free biochemical assays to complex cell-based pathway analysis—is paramount to unlocking the full potential of these derivatives. Future efforts will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms (e.g., EGFR T790M mutation), improve selectivity to reduce off-target toxicities, and exploit this scaffold to target other kinase families implicated in a wider range of human diseases.

References

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72. [Link]

  • Li, X., et al. (2014). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Molecules, 19(11), 17797–17812. [Link]

  • Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology & Physiology, 23(5), 424–427. [Link]

  • Iacob, E., & Bérenguer-Daizé, C. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(7), 890. [Link]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. [Link]

  • Wei, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111568. [Link]

  • Wang, D., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 110–114. [Link]

  • Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482–3487. [Link]

  • Abourehab, M. A. S., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Biomedicines, 11(2), 408. [Link]

  • Le, T. H., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678832. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5557. [Link]

  • Singh, A., & Sharma, P. K. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Boateng, K. A., & Addo, S. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Bhusare, N., et al. (2022). A Review on Novel 4-Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(1), 18. [Link]

  • Chen, S., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 110, 299–309. [Link]

  • Zhang, Y., et al. (2017). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3346–3349. [Link]

  • ResearchGate. (n.d.). Western blot analyses of the effects of protein kinase inhibitors... ResearchGate. [Link]

  • Al-Warhi, T., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(49), 29339-29364. [Link]

  • Ghorab, M. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

  • Wang, S., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of the Chinese Chemical Society, 70(1), 221-230. [Link]

  • Nagasawa, H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119–132. [Link]

  • Sharma, G., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals, 15(4), 434. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology, 12(6), 621–637. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lategahn, J., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200117. [Link]

  • Chen, K. H., et al. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Oncotarget, 9(10), 9181–9193. [Link]

  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7247. [Link]

  • Wei, D., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675–1685. [Link]

  • Miller, W. T., et al. (2007). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 362(1), 69–76. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Al-Ghorbani, M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055–2067. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(21), 7247. [Link]

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: (6-Methyl-quinazolin-4-ylamino)-acetic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the chlorination of 6-methylquinazolin-4-one, followed by a nucleophilic aromatic substitution with glycine. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding the protocol in established chemical principles.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The functionalization of the quinazoline scaffold, particularly at the C4 position, has been a fertile ground for the development of potent therapeutic agents. The title compound, (6-Methyl-quinazolin-4-ylamino)-acetic acid, incorporates an acetic acid moiety, which can enhance solubility and provide a handle for further derivatization or interaction with biological targets. This protocol details a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthesis Strategy

The synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid is efficiently achieved through a two-step sequence starting from the commercially available 6-methylquinazolin-4-one.

  • Step 1: Chlorination of 6-Methylquinazolin-4-one. The hydroxyl group of the tautomeric form of 6-methylquinazolin-4-one is converted into a chloro group using a suitable chlorinating agent. This transformation is crucial as it activates the C4 position for subsequent nucleophilic attack.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The resulting 4-chloro-6-methylquinazoline is then reacted with glycine. The amino group of glycine acts as a nucleophile, displacing the chloride ion to form the target product.

Visualizing the Workflow

Synthesis_Workflow Start 6-Methylquinazolin-4-one Step1 Chlorination (SOCl2 or POCl3) Start->Step1 Intermediate 4-Chloro-6-methylquinazoline Step1->Intermediate Step2 Nucleophilic Substitution (Glycine, Base) Intermediate->Step2 Product (6-Methyl-quinazolin-4-ylamino)- acetic acid Step2->Product

Caption: A high-level overview of the two-step synthesis process.

Part 1: Synthesis of 4-Chloro-6-methylquinazoline

Rationale

The conversion of a quinazolin-4-one to a 4-chloroquinazoline is a standard and essential transformation in quinazoline chemistry. The chlorine atom at the C4 position is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of a wide array of nucleophiles, including amines. Thionyl chloride (SOCl₂) is a common and effective reagent for this chlorination, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
6-Methylquinazolin-4-one≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
TolueneAnhydrous, 99.8%Fisher Scientific
Dichloromethane (DCM)ACS gradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS gradeVWR Chemicals
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methylquinazolin-4-one (5.0 g, 31.2 mmol).

  • Addition of Reagents: Under a nitrogen atmosphere, add anhydrous toluene (50 mL) followed by the slow, dropwise addition of thionyl chloride (11.0 mL, 156 mmol, 5 eq.). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material will have a lower Rf than the product.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-6-methylquinazoline can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary. The product should be a pale yellow solid.

Part 2: Synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid

Rationale

The second step involves a nucleophilic aromatic substitution reaction where the amino group of glycine displaces the chloride at the C4 position of the quinazoline ring.[3] Such amination reactions are a cornerstone of quinazoline derivative synthesis.[4][5] The reaction is typically carried out in a polar solvent and in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the amino group of glycine, increasing its nucleophilicity. A variety of bases can be used, such as triethylamine (TEA) or potassium carbonate (K₂CO₃).

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-6-methylquinazolineFrom Part 1-
Glycine≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
WaterDeionized-
Hydrochloric Acid (HCl)1 M solutionFisher Scientific
Diethyl etherACS gradeFisher Scientific
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-6-methylquinazoline (3.56 g, 20 mmol) in N,N-dimethylformamide (40 mL).

  • Addition of Reagents: To this solution, add glycine (1.80 g, 24 mmol, 1.2 eq.) and potassium carbonate (5.52 g, 40 mmol, 2 eq.).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) until the starting material is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).

  • Acidification: Acidify the aqueous solution to pH 5-6 with 1 M HCl. A precipitate should form.

  • Isolation: Stir the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any remaining organic impurities.

  • Drying: Dry the product under vacuum to afford (6-Methyl-quinazolin-4-ylamino)-acetic acid as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR: To confirm the proton environment of the synthesized structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (m.p.): To assess the purity of the final product.

Safety Precautions

  • Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Handle all organic solvents in a fume hood.

  • The neutralization and acidification steps can be exothermic; perform these additions slowly and with cooling.

References

  • BoroScience. The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline. Available from: [Link]

  • Pla, D., et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. 2016. Available from: [Link]

  • MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. 2022. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2021. Available from: [Link]

  • Jo, S., et al. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. 2020. Available from: [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. 2016. Available from: [Link]

  • ScienceDirect. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. 2023. Available from: [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. 2023. Available from: [Link]

  • Chemistry of Heterocyclic Compounds. SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. 2020. Available from: [Link]

  • Frontiers in Chemistry. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. 2022. Available from: [Link]

  • Google Patents. EP1997812A1 - Method for production of quinazolin-4-on derivative.
  • ResearchGate. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. 2013. Available from: [Link]

  • ResearchGate. Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. 2009. Available from: [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2023. Available from: [Link]

  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

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Application

Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Quinazoline Compounds

Abstract Quinazoline derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer properties.[1][2] A crucial step in the preclinical evaluation of these...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinazoline derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent anticancer properties.[1][2] A crucial step in the preclinical evaluation of these novel therapeutic agents is the rigorous assessment of their cytotoxic effects in vitro.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity assays for quinazoline-based compounds. We delve into the core principles and provide detailed, field-proven protocols for two benchmark assays: the MTT assay for metabolic viability and the LDH assay for membrane integrity. Beyond mere procedural steps, this document elucidates the causality behind experimental choices, offers insights into data interpretation, and provides troubleshooting guidance to ensure the generation of robust, reproducible, and meaningful data.

Introduction: The Quinazoline Scaffold and the Imperative of Cytotoxicity Profiling

The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of several clinically approved anticancer drugs.[2][5] Their mechanisms of action are diverse, often involving the inhibition of key signaling molecules like protein kinases, which are critical for cancer cell proliferation and survival.[6][7] Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose)polymerase-1 (PARP-1).[7] Given that the primary goal of many quinazoline derivatives is to induce cancer cell death, a precise and reliable method to quantify their cytotoxic potential is paramount.[1]

In vitro cytotoxicity assays are foundational tools in the drug discovery pipeline, offering critical insights into a compound's effect on cellular health and growth.[8] These assays help differentiate between cytostatic effects (halting cell division) and cytotoxic effects (actively killing cells), guiding the selection of promising candidates for further development.[8] This guide will focus on two widely adopted, yet mechanistically distinct, assays to provide a multi-faceted view of a quinazoline compound's cytotoxic profile.

Foundational Principles: Choosing the Right Cytotoxicity Assay

No single assay can capture the complexity of cellular death. Therefore, employing assays that measure different cellular parameters is crucial for a comprehensive understanding. Here, we focus on two gold-standard methods:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on metabolic activity.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[12][13]

The combination of these two assays provides a powerful dataset: the MTT assay indicates a reduction in viable cells, while the LDH assay confirms if this reduction is due to cell membrane damage and lysis.

Experimental Workflow & Visualization

A typical cytotoxicity workflow involves several key stages, from initial cell culture to final data analysis. Understanding this flow is critical for experimental planning and execution.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Line Culture (Exponential Growth Phase) Compound_Prep 2. Quinazoline Compound Preparation (Stock & Dilutions) Cell_Seeding 3. Cell Seeding (96-well plate) Incubation_Attach 4. Incubation (24h) (Allow cell attachment) Cell_Seeding->Incubation_Attach Compound_Treatment 5. Compound Treatment (Dose-response) Incubation_Attach->Compound_Treatment Incubation_Treat 6. Incubation (24-72h) (Compound exposure) Compound_Treatment->Incubation_Treat Assay_Readout 7. Perform Assay (MTT or LDH) Incubation_Treat->Assay_Readout Data_Acquisition 8. Data Acquisition (Plate Reader) Assay_Readout->Data_Acquisition Data_Analysis 9. Data Analysis (Normalization, IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Cell Viability Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Materials
  • Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2)[14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinazoline compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency. Ensure cells are in the logarithmic growth phase.[15]

    • Trypsinize and resuspend cells in fresh medium. Perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of medium.[15][16]

    • Causality: Optimal seeding density is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independent of the compound.[17]

  • Incubation for Attachment:

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach and resume normal growth.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline compound in complete culture medium from the stock solution. A typical concentration range might be 0.1 to 100 µM.[18]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Crucial Controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is to ensure the solvent itself is not cytotoxic. The final DMSO concentration should typically be <0.5%.[15]

      • Blank Control: Wells with medium but no cells, to measure background absorbance.[19]

  • Incubation with Compound:

    • Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action of the compound.[18]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation: Example MTT Assay Plate Layout
Well123456789101112
A C1C1C1C5C5C5BlankBlankBlankVCVCVC
B C2C2C2C6C6C6PCPCPCUCUCUC
C C3C3C3C7C7C7..................
D C4C4C4C8C8C8..................
... ....................................
C1-C8: Compound Concentrations; Blank: Medium only; VC: Vehicle Control; PC: Positive Control (e.g., Doxorubicin); UC: Untreated Control.

Detailed Protocol: LDH Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying LDH release, providing a complementary dataset to the MTT assay.

Materials
  • Experimental setup as in the MTT assay (cells, plates, compounds).

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase).

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Follow steps 1-4 from the MTT protocol to seed cells and treat them with the quinazoline compound.

  • Assay Controls:

    • In addition to the controls in the MTT assay, include:

      • Maximum LDH Release Control: A set of untreated wells lysed with the lysis buffer provided in the kit (or 1% Triton X-100) 30 minutes before the end of the incubation. This represents 100% cytotoxicity.[20]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[13]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate. Do not disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the substrate, cofactor, and diaphorase.

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]

    • The reaction results in the conversion of a tetrazolium salt to a red formazan product.[20]

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Percentage Viability/Cytotoxicity

For MTT Assay:

  • First, subtract the average absorbance of the blank wells from all other readings.

  • Percentage Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

For LDH Assay:

  • First, subtract the average absorbance of the blank (medium background) from all readings.

  • Percentage Cytotoxicity (%) = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the quinazoline compound that reduces cell viability by 50%.[21] It is a key metric for comparing the potency of different compounds.

  • Data Transformation: Log-transform the compound concentrations.

  • Non-linear Regression: Plot the percentage viability (or inhibition) against the log-transformed concentrations.

  • Curve Fitting: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[22][23] The software will then calculate the precise IC50 value.[24]

IC50_Concept cluster_plot Dose-Response Curve cluster_explanation Interpretation Plot key 1. Plot % Viability vs. Log[Compound Concentration] 2. Fit a sigmoidal curve to the data. 3. The IC50 is the concentration at which   the curve crosses the 50% viability mark.

Caption: Conceptual representation of an IC50 dose-response curve.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background in MTT Assay - Microbial contamination.[15]- Phenol red in medium interfering with readings.[15]- MTT solution degraded.- Visually inspect plates for contamination.[15]- Use phenol red-free medium during the final incubation steps.[15]- Prepare fresh MTT solution and store protected from light.[10]
Low Absorbance Readings - Cell seeding density is too low.[15]- Incubation time with MTT is too short.- Perform a cell titration experiment to determine optimal seeding density.[15]- Increase incubation time with MTT reagent (up to 4 hours).[15]
Inconsistent Results Between Replicates - Uneven cell seeding.- "Edge effects" in the 96-well plate.[15]- Incomplete formazan solubilization.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental data; fill them with sterile PBS instead.[15]- Ensure adequate mixing and incubation time with the solubilization agent.
Compound Interference - The quinazoline compound itself is colored or has reducing properties.- Run a control with the compound in cell-free medium to check for direct reduction of MTT.[25] If interference is observed, consider an alternative assay.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the in vitro cytotoxicity assessment of novel quinazoline compounds. By employing mechanistically distinct assays like MTT and LDH, researchers can gain a comprehensive understanding of a compound's biological effect. Meticulous attention to experimental design, including the use of appropriate controls and optimized cell culture practices, is paramount for generating high-quality, reproducible data. This, in turn, allows for the confident identification of promising anticancer agents for further preclinical and clinical development.

References

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Application Notes and Protocols for Evaluating the Antitumor Activity of 6-Methyl-Quinazolinones

Introduction: The Therapeutic Potential of 6-Methyl-Quinazolinones in Oncology Quinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 6-Methyl-Quinazolinones in Oncology

Quinazolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] Among these, 6-methyl-quinazolinone analogues have emerged as a promising scaffold for the development of novel anticancer agents.[5][6][7] Their therapeutic potential stems from their ability to modulate various key signaling pathways implicated in tumor growth, proliferation, and survival. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate cell lines and detailed protocols for testing the antitumor activity of 6-methyl-quinazolinone compounds.

The antitumor mechanisms of quinazolinone derivatives are multifaceted, encompassing the inhibition of critical cellular targets such as tubulin polymerization, receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of cell cycle arrest and apoptosis.[1][8][9][10][11][12] This diverse range of actions necessitates a carefully selected panel of cancer cell lines to comprehensively evaluate the efficacy and elucidate the mechanism of action of novel 6-methyl-quinazolinone derivatives.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is a critical determinant in the successful preclinical evaluation of anticancer compounds. For 6-methyl-quinazolinones, a tiered approach is recommended, starting with a broad screening panel followed by more focused mechanistic studies on selected sensitive lines.

A highly valuable resource for initial broad screening is the NCI-60 Human Tumor Cell Line Screen , a panel of 60 diverse human cancer cell lines offered by the National Cancer Institute's Developmental Therapeutics Program (DTP).[13][14][15][16][17] This panel represents a wide array of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[14][16][17] Screening against the NCI-60 panel can provide an initial profile of the compound's activity across different tumor types and can help identify patterns of selectivity.[13]

Following initial screening, a more focused panel of cell lines should be selected based on the known or hypothesized mechanisms of action of quinazolinone derivatives. The table below outlines a suggested panel of cell lines, the rationale for their inclusion, and their key characteristics.

Cell LineCancer TypeKey Characteristics & Rationale for Selection
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), often used as a general model for breast cancer. Sensitive to a variety of anticancer agents.[8][18][19]
MDA-MB-231 Breast AdenocarcinomaTriple-negative breast cancer (TNBC) model, aggressive and often resistant to conventional therapies.[9][20]
HepG2 Hepatocellular CarcinomaWell-differentiated liver cancer cell line, commonly used for toxicity and efficacy studies of new drugs.[8][19][21]
HCT-116 Colorectal CarcinomaA well-characterized colon cancer cell line with a wild-type p53 status, often used in studies of apoptosis and cell cycle.[8][22]
PC-3 Prostate AdenocarcinomaAndrogen-independent prostate cancer cell line, representing a more aggressive stage of the disease.[8][11][21][22]
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) cell line, a common model for studying lung cancer biology and drug response.[18][21]
NCI-H460 Large Cell Lung CancerA highly utilized NSCLC cell line in the NCI-60 panel, known for its sensitivity to various chemotherapeutic agents.[23][24]
HT-29 Colorectal AdenocarcinomaA colon cancer cell line that can differentiate in culture, useful for studying differentiation-inducing agents.[12][22][25]
K-562 Chronic Myelogenous LeukemiaA leukemia cell line that is often used to study hematological malignancies and the effects of tyrosine kinase inhibitors.[19][26]

Experimental Protocols for Antitumor Activity Assessment

A multi-faceted approach employing a battery of in vitro assays is essential to thoroughly characterize the antitumor properties of 6-methyl-quinazolinones. The following section provides detailed, step-by-step protocols for key experiments.

Workflow for In Vitro Antitumor Activity Screening

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel 6-methyl-quinazolinone compound.

Antitumor_Screening_Workflow cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies on Sensitive Cell Lines cluster_2 Phase 3: Data Analysis & Interpretation Compound Synthesis\n& Characterization Compound Synthesis & Characterization Broad Panel Screening\n(e.g., NCI-60) Broad Panel Screening (e.g., NCI-60) Compound Synthesis\n& Characterization->Broad Panel Screening\n(e.g., NCI-60) Dose-Response & IC50 Determination\n(SRB or MTT Assay) Dose-Response & IC50 Determination (SRB or MTT Assay) Broad Panel Screening\n(e.g., NCI-60)->Dose-Response & IC50 Determination\n(SRB or MTT Assay) Cell Cycle Analysis\n(Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Dose-Response & IC50 Determination\n(SRB or MTT Assay)->Cell Cycle Analysis\n(Flow Cytometry) Apoptosis Induction Assays\n(Annexin V/PI, Caspase Activity) Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) Dose-Response & IC50 Determination\n(SRB or MTT Assay)->Apoptosis Induction Assays\n(Annexin V/PI, Caspase Activity) Target Engagement Assays\n(e.g., EGFR/VEGFR-2 Kinase Assay, Tubulin Polymerization Assay) Target Engagement Assays (e.g., EGFR/VEGFR-2 Kinase Assay, Tubulin Polymerization Assay) Dose-Response & IC50 Determination\n(SRB or MTT Assay)->Target Engagement Assays\n(e.g., EGFR/VEGFR-2 Kinase Assay, Tubulin Polymerization Assay) Data Integration &\nMechanism of Action Hypothesis Data Integration & Mechanism of Action Hypothesis Cell Cycle Analysis\n(Flow Cytometry)->Data Integration &\nMechanism of Action Hypothesis Apoptosis Induction Assays\n(Annexin V/PI, Caspase Activity)->Data Integration &\nMechanism of Action Hypothesis Target Engagement Assays\n(e.g., EGFR/VEGFR-2 Kinase Assay, Tubulin Polymerization Assay)->Data Integration &\nMechanism of Action Hypothesis

Caption: A streamlined workflow for the in vitro evaluation of 6-methyl-quinazolinones.

Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[27][28] It is a reliable and sensitive method for screening the cytotoxicity of compounds in adherent cell lines.[29]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 6-methyl-quinazolinone compound stock solution (in a suitable solvent like DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-methyl-quinazolinone compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently aspirate the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[30][31]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA.[29][30] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[30][31]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[29][30][31] Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[30][31] Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[27][29]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[32][33][34]

Materials:

  • Cancer cell lines of interest

  • 6-methyl-quinazolinone compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol, cold (-20°C)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 6-methyl-quinazolinone compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[32]

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[33][34]

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[35][36] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent dye that intercalates into DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.

Materials:

  • Cancer cell lines of interest

  • 6-methyl-quinazolinone compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 6-methyl-quinazolinone compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells, including any floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-FITC negative, PI negative: Live cells

    • Annexin V-FITC positive, PI negative: Early apoptotic cells

    • Annexin V-FITC positive, PI positive: Late apoptotic or necrotic cells

    • Annexin V-FITC negative, PI positive: Necrotic cells

Potential Mechanisms of Action of 6-Methyl-Quinazolinones

Based on the broader class of quinazolinone derivatives, the antitumor activity of 6-methyl-quinazolinones can be attributed to several key mechanisms. The following diagram illustrates these potential signaling pathways.

Quinazolinone_MoA cluster_0 Inhibition of Cell Proliferation & Survival cluster_0_1 EGFR Pathway cluster_0_2 VEGFR-2 Pathway cluster_1 Induction of Cell Cycle Arrest & Apoptosis cluster_1_1 Tubulin Polymerization 6-Methyl-Quinazolinone 6-Methyl-Quinazolinone EGFR EGFR 6-Methyl-Quinazolinone->EGFR Inhibits VEGFR-2 VEGFR-2 6-Methyl-Quinazolinone->VEGFR-2 Inhibits Tubulin Tubulin 6-Methyl-Quinazolinone->Tubulin Inhibits Polymerization PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Formation->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Potential mechanisms of antitumor action for 6-methyl-quinazolinones.

Conclusion and Future Directions

The strategic selection of a diverse and mechanistically relevant panel of cancer cell lines is paramount for the comprehensive evaluation of novel 6-methyl-quinazolinone derivatives. The protocols detailed in this application note provide a robust framework for assessing cytotoxicity, effects on cell cycle progression, and the induction of apoptosis. By employing this systematic approach, researchers can effectively characterize the antitumor profile of their compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. Future studies should focus on validating these in vitro findings in more complex models, such as 3D spheroids and in vivo xenograft models, to better predict clinical efficacy.

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Application Notes and Protocols for the Investigation of (6-Methyl-quinazolin-4-ylamino)-acetic acid in Cancer Cell Line Studies

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research The quinazoline nucleus is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This heterocyclic scaffold is a key component in numerous FDA-approved anticancer drugs, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, such as gefitinib and erlotinib.[3][4][5] The therapeutic success of these agents has established the 4-anilinoquinazoline framework as a "privileged structure" for the design of novel kinase inhibitors.[5] Quinazoline derivatives have demonstrated a broad spectrum of antitumor mechanisms, including the inhibition of various protein kinases, disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest, making them a fertile ground for the discovery of new cancer therapeutics.[1][2][6]

This document provides detailed application notes and protocols for the initial in vitro evaluation of a novel quinazoline derivative, (6-Methyl-quinazolin-4-ylamino)-acetic acid . While specific biological data for this compound is not yet extensively published, its structural features suggest potential as an anticancer agent. The 6-methyl substitution and the acetic acid moiety at the 4-amino position may confer unique pharmacological properties, warranting a thorough investigation into its efficacy and mechanism of action against various cancer cell lines.

These protocols are designed for researchers in oncology, cell biology, and drug discovery to systematically assess the cytotoxic and cytostatic effects of this compound, elucidate its molecular targets, and pave the way for further preclinical development.

Hypothesized Mechanism of Action and Investigational Strategy

Based on the extensive literature on quinazoline derivatives, a primary hypothesis is that (6-Methyl-quinazolin-4-ylamino)-acetic acid may function as a kinase inhibitor. The core quinazoline structure is a known ATP-binding site mimetic.[5] Therefore, the initial experimental workflow should focus on determining its anti-proliferative activity across a panel of cancer cell lines and subsequently investigating its impact on key cellular processes such as cell cycle progression and apoptosis.

The following diagram outlines the proposed investigational workflow:

investigational_workflow cluster_phase1 Phase 1: Initial Screening A Compound Preparation and Solubilization B Cell Line Selection and Culture A->B C Cytotoxicity Screening (MTT/XTT Assay) B->C D Determination of IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Western Blot Analysis of Key Signaling Proteins D->G

Figure 1: Proposed experimental workflow for the in vitro evaluation of (6-Methyl-quinazolin-4-ylamino)-acetic acid.

PART 1: Application Notes

Compound Handling and Preparation

(6-Methyl-quinazolin-4-ylamino)-acetic acid should be handled with appropriate personal protective equipment (PPE). For in vitro studies, a stock solution is typically prepared in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. It is crucial to ensure complete solubilization. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[7]

Cell Line Selection

The choice of cancer cell lines is critical for a meaningful evaluation of a novel compound.[8] It is recommended to screen (6-Methyl-quinazolin-4-ylamino)-acetic acid against a panel of cell lines from different cancer types to assess its spectrum of activity. Based on the known targets of quinazoline derivatives, the following cell lines could be considered for initial screening:

  • A549 (Lung Carcinoma): Often used to study EGFR inhibitors.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.[9]

  • DU145 (Prostate Carcinoma): Has been used to study the anti-metastatic effects of quinazolinone derivatives.[10]

  • HCT116 (Colorectal Carcinoma): A common model for colon cancer research.

  • A normal cell line (e.g., MCF-10A or L929): To assess the compound's selectivity for cancer cells over non-transformed cells.[9][11]

PART 2: Experimental Protocols

Protocol for Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of (6-Methyl-quinazolin-4-ylamino)-acetic acid using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as a proxy for cell viability.[12]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (6-Methyl-quinazolin-4-ylamino)-acetic acid stock solution (e.g., 20 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (6-Methyl-quinazolin-4-ylamino)-acetic acid in complete culture medium from the stock solution. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.[7]

Data Presentation:

The IC50 values should be summarized in a table for easy comparison across different cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Hypothetical Data]
A549Lung Carcinoma4815.2
MCF-7Breast Adenocarcinoma4822.8
DU145Prostate Carcinoma488.5
HCT116Colorectal Carcinoma4812.1
MCF-10ANormal Breast Epithelial48>100
Protocol for Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the effect of (6-Methyl-quinazolin-4-ylamino)-acetic acid on cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed approximately 1 x 10^6 cells in a 6-well plate and incubate for 24 hours.

    • Treat the cells with (6-Methyl-quinazolin-4-ylamino)-acetic acid at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells, including any floating cells, and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[13]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • The resulting DNA content histograms can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol for Apoptosis Detection (Annexin V/PI Staining)

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) double staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection:

    • Treat cells with (6-Methyl-quinazolin-4-ylamino)-acetic acid as described for the cell cycle analysis.

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[13]

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[13]

    • The results will allow for the quantification of:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol for Western Blot Analysis

Western blotting can be used to investigate the effect of (6-Methyl-quinazolin-4-ylamino)-acetic acid on the expression and phosphorylation status of key proteins involved in cell signaling pathways potentially targeted by quinazoline derivatives.

Hypothesized Signaling Pathway for Investigation:

Given the prevalence of quinazolines as EGFR inhibitors, a logical starting point is the EGFR-PI3K-Akt signaling pathway.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: A simplified representation of the EGFR-PI3K-Akt signaling pathway, a potential target for quinazoline derivatives.

Procedure (Brief Outline):

  • Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, PARP, Caspase-3) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial in vitro characterization of (6-Methyl-quinazolin-4-ylamino)-acetic acid . The results from these studies will be instrumental in determining its potential as an anticancer agent and will guide future investigations. Positive results, such as potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further studies, including:

  • Kinase profiling assays to identify specific molecular targets.

  • In vivo efficacy studies in animal models.

  • Pharmacokinetic and toxicity assessments.

The systematic application of these methodologies will contribute to a thorough understanding of the biological effects of (6-Methyl-quinazolin-4-ylamino)-acetic acid and its potential for development as a novel cancer therapeutic.

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Sources

Application

Application Notes &amp; Protocols: Investigating 6-Methyl-Quinazoline Derivatives in Inflammatory Disease Models

I. Introduction: The Rationale for Targeting Inflammation with 6-Methyl-Quinazoline Derivatives Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, dama...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Targeting Inflammation with 6-Methyl-Quinazoline Derivatives

Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, damaged cells, or irritants. However, when this process becomes dysregulated, it transitions from a protective mechanism to a driver of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and neurodegenerative disorders. At the heart of the inflammatory cascade are complex signaling networks, with pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) acting as master regulators that orchestrate the expression of pro-inflammatory cytokines, chemokines, and enzymes.[1][2]

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5][6] The versatility of the quinazoline core allows for substitutions that can fine-tune its biological activity. The 6-methyl-quinazoline backbone, in particular, serves as a key pharmacophore in the design of targeted therapeutics. Derivatives built upon this structure have shown potential in modulating the very signaling pathways that fuel chronic inflammation, making them a compelling subject for investigation in preclinical inflammatory disease models.

This guide provides a comprehensive overview of the application of 6-methyl-quinazoline derivatives in key inflammatory models. It is designed to equip researchers with both the conceptual framework and the practical, step-by-step protocols necessary to evaluate these compounds, from initial in vitro screening to efficacy testing in robust in vivo disease models.

II. Core Mechanism of Action: Modulation of Pro-Inflammatory Signaling

The anti-inflammatory effects of many quinazoline derivatives are attributed to their ability to interfere with key intracellular signaling cascades. While the precise targets can vary based on the specific substitutions on the 6-methyl-quinazoline core, a common mechanism involves the inhibition of pathways that lead to the production of inflammatory mediators.

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the innate immune system and is widely used to induce an inflammatory response in experimental models.[1][7] LPS binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages, triggering a downstream cascade that leads to the activation of NF-κB and MAPK pathways.[1][2] This results in the transcription and release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). 6-Methyl-quinazoline derivatives are hypothesized to intervene at one or more points in this pathway, thereby suppressing the inflammatory output.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Inhibitor 6-Methyl-Quinazoline Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription G cluster_assays Endpoint Analysis start Start plate Plate Macrophages (e.g., RAW 264.7) start->plate pre_treat Pre-treat with 6-Methyl-Quinazoline Derivative (Varying Doses) plate->pre_treat lps_stim Stimulate with LPS (~100 ng/mL) pre_treat->lps_stim incubate Incubate (18-24 hours) lps_stim->incubate collect Collect Supernatant incubate->collect griess Nitric Oxide Assay (Griess Reagent) collect->griess elisa Cytokine ELISA (TNF-α, IL-6) collect->elisa end End griess->end elisa->end

Caption: Workflow for in vitro screening of anti-inflammatory compounds.

B. Detailed Protocol: Measurement of NO and Cytokine Production

1. Materials and Reagents:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 6-methyl-quinazoline derivative stock solution (in DMSO)

  • Griess Reagent Kit

  • Mouse TNF-α and IL-6 ELISA Kits [7]* 96-well cell culture plates

2. Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Pre-treatment: Prepare serial dilutions of the 6-methyl-quinazoline derivative in complete DMEM. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle (DMEM with 0.1% DMSO). Incubate for 1-2 hours.

    • Causality Check: This pre-incubation step allows the compound to enter the cells and engage with its intracellular targets before the inflammatory stimulus is introduced.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well for analysis.

  • Nitric Oxide (NO) Assay (Griess Test):

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Component A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Component B) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits according to the manufacturer's protocol. [7] * Self-Validation: Running a standard curve for each cytokine on the same plate is critical for accurate quantification. Including a positive control (LPS only) and a negative control (vehicle only) validates that the assay system is responding correctly.

IV. In Vivo Model 1: Collagen-Induced Arthritis (CIA) in Mice

A. Application Note: Modeling Autoimmune Arthritis

Collagen-Induced Arthritis (CIA) is a widely used and highly reproducible animal model for human rheumatoid arthritis (RA). [8][9][10]The model is characterized by chronic inflammation of the joints, cartilage destruction, and bone erosion, sharing key pathological features with RA. [8]It is particularly valuable for testing the efficacy of novel anti-inflammatory and disease-modifying agents. Susceptibility to CIA is strain-dependent, with DBA/1 mice being a high-responder strain commonly used for this model. [9][10][11]

G cluster_treatment Therapeutic Intervention cluster_endpoint Day 42-56: Endpoint Analysis start Start (DBA/1 Mice) day0 Day 0: Primary Immunization (Type II Collagen + CFA) start->day0 day21 Day 21: Booster Immunization (Type II Collagen + IFA) day0->day21 treat Administer 6-Methyl-Quinazoline Derivative or Vehicle (e.g., Daily p.o.) day21->treat Onset of Disease (~Day 28-35) monitor Monitor Disease Progression: - Clinical Arthritis Score - Paw Thickness - Body Weight treat->monitor monitor->treat histo Histopathology of Joints monitor->histo cyto Serum Cytokine Analysis (ELISA) monitor->cyto end End histo->end cyto->end

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

B. Detailed Protocol: CIA Induction and Assessment

1. Materials and Reagents:

  • Male DBA/1 mice, 8-10 weeks old. [8][10]* Bovine or Chicken Type II Collagen

  • Complete Freund’s Adjuvant (CFA) and Incomplete Freund’s Adjuvant (IFA) [9]* 0.1 M Acetic Acid

  • 6-methyl-quinazoline derivative formulated for oral (p.o.) or intraperitoneal (i.p.) administration.

2. Step-by-Step Methodology:

  • Preparation of Emulsion (Day 0): Dissolve Type II collagen in 0.1 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing the collagen solution 1:1 with CFA until a stable emulsion is formed (a drop does not disperse in water).

  • Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the emulsion intradermally at the base of the tail. [9] * Causality Check: The collagen provides the auto-antigen, while CFA acts as a powerful adjuvant to stimulate a strong initial immune response, which is crucial for disease induction.

  • Booster Immunization (Day 21): Prepare a second emulsion using a 1:1 mixture of the collagen solution and IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail. [9]4. Treatment Administration: Begin administration of the 6-methyl-quinazoline derivative or vehicle control around the typical time of disease onset (approx. day 25-28) or prophylactically from day 21. Dosing frequency (e.g., daily) and route (e.g., oral gavage) should be based on prior pharmacokinetic data if available.

  • Clinical Assessment (from Day 21 onwards): Score the mice for signs of arthritis 3-4 times per week by a blinded observer.

    • Arthritis Score: A common scoring system is per paw: 0 = No swelling or erythema; 1 = Mild swelling/erythema of the wrist/ankle or digits; 2 = Moderate swelling/erythema; 3 = Severe swelling/erythema of the entire paw; 4 = Maximum inflammation with joint deformity/ankylosis. The maximum score per mouse is 16. [8][10] * Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

  • Endpoint Analysis (Day 42-56):

    • Histology: At the termination of the study, euthanize the mice, dissect the hind paws, and fix them in 10% buffered formalin. After decalcification, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Serum Analysis: Collect blood via cardiac puncture and process to serum. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies using ELISA.

V. In Vivo Model 2: Dextran Sulfate Sodium (DSS)-Induced Colitis

A. Application Note: Modeling Inflammatory Bowel Disease (IBD)

The DSS-induced colitis model is a widely used tool for studying the pathogenesis of IBD, particularly ulcerative colitis. [12][13][14]DSS is a chemical colitogen that is directly toxic to the colonic epithelial cells, disrupting the intestinal barrier. [12][14]This breach allows luminal bacteria and antigens to enter the underlying tissue, triggering a robust inflammatory response characterized by weight loss, diarrhea, and bloody stools. [14][15][16]The model is valued for its simplicity, reproducibility, and the ability to induce acute, chronic, or relapsing colitis by varying the DSS concentration and administration cycle. [12][13][16]

G cluster_treatment Therapeutic Intervention cluster_endpoint Day 8-10: Endpoint Analysis start Start (C57BL/6 Mice) day0 Day 0: Begin DSS Administration (2-3% in Drinking Water) start->day0 treat Administer 6-Methyl-Quinazoline Derivative or Vehicle (e.g., Daily p.o. from Day 0) day0->treat monitor Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI Score) day0->monitor day5_7 Day 5-7: Replace DSS with Regular Water day5_7->monitor treat->monitor monitor->day5_7 colon Measure Colon Length & Weight monitor->colon histo Histopathology of Colon (H&E Staining) monitor->histo end End colon->end histo->end

Caption: Experimental workflow for the DSS-Induced Colitis model.

B. Detailed Protocol: Acute DSS Colitis Induction and Assessment

1. Materials and Reagents:

  • Male C57BL/6 mice, 8-10 weeks old. [13]* Dextran Sulfate Sodium (DSS, MW 36-50 kDa)

  • 6-methyl-quinazoline derivative formulated for administration.

2. Step-by-Step Methodology:

  • Baseline Measurement (Day 0): Record the initial body weight of all mice.

  • DSS Administration (Day 0 to Day 5): Prepare a 2.5-3.0% (w/v) DSS solution in autoclaved drinking water. [13]Administer this solution to the experimental groups ad libitum. The control group receives regular drinking water.

    • Causality Check: The concentration and duration of DSS administration directly control the severity of colitis. A pilot study may be needed to optimize the concentration for your specific animal facility and DSS batch. [16]3. Treatment Administration: Administer the 6-methyl-quinazoline derivative or vehicle daily, typically starting from Day 0, via the desired route (e.g., oral gavage).

  • Daily Monitoring: From Day 1, monitor and record the following parameters for each mouse to calculate the Disease Activity Index (DAI):

    • Body Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-20%; 4: >20%)

    • Stool Consistency: (0: Normal; 2: Loose stools; 4: Diarrhea)

    • Rectal Bleeding: (0: None; 2: Slight bleeding; 4: Gross bleeding)

    • The DAI is the sum of these scores divided by 3. [13]5. Recovery Phase (Day 5 onwards): Replace the DSS solution with regular drinking water for all groups and continue monitoring. [13]6. Endpoint Analysis (Day 8-10):

    • Euthanize the mice. Carefully dissect the entire colon from the cecum to the anus.

    • Colon Length: Measure the length of the colon as an indicator of inflammation (inflammation causes colon shortening). [13][16] * Histology: Take a section of the distal colon, fix in 10% buffered formalin, and prepare H&E-stained slides. Score for the extent of epithelial damage, crypt loss, and inflammatory cell infiltration. [13][15] * Myeloperoxidase (MPO) Assay: Homogenize a piece of colon tissue to measure MPO activity, a marker of neutrophil infiltration.

VI. Data Presentation: Summarizing Efficacy

Quantitative data from these models should be summarized in a clear, tabular format to allow for easy comparison of different derivatives or doses.

Table 1: Illustrative Anti-Inflammatory Activity of Quinazolinone Analogs (Data presented is representative, based on findings for general quinazolinone derivatives to illustrate data formatting) [3]

Compound ID In Vitro IC₅₀ (µM) on NO Production In Vivo Model Dose (mg/kg) % Inhibition of Paw Edema Ulcerogenic Activity (%)
Derivative A 15.2 Carrageenan Paw Edema 50 24.6% 30%
Derivative B 8.7 Carrageenan Paw Edema 50 32.5% 40%

| Phenylbutazone | N/A | Carrageenan Paw Edema | 50 | 38.9% | 50% |

VII. References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Inglis, J. J., et al. (2007). Protocol for the induction of arthritis in C57BL/6 mice. PubMed. Available at: [Link]

  • Brand, D. D. (2015). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available at: [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Vanderbilt University. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). JoVE. Available at: [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Available at: [Link]

  • MP Biomedicals. (n.d.). DSS-Induced Colitis Model. Available at: [Link]

  • Fuchs, D., et al. (2007). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Parnham, M. J. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Anonymous. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • SMC Laboratories Inc. (n.d.). DSS-induced colitis model. Available at: [Link]

  • Devaraj, S., et al. (2006). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

  • Anonymous. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Available at: [Link]

  • Redoxis. (n.d.). DSS Induced Colitis in Mice. Available at: [Link]

  • Das, S., et al. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. PMC - NIH. Available at: [Link]

  • Asati, V., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Taylor & Francis Online. Available at: [Link]

  • de Oliveira, L. S., et al. (2019). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC - NIH. Available at: [Link]

  • Anonymous. (n.d.). Synthesis, Anti-inflammartory Activity of 3-Amino 6-Methoxyl 2-methyl quinazolin-4(3H). Scholars Research Library. Available at: [Link]

  • Hrádková, I., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Publications. Available at: [Link]

  • Anonymous. (2019). Synthesis and Anti-Inflammatory activity of 3-Amino-6- Iodo-2-Methyl Quinazolin 4-(3h). ResearchGate. Available at: [Link]

  • Ohta, M., et al. (1998). Studies on disease-modifying antirheumatic drugs: synthesis of novel quinoline and quinazoline derivatives and their anti-inflammatory effect. PubMed. Available at: [Link]

  • Anonymous. (2024). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. AntBio. Available at: [Link]

  • Al-Ostath, O. A. H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Anonymous. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Anonymous. (2010). LPS-inflammation induced MPs do not activate macrophages. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available at: [Link]

  • Kim, M., et al. (2023). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. NIH. Available at: [Link]

  • Al-Ostath, O. A. H., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. ChemEngineering. Available at: [Link]

  • Zhang, L., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC - NIH. Available at: [Link]

  • Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Aminoquinazoline Synthesis

Welcome to the comprehensive technical support guide for the synthesis of 4-aminoquinazolines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-aminoquinazolines. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the synthesis of this critical pharmacophore. 4-Aminoquinazolines are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure successful and reproducible synthetic outcomes.

Overview of Synthetic Strategies

The construction of the 4-aminoquinazoline scaffold can be approached through several primary synthetic routes. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. The three most common approaches are summarized below.

  • Cyclocondensation of 2-Aminobenzonitrile Derivatives: This is one of the most direct and widely used methods, often employing reagents like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to provide the C2 and N3 atoms of the quinazoline ring.[1][2][3]

  • From Anthranilic Acid Derivatives: This route typically involves the initial formation of a 2-substituted-4(3H)-quinazolinone, which is then converted to a 4-chloroquinazoline intermediate. Subsequent nucleophilic aromatic substitution (SNAr) with an appropriate amine furnishes the desired 4-aminoquinazoline.[4][5]

  • Direct Amination of Quinazolin-4(3H)-ones: More recent methods focus on the direct conversion of quinazolinones to 4-aminoquinazolines, avoiding the use of harsh chlorinating agents.[1]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q1: I am performing a cyclocondensation of 2-aminobenzonitrile with formamide and observing a very low yield of my desired 4-aminoquinazoline. What are the likely causes and how can I improve the conversion?

A1: This is a common challenge, often stemming from suboptimal reaction conditions or the purity of your starting materials. Let's break down the potential factors:

  • Suboptimal Reaction Temperature: The reaction between 2-aminobenzonitrile and formamide typically requires high temperatures to drive the cyclization and dehydration steps.[3] If the temperature is too low, the reaction may stall at the intermediate formamidine stage.

    • Solution: Ensure your reaction is heated to a sufficiently high temperature, typically refluxing at around 190-210 °C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time at this temperature. For some substrates, microwave irradiation can significantly improve yields and reduce reaction times by enabling rapid and uniform heating to high temperatures.[1][6]

  • Purity of Starting Materials: Impurities in either the 2-aminobenzonitrile or formamide can significantly hinder the reaction.

    • 2-Aminobenzonitrile: Ensure it is free from any residual starting materials from its own synthesis. Recrystallization may be necessary.

    • Formamide: Over time, formamide can hydrolyze to formic acid and ammonia. The presence of excess water can be detrimental.

    • Solution: Use freshly opened or purified reagents. The purity of starting materials is paramount for a successful reaction.[7]

  • Inadequate Reaction Time: While high temperatures are necessary, insufficient reaction time will lead to incomplete conversion.

    • Solution: Monitor the reaction by TLC until the starting material is consumed. Typical reaction times at reflux can range from 2 to 6 hours.[3]

  • Atmosphere Control: Some reactions can be sensitive to air or moisture.

    • Solution: While this specific reaction is often robust, running it under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions and improve yield.[7]

Issue 2: Formation of Significant Side Products

Q2: My reaction of a substituted anthranilic acid to a 4-aminoquinazoline via a 4-chloro intermediate is producing multiple spots on TLC, making purification difficult. What are these likely side products and how can I minimize them?

A2: This multi-step synthesis has several points where side reactions can occur. Identifying the stage of impurity formation is key.

  • Incomplete Chlorination: The conversion of the quinazolin-4(3H)-one to the 4-chloroquinazoline is a critical step. Incomplete reaction will leave unreacted starting material, which can complicate the subsequent amination step.

    • Causality: Insufficient chlorinating agent (e.g., SOCl₂ or POCl₃) or reaction time.

    • Solution: Ensure a slight excess of the chlorinating agent is used and that the reaction is driven to completion (monitor by TLC). Refluxing for 4 hours is a common condition.[8]

  • Hydrolysis of the 4-Chloroquinazoline: The 4-chloroquinazoline intermediate is highly susceptible to hydrolysis, which will revert it back to the quinazolin-4(3H)-one.

    • Causality: Exposure to moisture during workup or storage.

    • Solution: Handle the 4-chloroquinazoline intermediate under anhydrous conditions. Ensure all glassware is dry and use anhydrous solvents. It is often best to use the crude 4-chloroquinazoline directly in the next step without prolonged storage.

  • Formation of Bis-quinazolines or other Oligomers: If the amine used for the final SNAr step has multiple reactive sites, or if the reaction conditions are too harsh, oligomeric side products can form.

    • Solution: Control the stoichiometry of the amine carefully. Running the reaction at a lower temperature for a longer period can sometimes improve selectivity.

  • Regioselectivity Issues in Amination: With certain substituted 4-chloroquinazolines, the incoming amine might react at other positions, although substitution at C4 is generally favored.[5]

    • Causality: The electronic and steric properties of the substituents on the quinazoline ring can influence the regioselectivity of the nucleophilic attack.

    • Solution: This is less common but can be analyzed by careful characterization of the side products (e.g., by 2D NMR). Modifying the solvent or catalyst in metal-catalyzed variations might alter the regioselectivity.

Issue 3: Purification Challenges

Q3: My 4-aminoquinazoline product is difficult to purify. It either streaks on the silica gel column or is poorly soluble for recrystallization. What are some effective purification strategies?

A3: Purification of 4-aminoquinazolines can indeed be challenging due to their often polar nature and basicity.

  • Column Chromatography:

    • Problem: Streaking on silica gel is common due to the basicity of the amino group.

    • Solution: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica gel and lead to better peak shapes. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is typically effective.[7]

  • Recrystallization:

    • Problem: Finding a suitable solvent system can be difficult.

    • Solution: Experiment with a range of solvents of varying polarities. Common solvents for recrystallizing 4-aminoquinazolines include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexane or dichloromethane/ether.[7] If the product is a free base, you can also try recrystallizing its salt (e.g., hydrochloride or acetate), which may have different solubility properties.

  • Acid-Base Extraction:

    • Problem: Crude product is contaminated with non-basic impurities.

    • Solution: This is a very effective technique for this class of compounds.[7]

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic 4-aminoquinazoline will be protonated and move into the aqueous layer.

      • Separate the layers and wash the organic layer with fresh aqueous acid.

      • Combine the aqueous layers and carefully basify with a base (e.g., NaOH or Na₂CO₃) until the product precipitates.

      • Collect the precipitated solid by filtration and wash with water. This will give you the purified free base.

Frequently Asked Questions (FAQs)

Q1: What is the role of formamide in the synthesis from 2-aminobenzonitrile? Can I use other reagents?

A1: In this reaction, formamide serves as a source for the C2 carbon and the N3 nitrogen of the quinazoline ring. The reaction proceeds through the formation of an N-(2-cyanophenyl)formamidine intermediate, which then undergoes intramolecular cyclization.[2][3] While formamide is the most common and cost-effective reagent, other one-carbon sources can be used, such as triethyl orthoformate or DMF-DMA.[1]

Q2: I am considering a metal-catalyzed approach. What are the advantages and which catalysts are commonly used?

A2: Metal-catalyzed reactions often offer milder reaction conditions, higher yields, and broader substrate scope compared to traditional high-temperature condensations.

  • Copper-catalyzed reactions: Copper salts (e.g., CuI, CuBr) are frequently used to catalyze the synthesis of 4-aminoquinazolines. They are particularly useful in multicomponent reactions.

  • Palladium-catalyzed reactions: Palladium catalysts are often employed in cross-coupling reactions to construct the quinazoline ring or to introduce substituents.

  • Advantages: These methods can tolerate a wider range of functional groups and may proceed at lower temperatures, which can be beneficial for sensitive substrates.

Q3: How critical is the absence of water in these reactions?

A3: The importance of anhydrous conditions depends on the specific synthetic route.

  • From 2-aminobenzonitrile and formamide: While formamide itself contains some water, an excessive amount can promote the hydrolysis of intermediates and lower the yield.

  • Via 4-chloroquinazoline: As mentioned in the troubleshooting section, the 4-chloroquinazoline intermediate is highly moisture-sensitive.[9] Therefore, this stage and the subsequent amination must be carried out under strictly anhydrous conditions.

Q4: Can I use microwave synthesis for my 4-aminoquinazoline preparation?

A4: Yes, microwave-assisted synthesis is an excellent technique for preparing 4-aminoquinazolines.[1][6] The main advantages are:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.

  • Improved Yields: The rapid and uniform heating can minimize the formation of side products.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise temperature and pressure control. This method has been successfully applied to the synthesis from 2-aminobenzonitriles and in the amination of 4-chloroquinazolines.[4][6]

Data Summary and Protocols

Table 1: Comparison of Reaction Conditions for 4-Aminoquinazoline Synthesis
Starting MaterialReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
2-AminobenzonitrileFormamide190-2102-660-85[3]
2-AminobenzonitrileDMF-DMA, Amine, Acetic Acid160 (Microwave)0.1785-99[1]
Quinazolin-4(3H)-oneSOCl₂ or POCl₃, then AmineReflux, then RT to 804-1250-90[4][8]
Anthranilic AcidFormamidine Acetate, Formamide160470-95[8]
Experimental Protocol: Synthesis of 4-Aminoquinazoline from 2-Aminobenzonitrile and Formamide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzonitrile (1.0 eq) and a significant excess of formamide (e.g., 10-20 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 190-210 °C) with vigorous stirring in a well-ventilated fume hood.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane/methanol as the eluent). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (using an eluent system containing a small percentage of triethylamine, such as hexane/ethyl acetate/triethylamine 50:49:1).

  • Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizing the Workflow

Diagram 1: General Synthetic Routes to 4-Aminoquinazolines

G cluster_0 Route A: From 2-Aminobenzonitrile cluster_1 Route B: From Anthranilic Acid A1 2-Aminobenzonitrile A2 N-(2-cyanophenyl)formamidine (Intermediate) A1->A2 Formamide or DMF-DMA A3 4-Aminoquinazoline A2->A3 Heat (Cyclization) B1 Anthranilic Acid B2 Quinazolin-4(3H)-one B1->B2 Formamide B3 4-Chloroquinazoline B2->B3 SOCl₂ or POCl₃ B4 4-Aminoquinazoline B3->B4 Amine (R-NH₂)

Caption: Key synthetic pathways to the 4-aminoquinazoline core.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Temp Verify Reaction Temperature Check_Purity->Check_Temp Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impurities found Check_Time Increase Reaction Time Check_Temp->Check_Time Correct Increase_Temp Increase Temperature Check_Temp->Increase_Temp Too Low Use_MW Consider Microwave Synthesis Check_Time->Use_MW No Improvement Monitor_TLC Monitor by TLC Check_Time->Monitor_TLC Yes Success Yield Improved Use_MW->Success Purify_SM->Check_Temp Increase_Temp->Check_Time Monitor_TLC->Success

Caption: A decision tree for troubleshooting low product yield.

References

  • PrepChem. (n.d.). Synthesis of 4-aminoquinazoline. Retrieved January 17, 2026, from [Link]

  • Rahman, M. M., et al. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ResearchGate. [Link]

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • de Paula, R. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Song, W., et al. (2016). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. [Link]

  • Khabnadideh, S., et al. (2012). Microwave enhanced synthesis of 4-aminoquinazolines. ResearchGate. [Link]

  • El-Azab, A. S., et al. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid

Welcome to the dedicated technical support guide for the synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid. As a molecule of interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors, achie...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid. As a molecule of interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors, achieving a high-yield, reproducible synthesis is paramount.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during this multi-step synthesis. We will dissect each stage of the reaction, explaining the chemical rationale behind our recommendations to empower you to optimize your experimental outcomes.

Overall Synthetic Pathway

The synthesis of (6-Methyl-quinazolin-4-ylamino)-acetic acid is typically achieved via a three-step process starting from 2-amino-5-methylbenzoic acid. The pathway involves the formation of the quinazolinone core, subsequent chlorination to activate the 4-position, and finally, a nucleophilic aromatic substitution (SNAr) with glycine ethyl ester followed by hydrolysis.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: SNAr & Hydrolysis A 2-Amino-5-methylbenzoic Acid B 6-Methyl-3H-quinazolin-4-one A->B Formamide, 180°C C 4-Chloro-6-methylquinazoline B->C POCl3, cat. DMF, Reflux D Ethyl (6-Methyl-quinazolin-4-ylamino)-acetate C->D Glycine Ethyl Ester HCl, DIPEA, n-BuOH, Reflux E (6-Methyl-quinazolin-4-ylamino)-acetic acid D->E 1. NaOH (aq) 2. HCl (aq)

Caption: General synthetic route for (6-Methyl-quinazolin-4-ylamino)-acetic acid.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My overall yield is poor. Which step is the most likely bottleneck?

While yield issues can arise at any stage, the nucleophilic aromatic substitution (SNAr) step (Step 3) is often the most challenging. The reactivity of the 4-chloroquinazoline and the nucleophilicity of the amine are critical factors that are highly sensitive to reaction conditions.[2] Low yields in the initial cyclization or chlorination steps can also significantly impact the overall output, but these are often more straightforward to optimize.

Self-Validation Approach: To identify the bottleneck, it is crucial to analyze the purity and yield of each isolated intermediate. A low yield of pure 4-chloro-6-methylquinazoline after Step 2, for instance, points to issues in the first two stages. If the chloro-intermediate is obtained in good yield, but the final product yield is low, the SNAr and/or hydrolysis steps are the primary areas for optimization.

FAQ 2: I'm experiencing low yields during the initial cyclization to form 6-Methyl-3H-quinazolin-4-one. What can I do?

The formation of the quinazolinone core from 2-amino-5-methylbenzoic acid and formamide is a condensation reaction that requires high temperatures to drive off water. Incomplete reaction or side product formation are common issues.

Causality Analysis:

  • Insufficient Temperature: The reaction requires significant thermal energy to proceed to completion. Temperatures below 160-180°C may result in a sluggish and incomplete reaction.

  • Water Removal: The water produced during the reaction can inhibit cyclization. While formamide often serves as both reactant and solvent, ensuring an efficient reflux setup helps in managing the reaction environment.

  • Purity of Starting Material: Impurities in the 2-amino-5-methylbenzoic acid can interfere with the reaction.

Troubleshooting Protocol: Optimizing Cyclization

  • Temperature Control: Ensure the reaction mixture reaches and maintains a temperature of 180-190°C. Use a high-boiling point solvent or a sand bath for stable heating.

  • Molar Ratio: Use a significant excess of formamide (e.g., 5-10 equivalents) to act as both the formylating agent and the solvent.

  • Reaction Time: Monitor the reaction by TLC (Thin Layer Chromatography). Typical reaction times are 4-6 hours.

  • Work-up: Upon completion, pouring the hot reaction mixture into cold water often facilitates the precipitation of a cleaner product, which can then be collected by filtration.

FAQ 3: The chlorination of 6-Methyl-3H-quinazolin-4-one is incomplete or results in a dark, impure product. How can I improve this step?

Converting the quinazolinone to 4-chloro-6-methylquinazoline is a critical activation step. The use of phosphoryl chloride (POCl₃) is standard, but the reaction can be aggressive, leading to degradation if not controlled properly.

Causality Analysis:

  • Insufficient Reagent: An inadequate amount of POCl₃ will lead to incomplete conversion.

  • Reaction Temperature: While reflux is necessary, excessively high temperatures or prolonged reaction times can lead to charring and the formation of tarry byproducts.

  • Moisture Contamination: POCl₃ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., N₂ or Ar).

  • Work-up Procedure: Quenching the reaction improperly can lead to product loss or the formation of impurities.

Troubleshooting Protocol: Clean and Efficient Chlorination

  • Reagent Stoichiometry: Use a sufficient excess of POCl₃ (typically 5-10 volumes relative to the substrate) to serve as both reagent and solvent.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 eq). DMF forms a Vilsmeier-Haack reagent intermediate with POCl₃, which is a more effective chlorinating agent.

  • Temperature & Time: Reflux the mixture gently (around 110°C) for 3-5 hours. Monitor the reaction's completion via TLC.

  • Controlled Quenching: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product. Caution: This is a highly exothermic process.

  • Purification: The crude solid can be neutralized with a base (e.g., ammonium hydroxide solution), filtered, washed with water, and dried. Recrystallization or column chromatography may be necessary to achieve high purity.

FAQ 4: My key SNAr reaction between 4-chloro-6-methylquinazoline and glycine ethyl ester has a very low yield. How can this be optimized?

This is a classic nucleophilic aromatic substitution. Its success hinges on balancing the nucleophilicity of the amine, the electrophilicity of the quinazoline, and the reaction conditions to favor the desired substitution over side reactions.[3] The C4 position of the 2,4-dichloroquinazoline is known to be more susceptible to nucleophilic attack.[3]

Causality Analysis:

  • Base Strength & Stoichiometry: A base is required to neutralize the HCl formed during the reaction and to deprotonate the glycine ester hydrochloride salt, freeing the nucleophilic amine. An inappropriate base or incorrect amount can halt the reaction.[4]

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective, but high-boiling alcohols like n-butanol or isopropanol are also commonly used and can facilitate the reaction.[2][4]

  • Temperature: This reaction often requires heating to overcome the activation energy. Room temperature conditions are typically insufficient.

  • Nucleophile Reactivity: While glycine ethyl ester is more nucleophilic than glycine itself, its reactivity can still be a limiting factor.

G cluster_conditions Reaction Conditions Check cluster_solutions Optimization Strategies start Low SNAr Yield check_base Is the base appropriate? (e.g., DIPEA, K2CO3) start->check_base Analyze check_solvent Is the solvent optimal? (e.g., n-BuOH, DMF) start->check_solvent Analyze check_temp Is the temperature high enough? (Reflux?) start->check_temp Analyze sol_base Switch to a stronger, non-nucleophilic base (e.g., from K2CO3 to DIPEA). Ensure >2.0 eq. check_base->sol_base No/Unsure sol_solvent Try a different polar, high-boiling solvent (e.g., switch from IPA to n-BuOH or DMF). check_solvent->sol_solvent No/Unsure sol_temp Increase temperature to reflux. Consider microwave irradiation. check_temp->sol_temp No/Unsure end Improved Yield sol_base->end Implement sol_solvent->end Implement sol_temp->end Implement

Caption: Troubleshooting workflow for the SNAr reaction step.

Optimization Table for SNAr Reaction

ParameterCondition A (Baseline)Condition B (Optimized)Condition C (Alternative)Rationale
Base K₂CO₃ (2.2 eq)DIPEA (2.5 eq)Cs₂CO₃ (2.2 eq)DIPEA is a non-nucleophilic organic base with good solubility. Cs₂CO₃ is a stronger inorganic base.[4]
Solvent Isopropanol (IPA)n-Butanol (n-BuOH)DMFHigher boiling point of n-BuOH and DMF allows for higher reaction temperatures, increasing the reaction rate.[2]
Temperature 80 °CReflux (~117 °C)120 °CHigher temperatures are often necessary to drive SNAr reactions with moderately reactive nucleophiles.
Time 12 h8 h6 hIncreased temperature typically leads to shorter reaction times.
Expected Yield < 40%> 75%> 70%Optimized conditions significantly favor product formation.

Recommended Protocol:

  • Combine 4-chloro-6-methylquinazoline (1.0 eq), glycine ethyl ester hydrochloride (1.5 eq), and Diisopropylethylamine (DIPEA) (2.5 eq) in n-butanol.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography on silica gel.

FAQ 5: The final ester hydrolysis is giving me trouble. How can I ensure complete conversion without degrading the product?

Saponification of the ethyl ester to the final carboxylic acid is the last step. The quinazoline core can be sensitive to harsh hydrolytic conditions. Quinazolines are generally stable in cold dilute acids and bases but can be susceptible to ring-opening when boiled in these solutions.[5]

Causality Analysis:

  • Incomplete Hydrolysis: Insufficient base, low temperature, or short reaction time can lead to incomplete conversion.

  • Product Degradation: Prolonged exposure to high concentrations of strong base or acid, especially at elevated temperatures, can cause decomposition of the quinazoline ring system.

Troubleshooting Protocol: Mild and Effective Hydrolysis

  • Choice of Base: Use a milder base like lithium hydroxide (LiOH) in a THF/water solvent system. LiOH is often effective at room temperature, minimizing degradation.

  • Stoichiometry: Use a moderate excess of the base (e.g., 2-3 equivalents).

  • Temperature: Stir the reaction at room temperature. If the reaction is slow, it can be gently warmed to 40-50°C. Avoid boiling.

  • Monitoring: Track the disappearance of the starting ester by TLC.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with dilute HCl (e.g., 1N HCl) to the isoelectric point (typically pH 4-5) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

By systematically addressing each stage of this synthesis and understanding the chemical principles at play, you can effectively troubleshoot and optimize your experiments to achieve high yields of (6-Methyl-quinazolin-4-ylamino)-acetic acid.

References

  • Ramesh, B., et al. (2018). A concise organocatalytic one-pot approach for the facile access to spiro-fused quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Yuan, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]

  • Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available at: [Link]

  • Franco, F. W., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Brust, A., et al. (2015). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Available at: [Link]

  • El-Salam, G. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Available at: [Link]

  • ResearchGate. (n.d.). 4-aminoquinazoline-based drugs. ResearchGate. Available at: [Link]

  • Abdel-Rahman, A. A. H., et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Hilaris Publisher. Available at: [Link]

  • Kamel, A. M., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Singh, H., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. Available at: [Link]

  • IJIRSET. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Sharma, A., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wang, S., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. Available at: [Link]

  • ResearchGate. (2013). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-6-methylquinazoline

Introduction: Welcome to the technical support guide for the synthesis of 4-chloro-6-methylquinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-chloro-6-methylquinazoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. Our goal is to move beyond standard protocols and address the nuanced challenges and byproduct formation that can arise during synthesis. This guide is structured as a series of troubleshooting questions and in-depth answers, reflecting the practical issues encountered in a laboratory setting. We will explore the causal mechanisms behind common impurities and provide field-proven strategies for their mitigation and elimination.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues reported by researchers during the synthesis, focusing on the critical chlorination step of 6-methylquinazolin-4(3H)-one.

Question 1: After my aqueous workup, TLC and NMR analysis show my final 4-chloro-6-methylquinazoline product is heavily contaminated with the starting material, 6-methylquinazolin-4(3H)-one. What is causing this reversion?

This is the most frequently encountered issue and stems from the inherent reactivity of the product.

Plausible Cause: Hydrolysis of the Product

The 4-position of the quinazoline ring is highly electrophilic. The chlorine atom is an excellent leaving group, making the C4 carbon susceptible to nucleophilic attack. During an aqueous workup (e.g., quenching with ice water or using a basic solution like sodium bicarbonate to neutralize acid), water or hydroxide ions can act as nucleophiles, attacking the C4 position and displacing the chloride. This results in the hydrolysis of the desired 4-chloro product back to the 6-methylquinazolin-4(3H)-one starting material.[1][2] This reversion can happen surprisingly quickly, even at low temperatures or upon standing in solution if moisture is present.[2][3]

Recommended Actions:

  • Minimize Contact with Water: After the reaction is complete, remove the excess chlorinating agent (e.g., POCl₃ or SOCl₂) under reduced pressure as thoroughly as possible. Azeotroping with a dry, inert solvent like toluene can help remove the final traces.

  • Anhydrous Workup: If possible, avoid an aqueous quench altogether. After removing the excess POCl₃, dissolve the residue in a dry, water-immiscible solvent like dichloromethane (DCM) or chloroform. Filter off any inorganic salts and then proceed with purification.

  • Careful Quenching: If an aqueous quench is unavoidable, perform it under strictly controlled conditions. Pour the reaction mixture very slowly onto crushed ice or into a vigorously stirred ice-cold saturated sodium bicarbonate solution. The goal is to keep the temperature near 0°C and minimize the time the product is in the aqueous phase.

  • Immediate Extraction: As soon as the quench is complete, immediately extract the product into a non-polar organic solvent like DCM, chloroform, or ethyl acetate. Do not allow the mixture to stand.

  • Proceed to the Next Step: 4-chloroquinazolines are often most stable when used immediately in the subsequent reaction (e.g., a nucleophilic aromatic substitution with an amine) without full purification.[2]

Question 2: My chlorination reaction is incomplete. I'm recovering significant amounts of unreacted 6-methylquinazolin-4(3H)-one even after extended reaction times at reflux. How can I drive the reaction to completion?

This issue points to suboptimal reaction conditions or reagent quality.

Plausible Causes:

  • Insufficiently Anhydrous Conditions: Chlorinating agents like POCl₃ and SOCl₂ react readily with water. Any moisture present in the starting material, solvent, or glassware will consume the reagent, reducing its effective concentration and hindering the reaction.[4]

  • Inactive Chlorinating Agent: Old or improperly stored bottles of POCl₃ or SOCl₂ may have partially hydrolyzed over time, reducing their potency.[4]

  • Insufficient Reagent Stoichiometry: While these reagents are often used as the solvent, if used in smaller amounts, a minimum of one molar equivalent is required for the conversion of intermediates to the final product.[5]

  • Lack of Catalysis (for SOCl₂): When using thionyl chloride (SOCl₂), the reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[1][3] The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating species.[6]

Recommended Actions:

  • Ensure Anhydrous Conditions: Dry your starting material, 6-methylquinazolin-4(3H)-one, in a vacuum oven before use. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere.

  • Use Fresh Reagents: Use a fresh, unopened bottle of POCl₃ or SOCl₂ if possible. Alternatively, distill the reagent under anhydrous conditions before use.[4]

  • Increase Reagent Excess: Use a larger excess of the chlorinating agent. Often, running the reaction with POCl₃ or SOCl₂ as the solvent ensures a sufficient excess.

  • Add a Catalyst: If using SOCl₂, add a catalytic amount (e.g., 3-5 drops) of DMF to the reaction mixture.[1]

  • Consider Additives: For stubborn reactions with POCl₃, the addition of phosphorus pentachloride (PCl₅) can increase the chlorinating potential of the mixture.[4] The addition of a chloride source like tetraethylammonium chloride (Et₄NCl) can also drive the reaction to completion by the Le Chatelier principle.[4]

Question 3: I've successfully formed the 4-chloro product, but my crude material contains several other closely-related impurities that are difficult to separate by column chromatography. What could these byproducts be?

Beyond simple incomplete conversion or hydrolysis, other side reactions can occur, particularly under forcing conditions.

Plausible Causes & Byproducts:

  • Phosphorylated Intermediates: The reaction of a quinazolinone with POCl₃ proceeds through (O)- and (N)-phosphorylated intermediates.[5][7] Under certain conditions (e.g., insufficient temperature or reaction time), these intermediates may not fully convert to the final chloro-product and can remain as impurities.

  • Pseudodimer Formation: A phosphorylated intermediate can be attacked by a molecule of unreacted 6-methylquinazolin-4(3H)-one, leading to the formation of a "pseudodimer." This side reaction is more likely if the reaction is not sufficiently heated or if the POCl₃ is added too slowly at lower temperatures.[5][7]

  • Over-chlorination/Ring Opening: While less common for this specific substrate, extremely harsh conditions (very high temperatures for prolonged periods) could potentially lead to undesired chlorination on the benzene ring or degradation pathways.

Recommended Actions:

  • Optimize Reaction Temperature: The conversion of phosphorylated intermediates to the final product typically requires heating to 70-90°C.[5] Ensure your reaction is maintained at an appropriate reflux temperature.

  • Control Reagent Addition: To suppress pseudodimer formation, some protocols recommend adding the POCl₃ at a lower temperature (< 25°C) in the presence of a base, followed by heating to drive the final conversion.[5][7]

  • Purification Strategy: If these byproducts do form, they can be challenging to remove. Careful column chromatography with a shallow gradient of a polar solvent (e.g., ethyl acetate in hexanes) may be required. Recrystallization can also be an effective method for purification.[8]

Part 2: Summary Tables & Diagrams

Table 1: Troubleshooting Summary
Observed IssueProbable Cause(s)Key Byproduct(s)Suggested Solutions
Product reverts to starting material after workup Hydrolysis of the C4-Cl bond6-methylquinazolin-4(3H)-oneUse anhydrous workup; quench at 0°C and extract immediately; use product directly in next step.[2][3]
Incomplete reaction, low conversion Wet reagents/glassware; inactive chlorinating agent; insufficient stoichiometryUnreacted 6-methylquinazolin-4(3H)-oneDry all materials thoroughly; use fresh/distilled reagents; add catalytic DMF (for SOCl₂); consider adding PCl₅.[4][6]
Multiple unknown spots on TLC Suboptimal temperature; slow reaction kineticsPhosphorylated intermediates; PseudodimersEnsure reaction temperature is >70°C; optimize reagent addition strategy; purify via careful chromatography or recrystallization.[5][7]
Diagrams: Reaction Pathways and Byproduct Formation

The following diagrams illustrate the key chemical transformations discussed.

Synthesis_Workflow SM 2-Amino-5-methyl- benzonitrile Int1 6-Methylquinazolin- 4(3H)-one SM->Int1 1. HCOOH / Ac₂O 2. H₂O₂ / NaOH Product 4-Chloro-6- methylquinazoline Int1->Product POCl₃ or SOCl₂/DMF Reflux Byproduct Hydrolysis Byproduct (Reverted SM) Product->Byproduct Aqueous Workup (H₂O, OH⁻)

Caption: General synthetic workflow for 4-chloro-6-methylquinazoline and the major hydrolysis pathway.

Chlorination_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions Quinazolinone 6-Methylquinazolin-4(3H)-one Phospho_Int O-Phosphorylated Intermediate Quinazolinone->Phospho_Int + POCl₃ < 25°C Product 4-Chloro-6-methylquinazoline Phospho_Int->Product + Cl⁻ Heat (70-90°C) Dimer Pseudodimer Byproduct Phospho_Int->Dimer + Quinazolinone (slow heating)

Caption: Key intermediates and potential side reactions during chlorination with POCl₃.

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on specific laboratory conditions and reagent purity.

Protocol 1: Chlorination of 6-methylquinazolin-4(3H)-one

Materials:

  • 6-methylquinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-15 vol) OR Thionyl chloride (SOCl₂) (10-15 vol)

  • N,N-Dimethylformamide (DMF) (catalytic, ~5 drops per 10 mmol of substrate, only for SOCl₂)

  • Toluene (for azeotroping)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (or connect to an inert gas line). Add 6-methylquinazolin-4(3H)-one (e.g., 1.60 g, 10 mmol).

  • Reagent Addition:

    • Method A (POCl₃): Carefully add phosphorus oxychloride (16 mL).

    • Method B (SOCl₂): Carefully add thionyl chloride (16 mL) followed by 3-5 drops of DMF.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C for POCl₃, ~76°C for SOCl₂) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM), quenching a small aliquot carefully into methanol before spotting. The reaction is complete when the starting material spot is no longer visible.

  • Workup (Critical Step - Choose one):

    • Recommended Anhydrous Workup: Allow the reaction to cool to room temperature. Remove the excess POCl₃/SOCl₂ under reduced pressure (using a trap with NaOH pellets is advised). Add toluene (2 x 15 mL) and evaporate each time to azeotropically remove the remaining traces of the chlorinating agent. The resulting crude solid or oil can be directly used in the next step or purified.

    • Aqueous Quench Workup: Allow the reaction to cool. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution. Very slowly and carefully, add the reaction mixture dropwise to the cold, basic solution. Caution: This is a highly exothermic and gas-evolving quench. After the addition is complete, extract the aqueous slurry immediately with DCM (3 x 50 mL).

  • Isolation: Combine the organic extracts (from either workup), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-methylquinazoline, typically as a yellow or tan solid.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/ethyl acetate.[8]

References

  • BenchChem. (2025). Avoiding byproduct formation in 4-Chloro-6,7-dimethoxyquinazoline reactions. BenchChem Technical Support. 1

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate Q&A.

  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. ResearchGate Q&A.

  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. National Library of Medicine.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem Technical Support. 9

  • ResearchGate. (2010). POCl3 Chlorination of 4-Quinazolones. Request PDF.

  • Journal of Chemical Technology. (n.d.). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. 6

  • Figshare. (n.d.). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry.

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

  • ResearchGate. (2018). Synthesis of N'-(Quinazolin-4-yl)isonicotinohydrazides and their biological screening, docking and ADME studies.

Sources

Optimization

Overcoming poor solubility of quinazoline derivatives in biological assays

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Solubility in Biological Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen promising q...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Solubility in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen promising quinazoline derivatives stall due to a common, yet solvable, experimental hurdle: poor aqueous solubility. This guide is designed to provide you with not just protocols, but the underlying rationale to troubleshoot and optimize your experiments effectively. We will move from foundational questions to specific, hands-on troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with quinazoline derivatives.

Q1: Why are my quinazoline derivatives so poorly soluble in aqueous buffers?

Answer: The solubility challenge with quinazoline derivatives is rooted in their fundamental physicochemical properties. The core structure is a fused aromatic bicyclic system (a benzene ring fused to a pyrimidine ring), which is inherently hydrophobic (lipophilic).[1][2]

  • Hydrophobicity: The large, nonpolar surface area of the quinazoline scaffold leads to unfavorable interactions with water molecules, causing the compound to aggregate or precipitate out of solution.

  • Crystal Lattice Energy: Many quinazoline derivatives are crystalline solids. For dissolution to occur, solvent molecules must overcome the strong intermolecular forces (crystal lattice energy) holding the compound together in its solid state. This is often an energetically demanding process.[3][4]

  • Substituents: The nature of the chemical groups attached to the quinazoline core significantly impacts solubility. While adding polar groups like amines or hydroxyls can improve solubility, many derivatives synthesized for kinase inhibition or other targeted therapies feature additional hydrophobic moieties that exacerbate the problem.[5][6]

Q2: DMSO is my go-to solvent. What are the best practices and potential pitfalls for preparing stock solutions?

Answer: Dimethyl sulfoxide (DMSO) is indeed the industry standard for preparing primary stock solutions of poorly soluble compounds due to its excellent solvating power for a wide range of organic molecules.[7] However, improper handling can lead to significant experimental artifacts.

Best Practices:

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%). Water contamination can significantly reduce the solubility of highly hydrophobic compounds.

  • Prepare High-Concentration Stocks: It is standard practice to prepare initial stock solutions at a high concentration, typically in the 10-30 mM range.[8] This minimizes the final volume of DMSO added to your assay, reducing solvent-induced artifacts.

  • Ensure Complete Dissolution: Use gentle warming (up to 37°C) and vortexing or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.[9]

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent water absorption and degradation.[10] Note that some compounds may be less soluble in cold DMSO and could precipitate upon freezing; it's crucial to bring them to room temperature and ensure they are fully redissolved before use.[8][9]

Potential Pitfalls:

  • "False" Solubility: A compound might appear dissolved in 100% DMSO but will immediately precipitate when diluted into an aqueous assay buffer—a phenomenon known as "crashing out."

  • DMSO Artifacts: High concentrations of DMSO in the final assay can interfere with biological processes, denature proteins, or act as a competitive inhibitor, leading to false-positive or false-negative results. Most cell-based assays can tolerate DMSO up to 0.5%, but this must be empirically determined for your specific system.

  • Compound Degradation: DMSO is not entirely inert and can participate in or promote certain chemical reactions, potentially degrading the compound over long-term storage.[7]

Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?

Answer: This is the most common manifestation of poor solubility. When the highly concentrated DMSO stock is introduced to the aqueous buffer, the local concentration of DMSO rapidly decreases. The compound is suddenly in a solvent environment (mostly water) where it is not soluble, causing it to precipitate.[8]

Here are the primary strategies to address this, which will be detailed further in the Troubleshooting Guide:

  • Reduce Final DMSO Concentration: The simplest approach is to lower the final DMSO percentage in your assay by adjusting your dilution scheme. However, this may not be feasible if a high compound concentration is required.

  • Use Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) can create a more favorable solvent environment that keeps the compound in solution.[11][12]

  • Employ Surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[13][14][15]

  • Adjust pH: Quinazoline derivatives often contain basic nitrogen atoms.[9] Adjusting the pH of the buffer to a more acidic range can ionize the compound, making it more water-soluble.[16] This must be done cautiously to avoid affecting assay performance or compound stability.[9]

Q4: Can my solubilization method affect the compound's measured biological activity?

Answer: Absolutely. The method used to solubilize a compound is not merely a passive vehicle; it can directly influence the experimental outcome.

  • Solvent Interference: As mentioned, DMSO can directly inhibit enzymes or disrupt cell membranes. Co-solvents and surfactants can have similar effects.

  • Compound Aggregation: Even at concentrations below the visible precipitation threshold, compounds can form small aggregates. These aggregates can lead to non-specific inhibition, giving a false-positive result, and often result in steep, non-ideal dose-response curves.

  • Micellar Sequestration: When using surfactants, the compound can become trapped within the micelles.[15] This may prevent it from interacting with its biological target, leading to an underestimation of its true potency (a right-shifted IC50 curve).

It is crucial to run proper vehicle controls (e.g., assay buffer with the same final concentration of DMSO, co-solvent, or surfactant) to account for these effects.

Part 2: Troubleshooting Guide & Protocols

This section provides a logical workflow and step-by-step protocols to systematically overcome solubility issues.

Workflow: Selecting a Solubilization Strategy

Before diving into protocols, use this decision tree to guide your strategy.

G A Start: Compound is poorly soluble B Prepare 10-30 mM stock in 100% anhydrous DMSO A->B C Does compound precipitate upon dilution into final assay buffer? B->C D Is final DMSO conc. >0.5%? C->D No F Can you lower final DMSO conc. (e.g., by changing dilution scheme)? C->F Yes E Problem Solved. Proceed with assay. D->E No D->F Yes F->B Yes G Attempt pH Modification (if compound has ionizable groups) F->G No H Is the assay pH-sensitive? G->H H->G No (Adjust buffer pH & re-test) I Screen Co-solvents (e.g., PEG300, NMP, Propylene Glycol) H->I Yes J Screen Surfactants (e.g., Tween-80, Pluronic F-68) I->J K Consider Advanced Formulations (e.g., Cyclodextrins, Solid Dispersions) J->K L Re-evaluate compound, consult medicinal chemist. K->L

Caption: A decision tree for troubleshooting quinazoline solubility.

Protocol 1: Preparation of a Primary Stock Solution

This protocol outlines the standard procedure for creating a reliable high-concentration stock solution.

Objective: To prepare a 10 mM stock solution of a quinazoline derivative in DMSO.

Materials:

  • Quinazoline derivative (solid)

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Appropriate volumetric flask (e.g., 1 mL or 5 mL)

  • Vortex mixer and/or sonicator water bath

  • Calibrated pipettes

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For a 10 mM solution in 1 mL (0.001 L) of a compound with a molecular weight of 400 g/mol :

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 400 g/mol = 0.004 g = 4 mg

  • Weigh Compound: Accurately weigh out the calculated mass of the compound and transfer it to the volumetric flask.

  • Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.

  • Solubilize: Cap the flask and vortex thoroughly. If the solid does not dissolve completely, place the flask in a sonicator bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Mix and Aliquot: Invert the flask several times to ensure homogeneity. Dispense the stock solution into smaller, single-use aliquots in properly labeled cryovials.

  • Storage: Store the aliquots at -20°C or -80°C.[10]

Trustworthiness Check: Before use in an assay, thaw an aliquot, bring it to room temperature, and visually inspect for any signs of precipitation. Ensure it is fully re-dissolved before making dilutions.

Protocol 2: Screening Co-solvents to Improve Solubility

Objective: To identify a co-solvent that prevents compound precipitation upon dilution into an aqueous buffer.

Rationale: Co-solvents are water-miscible organic solvents that, when mixed with water, create a solvent system with a polarity intermediate between water and pure organic solvent.[11] This can be more "hospitable" to your compound, keeping it in solution.

Materials:

  • 10 mM compound stock in 100% DMSO (from Protocol 1)

  • Potential co-solvents: Polyethylene glycol 300 (PEG300), N-Methyl-2-pyrrolidone (NMP), Propylene glycol (PG), Ethanol.

  • Your final aqueous assay buffer

  • 96-well clear flat-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Intermediate Stocks: In separate tubes, prepare 1:1 (v/v) mixtures of your 10 mM DMSO stock with each co-solvent. This will create 5 mM intermediate stocks in 50% DMSO / 50% Co-solvent.

    • Example: 50 µL of 10 mM DMSO stock + 50 µL of PEG300.

  • Set up Test Plate: In the 96-well plate, add 98 µL of your aqueous assay buffer to each well.

  • Test Dilution: Add 2 µL of each intermediate stock (and a 100% DMSO stock as a control) to the wells containing the buffer. This represents a 1:50 dilution, resulting in a final compound concentration of 100 µM in 1% DMSO / 1% Co-solvent (or 2% DMSO for the control).

  • Incubate and Observe: Mix the plate gently. Let it sit at the assay temperature (e.g., 37°C) for 30 minutes.

  • Visual Inspection: Carefully inspect each well against a black background. Look for signs of precipitation, cloudiness, or crystal formation. You can also read the plate on a nephelometer or a plate reader at a high wavelength (e.g., 600-700 nm) to quantify scattering caused by precipitation.

Data Interpretation:

FormulationFinal Solvent Conc.Visual ObservationNephelometry Reading (Relative Units)
DMSO only2% DMSOHeavy Precipitation5.2
DMSO + PEG3001% DMSO / 1% PEG300Clear Solution0.1
DMSO + NMP1% DMSO / 1% NMPSlight Haze1.3
DMSO + PG1% DMSO / 1% PGClear Solution0.2
Protocol 3: Using Surfactants for Micellar Solubilization

Objective: To use a surfactant to increase the apparent solubility of a compound in an aqueous buffer.

Rationale: Surfactants are amphiphilic molecules. Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, shielding them from the aqueous environment and keeping them dispersed.[14][15] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred as they are less likely to denature proteins.

G cluster_micelle Micelle in Aqueous Buffer s1 drug Quinazoline Derivative s1->drug s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug

Caption: Micellar encapsulation of a quinazoline derivative.

Materials:

  • 10 mM compound stock in 100% DMSO

  • Surfactants: 1% (w/v) stock solutions of Tween® 80 and Pluronic® F-68 in water.

  • Your final aqueous assay buffer

  • 96-well clear flat-bottom plate

Procedure:

  • Prepare Surfactant Buffers: Create serial dilutions of the 1% surfactant stocks into your assay buffer to achieve final concentrations ranging from 0.1% down to 0.001%. It is important to test concentrations both above and below the known CMC of the surfactant.

  • Set up Test Plate: Add 98 µL of each surfactant-containing buffer dilution to the wells of the 96-well plate. Include a well with buffer only (no surfactant) as a control.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock to each well. This gives a final compound concentration of 200 µM in 2% DMSO.

  • Incubate and Observe: Mix, incubate at the assay temperature for 30 minutes, and observe visually and/or with a plate reader as described in Protocol 2.

Expected Outcome: You should observe a concentration-dependent effect, where the compound remains in solution at surfactant concentrations above a certain threshold (typically near the CMC).

Critical Consideration: Always test the effect of the chosen surfactant concentration on your assay's performance. Run a full dose-response curve for a known control compound in the presence and absence of the surfactant to ensure it does not alter the results.

References

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Zhang, Y., Wang, R., Wu, J., & Shen, Q. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Baluja, S., & Kachhadia, N. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]

  • AAPS. (2022). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Mohamed, M. A., El-Sayed, N. N. E., & Abdel-Rahman, H. M. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. [Link]

  • Reddy, G. C., & Kumar, D. (2018). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Veerapandian, M., Marimuthu, M., Ilangovan, P., Ganguly, S., Yun, K.-S., Kim, S., & An, J. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. [Link]

  • Al-Obaid, A. M. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Macarrón, R., & Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Di, L. (2015). CHAPTER 2. Tactics to Improve Solubility. ResearchGate. [Link]

  • Gobe, A., & Zhang, T. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. NIH. [Link]

  • Wäss, M., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 655-662. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • ResearchGate. (n.d.). Methods for the preparation of stock solutions and working standard solutions of antibiotics. [Link]

  • Viswanad, V., & Anees, T. P. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (n.d.). Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. ResearchGate. [Link]

  • Xiang, R., & Sun, N. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution of 4-Chloroquinazolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable solutions to common challenges encountered during the n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable solutions to common challenges encountered during the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction with an amine nucleophile is resulting in a very low yield. What are the most likely causes?

Low yields in the amination of 4-chloroquinazolines can often be traced back to a few key factors related to the nucleophile's reactivity and the reaction conditions.

  • Poor Nucleophilicity of the Amine: Electron-poor amines exhibit significantly reduced reactivity, which can lead to long reaction times and low yields.[1][2] The lone pair on the nitrogen is less available for nucleophilic attack if it is delocalized or withdrawn by electron-withdrawing groups on the aniline ring.

  • Steric Hindrance: Bulky substituents on either the quinazoline ring or the nucleophile can sterically hinder the approach of the nucleophile to the C4 position of the quinazoline. This is particularly noticeable with ortho-substituted anilines.[1][2]

  • Inappropriate Base: A base is often crucial for the reaction to proceed at a reasonable rate, especially when using amine salts or less reactive amines. The base facilitates the deprotonation of the amine, increasing its nucleophilicity.[3][4]

  • Suboptimal Solvent Choice: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can effectively solvate the intermediate Meisenheimer complex, thereby stabilizing it and favoring the reaction.[3][5]

Q2: I'm observing the formation of multiple products in my reaction mixture. What are the common side reactions?

The formation of byproducts is a common issue. Understanding the potential side reactions is the first step in mitigating them.

  • Disubstitution: In cases where the quinazoline ring has multiple leaving groups (e.g., 2,4-dichloroquinazoline), the nucleophile can substitute at both positions. Substitution at the C4 position is generally favored and occurs under milder conditions than at the C2 position.[4][6] More forcing conditions, such as higher temperatures, can lead to the formation of the 2,4-disubstituted product.[4]

  • Hydrolysis of 4-Chloroquinazoline: If there is residual water in the reaction mixture, 4-chloroquinazoline can hydrolyze to form the corresponding quinazolin-4-one. This is more likely to occur at elevated temperatures or under basic conditions.

  • Reaction with Solvent: Certain solvents, particularly nucleophilic ones like alcohols, can compete with the desired nucleophile, leading to the formation of undesired ether or alkoxy byproducts.

Q3: How does the choice of solvent impact the reaction yield and selectivity?

The solvent has a profound effect on the reaction rate and outcome by influencing the solubility of reactants and stabilizing charged intermediates.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for SNAr reactions.[3] They possess high dielectric constants and are effective at solvating cations, leaving the nucleophilic anion more "naked" and reactive.[3][5] This enhances the rate of nucleophilic attack.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): While they can be effective, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[5][7] However, in some cases, a mixture of a polar aprotic and protic solvent (e.g., THF/water) has been shown to be effective, particularly in microwave-assisted reactions.[1][2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for SNAr reactions as they do not effectively solvate the charged Meisenheimer intermediate, leading to very slow reaction rates and low yields.[8]

Q4: Can microwave irradiation improve my yields?

Yes, microwave irradiation is a powerful tool for accelerating these reactions and improving yields, especially for less reactive nucleophiles.[1][2]

The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to significantly shorter reaction times (minutes versus hours).[1][2] This can also help to minimize the formation of degradation byproducts that may occur with prolonged heating.[1][2]

Troubleshooting Guide: From Low Yield to High Success

This section provides a systematic approach to diagnosing and solving low-yield problems.

Issue 1: Incomplete Conversion of Starting Material

If you observe a significant amount of unreacted 4-chloroquinazoline, consider the following:

Diagnosis and Solution Workflow

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Protocols

Protocol 1: Microwave-Assisted Synthesis for Electron-Poor Anilines

This protocol is adapted for challenging nucleophiles where conventional heating fails.[1][2]

  • Reactant Preparation: In a microwave-safe reaction vial, combine 4-chloroquinazoline (1.0 eq), the electron-poor aniline (1.2 eq), and a suitable solvent system such as a 1:1 mixture of THF and water.[1][2]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-150 °C for 10-40 minutes.[1] The optimal time and temperature should be determined by monitoring the reaction via TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Quinazolin-4-one by Hydrolysis

The presence of the corresponding quinazolin-4-one indicates that water is competing with your nucleophile.

Preventative Measures
  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using commercially available dry solvents.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Flowchart

Caption: Mitigating hydrolysis of 4-chloroquinazoline.

Issue 3: Poor Reactivity with Thiol Nucleophiles

Thiol nucleophiles require specific conditions to be effective.

Key Considerations

The key to high yields with thiols is the in-situ generation of the more nucleophilic thiolate anion.[3] This is achieved through the use of a suitable base.

ParameterRecommendationRationale
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)K₂CO₃ is a mild and effective base for many thiols.[3] For less acidic thiols, a stronger base like NaH may be necessary to ensure complete deprotonation.
Solvent DMF or DMSOThese polar aprotic solvents effectively solvate the cation of the thiolate salt, enhancing the nucleophilicity of the thiolate anion.[3]
Temperature Room Temperature to 80 °CThe reaction is often exothermic upon addition of the reagents. Gentle heating may be required to drive the reaction to completion.

Protocol 2: Synthesis of 4-(Alkylsulfanyl)quinazolines

This protocol provides a general method for the reaction of 4-chloroquinazolines with thiols.[3]

  • Thiolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF. Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Substitution: To the resulting thiolate solution, add a solution of 4-chloroquinazoline (1.0 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C as needed. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Concluding Remarks

The successful nucleophilic substitution of 4-chloroquinazolines hinges on a clear understanding of the interplay between the substrate, nucleophile, solvent, and base. By systematically evaluating these parameters and employing the troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and achieve high yields of their desired products. Remember that careful reaction monitoring and the use of pure reagents are fundamental to reproducible and successful synthetic outcomes.

References

  • BenchChem. (2025). Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol in high yield. BenchChem.
  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Journal of Physical Organic Chemistry.
  • BenchChem. (2025). Optimizing reaction conditions for 4-Butylsulfanylquinazoline synthesis. BenchChem.
  • de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216.
  • Lages, A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8888.
  • Abdel-Wahab, B. F., et al. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 28(14), 5395.
  • Charushin, V. N., et al. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Russian Chemical Bulletin, 60(4), 685-694.
  • de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216.
  • Kralj, M., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 35(4), 847-852.
  • Li, J., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53691.
  • Lages, A., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8888.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem.
  • Madhavan, G. R. (2018). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. BenchChem.
  • LibreTexts. (2021). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Wang, Z., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Accounts of Chemical Research, 57(16), 2353-2366.
  • Wang, Z., et al. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Request PDF.
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-118.
  • Song, X., et al. (2017). Synthesis of 4-aminoquinazoline structure derivatives 1–8.
  • Taylor, E. C., & Morrison, R. W. (1974). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 16, 1664-1668.
  • Wencel-Delord, J., & Glorius, F. (2013). A Perspective on Late-Stage Aromatic C–H Bond Functionalization.
  • LibreTexts. (2022). 16.
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Optimization

Side reactions to avoid in the synthesis of 6-substituted quinazolines

A Guide to Navigating and Mitigating Common Side Reactions Welcome to the technical support center for the synthesis of 6-substituted quinazolines. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating and Mitigating Common Side Reactions

Welcome to the technical support center for the synthesis of 6-substituted quinazolines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Quinazolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. However, their synthesis can be fraught with challenges, primarily the formation of unwanted side products that can complicate purification and reduce yields.

As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you troubleshoot common issues and optimize your synthetic strategies. This guide will delve into the causality behind common side reactions and provide actionable, field-proven protocols to mitigate them.

General Troubleshooting: Foundational Principles for Success

Before diving into specific synthetic methods, it's crucial to acknowledge that many side reactions can be minimized by adhering to fundamental laboratory best practices.

  • Reagent Purity: Always use reagents of the highest possible purity. Impurities in starting materials, such as substituted anthranilic acids or 2-aminobenzonitriles, can introduce competing reaction pathways.

  • Solvent and Atmosphere: Ensure that your solvents are anhydrous, especially for moisture-sensitive reactions. When using transition metal catalysts, which can be susceptible to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential.

  • Stoichiometry: Precise control over the molar ratios of your reactants is critical. An excess of one reactant can lead to the formation of side products.

Troubleshooting and FAQs: A Deeper Dive into Specific Synthetic Challenges

Here, we address some of the most common questions and issues encountered during the synthesis of 6-substituted quinazolines in a question-and-answer format.

Q1: My reaction is resulting in a low yield and a complex mixture of products. What are the likely culprits?

A1: Low yields and complex product mixtures are often indicative of several underlying issues, including incomplete reactions and the formation of multiple side products. Common side reactions that can lead to a complex product profile include the dimerization or polymerization of starting materials, especially at elevated temperatures, and incomplete cyclization of the intermediate. Hydrolysis of intermediates or the final product can also be a factor if water is present in the reaction mixture.

To begin troubleshooting, it is recommended to first analyze the reaction mixture by TLC or LC-MS to identify the major components. If unreacted starting materials are present, consider increasing the reaction time or temperature. However, if a multitude of new spots or peaks are observed, it is likely that side reactions are the primary issue. In such cases, a systematic optimization of the reaction conditions, including solvent, temperature, and catalyst, is necessary.

Troubleshooting Workflow for Low Yields

Troubleshooting Low Yield start Low Yield of 6-Substituted Quinazoline check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) check_conditions->analyze_mixture incomplete_reaction Incomplete Reaction? analyze_mixture->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp Yes optimize_conditions Optimize Conditions (Solvent, Catalyst, Temp) side_products->optimize_conditions Yes purification Purify and Characterize Products side_products->purification No optimize_time_temp->analyze_mixture optimize_conditions->analyze_mixture

Caption: A workflow for diagnosing and addressing low yields in quinazoline synthesis.

Q2: I'm struggling with the Niementowski synthesis. The high temperatures required are causing degradation of my materials. How can I improve this?

A2: The Niementowski synthesis, which traditionally involves the condensation of an anthranilic acid with an amide at high temperatures, is notorious for its harsh reaction conditions. These high temperatures can lead to the degradation of both the starting materials and the desired quinazolinone product, resulting in lower yields and a more complex purification process.

A highly effective solution to this problem is the use of microwave irradiation . Microwave-assisted synthesis can dramatically reduce reaction times and often allows for lower overall reaction temperatures, thereby minimizing degradation. For example, a reaction that might require several hours of reflux at 180°C under conventional heating could potentially be completed in a matter of minutes at a similar or even lower temperature in a microwave reactor.

Table 1: Comparison of Conventional vs. Microwave-Assisted Niementowski Synthesis

ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Temperature Often >150-200°CCan often be run at lower temperatures or for shorter durations at high temperaturesReduced thermal decomposition of products and starting materials
Reaction Time Several hoursMinutesIncreased throughput and reduced energy consumption
Yield Often moderateGenerally higherImproved efficiency
Side Products More prevalent due to prolonged heat exposureMinimizedCleaner reaction profiles and easier purification
Q3: What are the primary side products in the Niementowski synthesis, and how can they be avoided?

A3: Besides thermal degradation, the Niementowski synthesis is prone to a few key side reactions:

  • Incomplete Cyclization: The initial condensation of the anthranilic acid and the amide forms an N-acylanthranilamide intermediate. Under suboptimal conditions, this intermediate may fail to cyclize, remaining as a significant impurity in the final product mixture. To drive the reaction towards completion, ensure that the reaction temperature is sufficient for cyclodehydration and that the reaction is allowed to proceed for an adequate amount of time. The use of a dehydrating agent or a Lewis acid catalyst can also promote cyclization.

  • Dimerization of Anthranilic Acid: Anthranilic acid can undergo self-condensation, especially at high temperatures, to form various dimeric and polymeric byproducts. This is particularly problematic when the desired reaction with the amide is slow. Using a moderate excess of the amide component can help to favor the desired intermolecular reaction over the self-condensation of the anthranilic acid.

Mechanism: Formation of Quinazolinone vs. Incomplete Cyclization

Niementowski Side Reaction reactants 6-Substituted Anthranilic Acid + Amide intermediate N-Acylanthranilamide Intermediate reactants->intermediate Condensation product Desired 6-Substituted Quinazolinone intermediate->product Cyclodehydration (Heat, Acid/Base) side_product Incomplete Cyclization Side Product intermediate->side_product Insufficient Heat/Time

Caption: The reaction pathway of the Niementowski synthesis, highlighting the point of divergence between the desired product and a common side product.

Q4: In my Friedländer-type synthesis of a 6-substituted quinazoline, I am observing significant aldol condensation of my ketone starting material. How can I suppress this side reaction?

A4: The Friedländer annulation and its variations are powerful methods for synthesizing quinolines and, by extension, quinazolines. However, when using a ketone with α-hydrogens as a reactant, self-condensation via an aldol reaction can be a significant competing pathway, especially under basic conditions.

To minimize aldol condensation, consider the following strategies:

  • Use of an Acid Catalyst: Switching from a base-catalyzed to an acid-catalyzed reaction can often suppress the aldol condensation. Protic acids like p-toluenesulfonic acid or Lewis acids can effectively catalyze the desired cyclization without promoting the self-condensation of the ketone.

  • Milder Reaction Conditions: If using a base, opt for a milder, non-nucleophilic base and lower the reaction temperature. This can help to favor the desired reaction kinetically over the aldol pathway.

  • Pre-formation of the Enolate/Enamine: In some cases, pre-forming the enolate of the ketone under controlled conditions before the addition of the 2-aminoaryl component can provide better control over the reaction.

Q5: I am synthesizing 6-substituted quinazolines from 2-aminobenzonitriles and am experiencing hydrolysis of the nitrile group. What conditions will prevent this?

A5: Syntheses starting from 2-aminobenzonitriles are versatile, but the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under strongly acidic or basic conditions. This can lead to a mixture of products and make purification challenging.

To avoid nitrile hydrolysis:

  • Control the pH: If possible, run the reaction under neutral or mildly acidic/basic conditions.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water is necessary for hydrolysis.

  • Choice of Reagents: Select reagents that are compatible with the nitrile group. For example, in metal-catalyzed reactions, some catalyst systems are more tolerant of the nitrile functionality than others.

Protocols for Minimizing Side Reactions

The following protocols are provided as examples of how to apply the principles discussed above to specific synthetic challenges.

Protocol 1: Microwave-Assisted Niementowski Synthesis of a 6-Substituted-4(3H)-quinazolinone

This protocol is designed to minimize thermal degradation and improve yields compared to conventional heating methods.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 6-substituted anthranilic acid (1.0 eq) and the desired amide (2.0-3.0 eq).

  • Solvent (Optional): While this reaction can often be run neat, a high-boiling polar aprotic solvent such as DMF or DMSO can be used to ensure homogeneity.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a temperature of 150-180°C for 10-30 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol 2: Acid-Catalyzed Friedländer-Type Synthesis of a 6-Substituted Quinazoline

This protocol utilizes an acid catalyst to minimize the self-condensation of the ketone starting material.

  • Reactant Mixture: To a round-bottom flask, add the 2-aminoarylketone (1.0 eq), the ketone with an α-methylene group (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Solvent: Add a suitable solvent, such as toluene or xylene, to the flask.

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Quinazolin-4-ones

From the desk of the Senior Application Scientist: This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for the microwave-assisted synthesis of qu...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for the microwave-assisted synthesis of quinazolin-4-ones. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental outcomes, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, providing a systematic approach to identifying and resolving problems.

Q1: Why is my reaction yield extremely low, or why am I recovering only starting material?

A1: This is a common issue that typically points to sub-optimal reaction conditions or reagent issues. Let's break down the potential causes and solutions.

  • Insufficient Energy Input: The core principle of microwave synthesis is rapid heating to overcome the activation energy barrier.[1] If the target temperature is not reached or maintained, the reaction will not proceed efficiently.

    • Solution: Ensure your microwave program is set to a sufficiently high temperature (often 120-160°C for these syntheses) and that the power is adequate to reach this temperature quickly.[2] Monitor the real-time temperature and pressure graphs provided by the reactor's software to confirm the target temperature is being met.

  • Poor Microwave Coupling: The efficiency of microwave heating depends on the dielectric properties of the reaction mixture.[3][4] If your reagents and solvent have low polarity (low tan δ values), they won't absorb microwave energy effectively.[5]

    • Solution:

      • Solvent Choice: If using a non-polar solvent like toluene or dioxane, consider switching to a more polar solvent like ethanol, DMF, or acetic acid, which couple efficiently with microwaves.[3][6]

      • Solvent-Free: In solvent-free reactions, one of the reactants must be polar enough to absorb the energy. If all reactants are non-polar, this method may be unsuitable. Consider adding a small amount of a high-boiling polar solvent or an ionic liquid to act as a "heating element."[7]

  • Catalyst Inactivity: If your reaction requires a catalyst (e.g., SbCl₃, acidic alumina), it may be inactive or used in an insufficient amount.[8][9]

    • Solution: Use a fresh batch of the catalyst. Ensure it has been stored under appropriate conditions (e.g., protected from moisture). You can empirically optimize the catalyst loading; for instance, SbCl₃ has been shown to be effective at just 1 mol%.[9]

  • Intermediate Stability: Many quinazolin-4-one syntheses proceed through a benzoxazinone intermediate, which can be susceptible to decomposition, especially in the presence of water.[10]

    • Solution: Ensure all reagents and solvents are dry. If synthesizing the benzoxazinone in a separate step, use it immediately in the subsequent reaction without prolonged storage.[10]

Q2: My reaction is charring or producing a lot of insoluble black tar. What's going wrong?

A2: Charring is a clear sign of decomposition due to excessive temperature. While microwave synthesis is known for speed, it requires precise control to prevent overheating.

  • Thermal Runaway/Hotspots: Microwave energy can sometimes create localized "hotspots" where the temperature far exceeds the setpoint, leading to decomposition.[11] This is particularly common in viscous or heterogeneous mixtures where stirring is inefficient.

    • Solution:

      • Reduce Power: Use a lower microwave power setting while maintaining the target temperature. Modern reactors use dynamic power control, but setting a maximum power limit can prevent initial temperature overshoots.

      • Improve Stirring: Ensure the magnetic stir bar is rotating effectively throughout the reaction. For viscous mixtures, consider diluting with a suitable solvent.

      • Temperature Ramping: Instead of programming an immediate jump to the target temperature, introduce a ramp (e.g., reach 150°C over 2 minutes). This allows for more uniform heating.

  • Reagent Instability: One or more of your starting materials may be thermally unstable at the target temperature.

    • Solution: Perform a temperature scouting experiment. Set up several small-scale reactions and vary the temperature (e.g., 120°C, 140°C, 160°C) while keeping the time constant. This will help you identify the optimal temperature that maximizes yield before the onset of decomposition.[12]

Q3: I'm seeing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?

A3: Side product formation suggests that alternative reaction pathways are competitive under your current conditions. The goal is to find conditions that favor the desired pathway kinetically.

  • Excessive Time or Temperature: Prolonged exposure to high temperatures can promote side reactions or decomposition of the desired product. Microwave reactions are often complete in minutes; heating for too long is a common mistake.[11][13]

    • Solution: Optimize the reaction time. Run a time-course study (e.g., 5, 10, 15, 20 minutes) at a fixed optimal temperature. Monitor the reaction by TLC or LC-MS to find the point of maximum product formation before side products begin to dominate.

  • Incorrect Stoichiometry: The molar ratio of reactants is critical. For instance, in a one-pot, three-component reaction of anthranilic acid, an orthoester, and an amine, an excess of one component can lead to unwanted dimers or other side products.[14]

    • Solution: Systematically vary the stoichiometry of your reactants. A common starting point is a 1:1.2:1.2 ratio of anthranilic acid:orthoester:amine.[14] Adjusting these ratios can significantly improve the selectivity for the desired product.

Q4: My reaction works, but the results are not reproducible. Why?

A4: Reproducibility issues in microwave chemistry often stem from variations in reaction setup or equipment parameters.

  • Inconsistent Vessel Positioning: In single-mode microwave cavities, the location of the vial within the electromagnetic field is critical for consistent energy absorption.

    • Solution: Always place the reaction vessel in the exact same position as specified by the manufacturer. Ensure the vial is properly seated in the holder.

  • Variable Reaction Volume: The volume of the reaction mixture affects the heating profile. A very small volume may heat too aggressively, while a larger volume may heat more slowly.

    • Solution: Keep the reaction volume consistent between runs. A good rule of thumb is to keep the volume between 20-80% of the vial's capacity to ensure efficient stirring and safe pressure management.

  • Temperature Measurement Method: Infrared (IR) sensors measure the outer surface temperature of the vial, while fiber-optic probes measure the internal temperature. The internal temperature is more accurate but can be affected by the probe's position.

    • Solution: Use the same temperature measurement method for all experiments. If using a fiber-optic probe, ensure its depth and position within the reaction mixture are consistent. If using an IR sensor, ensure the vial's outer surface is clean.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving the problem of low product yield.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckTemp Verify Temperature Profile (Was target T reached?) Start->CheckTemp CheckCoupling Evaluate Microwave Coupling CheckTemp->CheckCoupling  Yes OptimizeParams Re-optimize Time & Temperature CheckTemp->OptimizeParams  No (Increase T or Power) CheckReagents Assess Reagents & Catalyst CheckCoupling->CheckReagents  Good Coupling (Polar Solvent) CheckCoupling->OptimizeParams  Poor Coupling (Change Solvent) CheckReagents->OptimizeParams  Reagents OK Success Problem Solved CheckReagents->Success  Reagents were bad (Use fresh stock) OptimizeParams->Success

Caption: A step-by-step decision diagram for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent for my microwave reaction?

A1: Solvent selection is critical and is based primarily on two factors: microwave absorption properties and chemical compatibility.

  • Microwave Absorption: Polar solvents with a high dielectric loss (tan δ) are most effective at absorbing microwave energy and heating rapidly.[5]

  • Chemical Compatibility: The solvent must be chemically inert under the reaction conditions and have a boiling point high enough to allow the reaction to be performed at the desired temperature under pressure.

The following table summarizes common solvents and their suitability for microwave synthesis:

SolventClassificationMicrowave AbsorptionBoiling Point (°C)Notes
Ethanol HighExcellent78Good, green solvent choice for many reactions.[6]
DMF HighExcellent153Excellent heating, but can decompose at high T.
Acetic Acid HighGood118Often used as both a solvent and catalyst.[2][15]
Toluene LowPoor111Heats poorly on its own; requires polar reagents.[3]
Water HighExcellent100Excellent green solvent, can reach high T in sealed vessels.[6]
Q2: What is the advantage of a "solvent-free" microwave reaction, and how does it work?

A2: Solvent-free, or neat, reactions are a cornerstone of green chemistry, offering several advantages: reduced waste, lower cost, easier product isolation, and often faster reaction rates.[7][16] The reaction works by the direct absorption of microwave energy by the polar reactants themselves.[7] For this to be effective, at least one of the reactants must have a significant dipole moment to couple with the microwave field.[17] Sometimes, the reaction is performed on a solid support like acidic alumina or montmorillonite K-10, which can aid in heat distribution and also act as a catalyst.[18]

Q3: What is a typical starting point for optimizing microwave parameters (Power, Temperature, Time)?

A3: A systematic approach is best.

  • Temperature: Start with a temperature slightly higher than that used in a conventional reflux method. For many quinazolinone syntheses, a range of 120-160°C is a good starting point.[2][14]

  • Time: Begin with a reaction time of 10-15 minutes .[19] Microwave reactions are rapid, and this is often sufficient to see significant conversion.

  • Power: Use the instrument's default "variable power" setting, which automatically modulates power to maintain the target temperature. Set a maximum power of 200-300 W to avoid overheating.[9]

From this baseline, you can perform single-variable optimization as described in the troubleshooting section.

Q4: How does microwave heating differ from conventional oil bath heating?

A4: The difference is fundamental.

  • Conventional Heating: Heats from the "outside-in." The vessel is heated first, and this heat is transferred to the solvent and reactants via conduction and convection. This is a slow and often inefficient process with a significant temperature gradient within the vessel.[5]

  • Microwave Heating: Heats from the "inside-out." Microwaves pass through the vessel walls (which are typically microwave-transparent) and directly energize the polar molecules within the reaction mixture.[4][17] This results in rapid, uniform, and volumetric heating, which is the primary reason for the dramatic rate accelerations observed.[1]

Q5: What are the most common synthetic routes for quinazolin-4-ones under microwave irradiation?

A5: The Niementowski reaction and its variations are the most widely adapted for microwave synthesis due to their robustness and the typically high temperatures required, which microwaves can achieve rapidly.[18][19]

ReactionScheme AnthranilicAcid Anthranilic Acid Quinazolinone 3-Substituted Quinazolin-4-one AnthranilicAcid->Quinazolinone Orthoester Orthoester (e.g., Trimethyl Orthoformate) Orthoester->Quinazolinone Amine Primary Amine (R'-NH2) Amine->Quinazolinone label_mic Microwave (MW) Solvent or Solvent-Free Catalyst (optional) 120-160 °C, 5-30 min

Caption: Common one-pot, three-component synthesis of quinazolin-4-ones.

This route involves the one-pot condensation of an anthranilic acid, an orthoester (or another C1 source like formamide), and a primary amine.[14][18] Other routes, such as starting from anthranilamide and an aldehyde, are also highly effective under microwave conditions.[9][20]

Example Experimental Protocol: Microwave Synthesis of 2-Phenyl-quinazolin-4(3H)-one

This protocol is adapted from a solvent-free method using a Lewis acid catalyst.[9]

Reagents:

  • Anthranilamide (2.0 mmol, 272 mg)

  • Benzaldehyde (2.0 mmol, 212 mg, 204 µL)

  • Antimony(III) chloride (SbCl₃) (0.02 mmol, 4.6 mg, 1 mol%)

Procedure:

  • Place a suitable magnetic stir bar into a 10 mL microwave process vial.

  • Add anthranilamide, benzaldehyde, and SbCl₃ to the vial.

  • Seal the vial with a cap, ensuring it is properly crimped.

  • Place the vial into the cavity of a scientific microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 140°C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Maximum Power: 200 W

    • Stirring: High

  • Start the microwave program. Monitor the reaction temperature and pressure in real-time.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before handling.

  • Once cooled, open the vial in a fume hood. Add 10 mL of cold water to the resulting solid mixture and stir for 15 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with additional cold water (2 x 5 mL).

  • Recrystallize the crude product from ethanol to yield pure 2-phenyl-quinazolin-4(3H)-one.

References

  • Bistrović, A., et al. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. Available at: [Link]

  • Wang, W., et al. (2016). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Kang, H-J., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Heterocyclic Communications. Available at: [Link]

  • Gupta, M., et al. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Pharmaceutical Sciences and Research.
  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Available at: [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Patel, V., et al. (2021). A Review on 4(3H)-quinazolinone synthesis.
  • Guzmán, E., & E. De la Cruz. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Gawande, M.B., et al. (2013). A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • BS Public
  • Sharma, G., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Tsoleridis, C.A., et al. (2021). Microwave-assisted synthesis of hydroxamic acid incorporated quinazolin-4[3H]-one derivatives. ResearchGate. Available at: [Link]

  • Guzmán, E., & E. De la Cruz. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

  • Tu, S., et al. (2007). An efficient construction of quinazolin-4(3H)-ones under microwave irradiation. Arkivoc. Available at: [Link]

  • Singh, A., & V. K. Singh. (2024). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Authorea Preprints.
  • Kang, H-J., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace. Available at: [Link]

  • Favier, C., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. Available at: [Link]

  • Kang, H-J., et al. (2018). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. ResearchGate. Available at: [Link]

  • Kauthale, S.S., et al. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • Abdel-Megeed, A. M., et al. (2015). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. ResearchGate. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]

  • Musiol, R., et al. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Cytotoxicity Analysis of 6-Methyl vs. 6-Bromo Quinazoline Derivatives in Oncology Research

Introduction: The Quinazoline Scaffold as a Privileged Structure in Cancer Therapy The quinazoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry. Its rigid structure and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Cancer Therapy

The quinazoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry. Its rigid structure and versatile substitution points have made it a "privileged scaffold" for the development of potent therapeutic agents.[1][2] This is evidenced by the success of several FDA-approved anticancer drugs, including Gefitinib, Erlotinib, and Lapatinib, which are all built upon a quinazoline core.[1] These agents primarily function by inhibiting key signaling proteins involved in cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR).[3]

The biological activity of quinazoline derivatives is exquisitely sensitive to the nature and position of their substituents. The C-6 position, in particular, has been a focal point for structure-activity relationship (SAR) studies, as modifications at this site can profoundly influence target binding, selectivity, and pharmacokinetic properties.[4][5] This guide provides an in-depth comparative analysis of two common C-6 substitutions—the electron-donating methyl group (-CH₃) and the electron-withdrawing bromo group (-Br)—to elucidate their differential impact on cytotoxic activity. We will explore the mechanistic rationale, present supporting experimental data, and provide detailed protocols for researchers aiming to navigate this critical aspect of quinazoline-based drug design.

The C-6 Position: A Critical Modulator of Cytotoxic Potency

The choice of substituent at the C-6 position is a deliberate design decision rooted in fundamental principles of medicinal chemistry. The electronic and steric properties of this substituent directly impact the molecule's interaction with the ATP-binding pocket of target kinases like EGFR.[4]

The Influence of the 6-Bromo Substituent: An Electron-Withdrawing Halogen

The bromine atom is a halogen, characterized by its electron-withdrawing nature and its ability to participate in halogen bonding. Studies have consistently shown that the presence of a halogen atom at the 6-position of the quinazoline ring can significantly improve anticancer effects.[1][6] This enhancement is often attributed to the electron-withdrawing effect, which can modulate the electron density of the quinazoline ring system and strengthen its interaction with key residues in the kinase hinge region.

In a study by Emami et al. (2024), a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activity.[1][7] The lead compound from this series demonstrated potent cytotoxicity against MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma) cell lines, with IC₅₀ values of 15.85 µM and 17.85 µM, respectively.[7] Notably, this compound showed greater potency against the MCF-7 cell line than the FDA-approved EGFR inhibitor, Erlotinib.[1] Furthermore, the series displayed favorable selectivity, with significantly less cytotoxic effect on normal MRC-5 lung fibroblast cells.[1]

The Influence of the 6-Methyl Substituent: An Electron-Donating Group

In contrast, the methyl group is a small, lipophilic, and electron-donating group. While it can form favorable hydrophobic interactions within a binding pocket, its electronic effect is opposite to that of a halogen. SAR studies comparing electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) with electron-withdrawing groups (EWGs) have provided critical insights. For instance, a study on diaryl-thiourea-linked quinazoline derivatives found that the substitution with EDGs led to decreased inhibitory activity against both EGFR/VEGFR2 kinases and reduced antiproliferative activity.[4] Another study that involved replacing a bromo atom with a methyl group on a quinazoline scaffold resulted in a compound with comparable, but ultimately less potent, inhibitory activity.[8]

This suggests that for many quinazoline scaffolds targeting EGFR, the electron-withdrawing properties imparted by a substituent like bromine are more conducive to potent cytotoxic activity than the electron-donating properties of a methyl group.

Visualizing the Core Structure

To better understand the focus of this comparison, the general chemical structure of the 6-substituted quinazoline core is presented below.

Caption: General structure of the quinazoline core highlighting the C-6 position for substitution.

Comparative Cytotoxicity Data Summary

The following table summarizes experimental data from various studies, comparing the in vitro cytotoxicity (IC₅₀ values) of representative 6-bromo quinazoline derivatives against several human cancer cell lines. Data for direct 6-methyl analogs are sparse in comparative studies, but the general trend observed in SAR studies indicates lower potency for electron-donating groups at this position.[4][8]

Compound Series C-6 Substituent Cell Line Cell Type IC₅₀ (µM) Reference Compound IC₅₀ (µM) of Ref. Source
2-Thio-quinazoline-4(3H)-oneBromoMCF-7Breast Adenocarcinoma15.85 ± 3.32Erlotinib9.9 ± 0.14[1][7]
2-Thio-quinazoline-4(3H)-oneBromoSW480Colorectal Adenocarcinoma17.85 ± 0.92DoxorubicinNot Specified[1][7]
2-Thio-quinazoline-4(3H)-oneBromoMRC-5Normal Lung Fibroblast84.20 ± 1.72--[1][7]
Pyrimidine-Quinazolinone Hybrid (6n)BromoA549Lung Adenocarcinoma5.9 ± 1.7Cisplatin15.37[9]
Pyrimidine-Quinazolinone Hybrid (6n)BromoSW-480Colorectal Cancer2.3 ± 0.91Cisplatin16.1[9]
Pyrimidine-Quinazolinone Hybrid (6n)BromoMCF-7Breast Adenocarcinoma5.65 ± 2.33Cisplatin3.2[9]
3-Phenyl-quinazoline derivative (5b)BromoMCF-7 / SW480Breast / Colorectal0.53 - 1.95CisplatinNot Specified[10]

Mechanistic Insights: Inhibition of the EGFR Signaling Pathway

A primary mechanism of action for many cytotoxic quinazoline derivatives is the competitive inhibition of the ATP-binding site within the EGFR tyrosine kinase domain.[3] The EGFR pathway is a critical regulator of cell growth, proliferation, and survival; its dysregulation is a hallmark of many cancers.[3] By blocking ATP from binding, these inhibitors prevent EGFR autophosphorylation and the activation of downstream pro-survival signaling cascades, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][11]

EGFR_Pathway cluster_inhibition Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Phosphorylation PI3K PI3K EGFR->PI3K Quinazoline 6-Bromo Quinazoline Derivative Quinazoline->EGFR Inhibits (ATP Competitive) ATP ATP ATP->EGFR Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

The enhanced potency of 6-bromo derivatives can be rationalized at the molecular level. The bromine atom's electronegativity and position can facilitate stronger or more favorable interactions with the amino acid residues in the EGFR active site, leading to a lower dissociation constant and more sustained inhibition compared to a 6-methyl analog.[12]

Experimental Protocols: A Guide to Assessing Cytotoxicity

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The MTT assay is a widely adopted colorimetric method for assessing cell viability.[3][7]

Workflow: In Vitro Cytotoxicity Assessment via MTT Assay

MTT_Workflow start Start seed 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in 96-well plates. Incubate for 24h for attachment. start->seed treat 2. Compound Treatment Treat cells with various concentrations of quinazoline derivatives and controls (e.g., Cisplatin, vehicle). seed->treat incubate 3. Incubation Incubate plates for a specified period (e.g., 48-72 hours). treat->incubate mtt_add 4. MTT Addition Add MTT reagent (3-(4,5-dimethylthiazol-2-yl) -2,5-diphenyltetrazolium bromide) to each well. incubate->mtt_add formazan 5. Formazan Formation Incubate for 2-4 hours. Viable cells metabolize yellow MTT to purple formazan crystals. mtt_add->formazan solubilize 6. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. formazan->solubilize read 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. solubilize->read analyze 8. Data Analysis Calculate cell viability (%) and determine IC50 values using dose-response curves. read->analyze end End analyze->end

Caption: A step-by-step workflow for the standard MTT cytotoxicity assay.

Detailed Step-by-Step MTT Protocol

This protocol is a self-validating system that includes necessary controls for accurate data interpretation.

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549, SW480) in appropriate media (e.g., RPMI 1640 with 10% FBS).[6]

    • Trypsinize and count the cells. Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).

    • Include a positive control (e.g., Cisplatin or Erlotinib) and a vehicle control (media with the same final DMSO concentration).[7]

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds or controls to the appropriate wells.

  • Incubation:

    • Return the plates to the incubator for 48 to 72 hours. The duration is cell-line dependent and should be optimized.[2]

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the water-soluble MTT to insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently agitate the plates on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the optical density (OD) of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • Viability (%) = (OD of treated well / OD of vehicle control well) x 100

    • Plot the cell viability (%) against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

Future research should focus on synthesizing and testing matched pairs of 6-bromo and 6-methyl quinazoline derivatives within the same molecular scaffold to provide direct, unambiguous comparative data. Furthermore, exploring the effects of other halogens (Cl, F, I) and different alkyl groups at the C-6 position could further refine our understanding of the SAR and lead to the development of next-generation quinazoline inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Dehghan, G., & Emami, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Dehghan, G., & Emami, S. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

  • Hassani, M., Emami, L., Zare, F., Dehghan, G., & Emami, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

  • Emami, L., Hassani, M., Mardaneh, P., Zare, F., Dehghan, G., & Emami, S. (2023). Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety. Scientific Reports, 13(1), 21109. [Link]

  • Mihasan, M., & Gagniuc, P. A. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(24), 15923. [Link]

  • Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., & Karpenko, O. V. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 7(50), 31551-31583. [Link]

  • Więcław, M., Girstun, A., & Wujec, M. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Acta Poloniae Pharmaceutica, 78(1), 3-14. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Alanazi, M. M., & El-Azab, A. S. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 10. [Link]

  • Al-Omary, F. A. M., Al-Ghorbani, M., Sarheed, O., & Rasheed, A. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Marmara Pharmaceutical Journal, 22(4), 502-516. [Link]

  • Rajveer, C. H., Swarnalatha, C. H., Rathinaraj, B. S., & Sudhrshini, S. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • Taha, R. I., Al-Radadi, N. S., & Al-Harbi, S. A. (2017). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Journal of Chemistry, 2017, 1-13. [Link]

  • Emami, L., Hassani, M., Mardaneh, P., & Zare, F. (2024). Cytotoxic effects of the synthesized compounds (6a-6n) on three cancer and normal tested cell lines. ResearchGate. [Link]

  • Yong, J., Lu, C., & Wu, X. (2015). Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). Anticancer Agents in Medicinal Chemistry, 15(10), 1326-1332. [Link]

  • Zhang, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. [Link]

  • Li, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6543. [Link]

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Comparative

A Comparative Guide to the Efficacy of (6-Methyl-quinazolin-4-ylamino)-acetic acid versus Gefitinib for Drug Development Professionals

This guide offers a comprehensive comparison between the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, and a lesser-known derivative, (6-Methyl-quinazolin-4-ylamino)-acetic ac...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison between the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, and a lesser-known derivative, (6-Methyl-quinazolin-4-ylamino)-acetic acid. The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of novel quinazoline-based compounds in oncology.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The quinazoline core is a foundational chemical structure for many small molecule kinase inhibitors, including gefitinib.[1][2] These compounds typically function as ATP-competitive inhibitors, targeting the tyrosine kinase domain of EGFR.[3][4] Overexpression or activating mutations of EGFR are key drivers in several cancers, particularly non-small cell lung cancer (NSCLC), making it a prime therapeutic target.[3][5] Gefitinib's success in treating EGFR-mutated NSCLC has paved the way for the development of subsequent generations of EGFR inhibitors.[2][6]

(6-Methyl-quinazolin-4-ylamino)-acetic acid is a quinazoline derivative with a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol .[7][8] Its structural similarity to gefitinib suggests a potential for EGFR inhibitory activity. The key to determining its therapeutic value lies in a rigorous comparative evaluation against the established benchmark.

Mechanism of Action: A Shared Heritage

Gefitinib is a synthetic anilinoquinazoline that selectively and reversibly binds to the ATP-binding site within the EGFR tyrosine kinase domain.[3][9][10] This action prevents receptor autophosphorylation and blocks downstream signaling pathways, such as the Ras and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[3][9][11] The result is the inhibition of tumor growth and, in some cases, the induction of apoptosis.[3][9]

Given its quinazoline core, it is hypothesized that (6-Methyl-quinazolin-4-ylamino)-acetic acid would share this fundamental mechanism of action. The specific substitutions on the quinazoline ring, a methyl group and an acetic acid moiety, would modulate its binding affinity and selectivity for the EGFR kinase domain.

EGFR_Inhibition cluster_EGFR EGFR Tyrosine Kinase Domain ATP_Site ATP Binding Site Signal Transduction Signal Transduction ATP_Site->Signal Transduction Activates ATP ATP ATP->ATP_Site Binds Gefitinib Gefitinib Gefitinib->ATP_Site Competitively Inhibits Compound_X (6-Methyl-quinazolin-4-ylamino) -acetic acid Compound_X->ATP_Site Hypothesized to Inhibit Cell Proliferation & Survival Cell Proliferation & Survival Signal Transduction->Cell Proliferation & Survival Promotes

Figure 1: Competitive inhibition of the EGFR ATP binding site by quinazoline derivatives.

Comparative Efficacy: An Evidence-Based Approach

The efficacy of a novel EGFR inhibitor must be systematically evaluated through a series of preclinical and clinical studies. Here, we outline the necessary experiments and present known data for gefitinib as a comparator.

In Vitro Potency and Selectivity

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the compounds against EGFR and other related kinases. This provides a measure of their potency and selectivity.

Experimental Protocol: Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase and a suitable peptide substrate are prepared in assay buffer.

  • Compound Dilution: A serial dilution of (6-Methyl-quinazolin-4-ylamino)-acetic acid and gefitinib is prepared.

  • Kinase Reaction: The kinase, substrate, and test compounds are incubated with ATP to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Table 1: Published IC50 Values for Gefitinib and Hypothetical Values for (6-Methyl-quinazolin-4-ylamino)-acetic acid

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R/Exon 19 Del) IC50 (nM)
Gefitinib~25-50~1-10
(6-Methyl-quinazolin-4-ylamino)-acetic acidTo be determinedTo be determined

Note: Gefitinib is known to be more potent against mutant EGFR.

Cellular Activity

The next step is to assess the compounds' ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

  • Cell Culture: Culture NSCLC cell lines with known EGFR mutation status (e.g., HCC827 - Exon 19 deletion, H1975 - L858R/T790M, A549 - Wild-type).

  • Compound Treatment: Treat cells with a range of concentrations of each compound for 72 hours.

  • Viability Assessment: Measure cell viability using a standard assay.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Figure 2: A typical preclinical evaluation workflow for a novel kinase inhibitor.

In Vivo Efficacy

Promising compounds from in vitro studies are then tested in animal models to evaluate their anti-tumor activity in a living system.

Experimental Protocol: NSCLC Xenograft Model

  • Tumor Implantation: Implant human NSCLC cells (e.g., HCC827) subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, treat mice with vehicle control, gefitinib (at a clinically relevant dose), and varying doses of (6-Methyl-quinazolin-4-ylamino)-acetic acid.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, analyze tumors for pharmacodynamic markers of EGFR inhibition (e.g., phospho-EGFR levels).

Clinical Performance of Gefitinib

Gefitinib has undergone extensive clinical evaluation. Numerous phase II and III trials have demonstrated its efficacy, particularly in patients with EGFR-mutated NSCLC.[10][12][13]

  • First-Line Treatment: In patients with EGFR mutations, gefitinib has shown superior progression-free survival (PFS) compared to standard chemotherapy.[6][14]

  • Second and Third-Line Treatment: In pre-treated patients, gefitinib has demonstrated response rates of approximately 10-20%.[10][13]

  • Combination Therapy: Studies have also explored gefitinib in combination with chemotherapy, showing potential for improved outcomes in certain patient populations.[15]

Table 2: Summary of Gefitinib Efficacy in Key Clinical Trials

Trial SettingPatient PopulationOutcome
First-LineEGFR-mutated NSCLCImproved Progression-Free Survival vs. Chemotherapy[6][14]
Second-LinePreviously Treated NSCLCObjective Response Rate: ~10-20%[10][13]
MaintenancePost-ChemotherapyImproved Progression-Free Survival[14]

Resistance Mechanisms

A significant challenge with first-generation EGFR inhibitors like gefitinib is the development of acquired resistance. The most common mechanism is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[9] Other resistance mechanisms include MET amplification and transformation to small cell lung cancer.[9]

A critical aspect of evaluating (6-Methyl-quinazolin-4-ylamino)-acetic acid would be to assess its activity against cell lines harboring the T790M mutation and other resistance mechanisms. This would determine its potential as a second- or third-generation inhibitor.

Safety and Tolerability

The most common adverse effects associated with gefitinib are skin rash, diarrhea, and elevated liver enzymes.[14][16] These are generally manageable and are considered class effects for EGFR inhibitors. The safety profile of (6-Methyl-quinazolin-4-ylamino)-acetic acid would need to be established through comprehensive toxicology studies.

Conclusion for the Drug Development Professional

Gefitinib serves as a vital benchmark for the development of new EGFR inhibitors. While (6-Methyl-quinazolin-4-ylamino)-acetic acid shares a promising chemical scaffold, its therapeutic potential can only be ascertained through rigorous, comparative, and data-driven evaluation. Key differentiators to investigate would be:

  • Potency and Selectivity: Does it exhibit superior potency against wild-type or mutant EGFR? Does it have a cleaner kinome profile, suggesting fewer off-target effects?

  • Activity Against Resistance Mutations: Can it overcome common resistance mechanisms like the T790M mutation?

  • Pharmacokinetic Properties: Does it have a more favorable absorption, distribution, metabolism, and excretion (ADME) profile?

  • Safety Profile: Does it offer a better safety margin compared to gefitinib?

By systematically addressing these questions through the experimental frameworks outlined in this guide, researchers can effectively determine the viability of (6-Methyl-quinazolin-4-ylamino)-acetic acid as a potential next-generation EGFR inhibitor.

References

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Validation

Bridging the Divide: A Guide to In Vitro vs. In Vivo Correlation of Antitumor Activity for 4-Aminoquinazolines

For researchers in oncology drug discovery, the 4-aminoquinazoline scaffold represents a cornerstone of targeted therapy. This chemical class, which includes landmark drugs like Gefitinib and Erlotinib, has demonstrated...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology drug discovery, the 4-aminoquinazoline scaffold represents a cornerstone of targeted therapy. This chemical class, which includes landmark drugs like Gefitinib and Erlotinib, has demonstrated significant therapeutic efficacy, primarily through the potent and selective inhibition of tyrosine kinases.[1][2] However, the journey from a promising hit in a 96-well plate to a successful clinical candidate is fraught with challenges. A primary hurdle is the frequent and often perplexing disconnect between a compound's performance in vitro (in a lab dish) and its efficacy in vivo (in a living organism).

This guide provides an in-depth comparison of in vitro and in vivo evaluation methods for 4-aminoquinazoline-based antitumor agents. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, dissect the factors that contribute to the "in vitro-in vivo gap," and present strategies to improve the predictive power of preclinical data.

The Molecular Target: Understanding the Mechanism of Action

The vast majority of 4-aminoquinazoline anticancer agents function as ATP-competitive inhibitors of protein kinases.[3] The epidermal growth factor receptor (EGFR) remains the most prominent target for this class of compounds.[3][4] By blocking the ATP-binding site in the EGFR kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for tumor cell proliferation and survival.[2][5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway inhibited by 4-aminoquinazolines.

The Starting Point: In Vitro Assessment of Antitumor Potency

In vitro assays are the workhorses of early drug discovery. They offer high-throughput, cost-effective methods to screen large libraries of compounds and establish initial structure-activity relationships (SAR). The primary goal is to determine a compound's direct cytotoxic or cytostatic effect on cancer cells.

Common In Vitro Assays
  • Metabolic Assays (e.g., MTT, MTS): Measure the metabolic activity of cells, which correlates with cell viability.

  • Protein Quantification Assays (e.g., Sulforhodamine B - SRB): Measure total cellular protein content, providing a reliable estimate of cell density.[7]

  • Kinase Inhibitory Assays: Cell-free assays that directly measure the inhibition of the target kinase (e.g., EGFR) to determine a compound's IC₅₀ (half-maximal inhibitory concentration) against the purified enzyme.[8]

The choice of assay is critical. While kinase assays confirm on-target activity, whole-cell cytotoxicity assays are essential as they account for factors like cell permeability. The SRB assay is often favored for its stability, sensitivity, and low interference from compound color.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is designed to assess the growth-inhibitory effects of novel 4-aminoquinazoline derivatives on a panel of human cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinazoline compounds in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that cytostatic effects can be observed.

  • Cell Fixation: Gently remove the treatment medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. This step fixes the cells and precipitates total cellular protein.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[7]

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a mechanical shaker. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value.

Data Presentation: In Vitro Cytotoxicity

The output of these assays is typically summarized in a table of IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDScaffoldTarget Cancer Cell LineIC₅₀ (µM)Reference
Gefitinib 4-AnilinoquinazolineA431 (EGFR overexpression)~3.5[4]
Erlotinib 4-AnilinoquinazolineA549 (NSCLC)~2.8 (in nanoemulsion)[9]
Compound 3b 6-Alkoxy-4-aminoquinazolineMCF-7 (Breast)0.00013[10]
Compound 33 6,7-Dialkoxy-4-anilinoquinazolineA431 (EGFR overexpression)3.0[4]
Compound 21 2-Furano-4(3H)-quinazolinoneOVCAR-4 (Ovarian)1.82[11]

Expert Insight: A low IC₅₀ value is encouraging, but it is only the first piece of the puzzle. Potent in vitro activity does not guarantee in vivo success. The controlled, simplified environment of a cell monolayer cannot replicate the complex biology of a tumor within a living system.

The Reality Check: In Vivo Assessment in Animal Models

In vivo studies are indispensable for evaluating a drug's therapeutic potential in a complex biological system. They provide critical information on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity that cannot be obtained from in vitro models. The most common model for oncology is the human tumor xenograft in immunocompromised mice.[12]

Xenograft_Workflow Start Start: Cancer Cell Line Culture Acclimatize Animal Acclimatization (e.g., Nude Mice, 1-2 weeks) Start->Acclimatize Implant Tumor Induction (Subcutaneous Injection of Cells) Acclimatize->Implant Monitor Tumor Growth Monitoring (Calipers) Implant->Monitor Randomize Randomization into Groups (When tumors reach ~100-200 mm³) Monitor->Randomize Treat Treatment Initiation (Vehicle, Test Compound, Positive Control) Randomize->Treat Collect Data Collection (Tumor Volume, Body Weight) Treat->Collect End Endpoint: Euthanasia & Tissue Analysis Collect->End

Caption: Standard workflow for an in vivo tumor xenograft efficacy study.
Experimental Protocol: Human Tumor Xenograft Study

This protocol is designed to assess the in vivo antitumor efficacy of a lead 4-aminoquinazoline compound.

  • Animal Model Selection & Acclimatization: Procure 6-8 week old immunocompromised mice (e.g., Athymic Nude or NOD/SCID). The lack of a functional immune system is critical to prevent rejection of the human tumor cells. Allow mice to acclimatize to the facility for at least one week.[12]

  • Tumor Cell Implantation: Culture the selected human cancer cell line (e.g., A549) to ~80% confluency. Harvest, wash, and resuspend the cells in a sterile, serum-free medium or Matrigel. Subcutaneously inject 5-10 million cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors are palpable, measure their length (L) and width (W) using digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Grouping: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group). Key groups include:

    • Vehicle Control (the formulation buffer)

    • Test Compound (at one or more dose levels)

    • Positive Control (a standard-of-care drug, e.g., Erlotinib)

  • Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule (e.g., once daily for 21 days). The formulation is critical; poorly soluble compounds often require specific vehicles (e.g., PEG400, Soluplus) to achieve adequate bioavailability.[13]

  • Efficacy and Toxicity Monitoring: Throughout the study, measure tumor volumes and mouse body weights 2-3 times per week. Body weight loss is a key indicator of systemic toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the vehicle group reach a maximum ethical size (e.g., 2000 mm³) or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

The Correlation Gap: Why In Vitro Potency Fails to Predict In Vivo Efficacy

A compound can exhibit nanomolar potency against a cancer cell line yet show zero efficacy in a mouse model. This frustrating reality stems from the multitude of biological barriers that exist in vivo but are absent in vitro.[14][15]

InVivo_Barriers cluster_barriers In Vivo Biological Barriers InVitro High In Vitro Potency (e.g., Low IC₅₀) ADME Poor ADME Properties (Absorption, Distribution, Metabolism, Excretion) InVitro->ADME Solubility Low Bioavailability (Poor Solubility, Formulation) InVitro->Solubility Permeability Physical Barriers (Tumor Penetration) InVitro->Permeability TME Tumor Microenvironment (Hypoxia, Stroma) InVitro->TME InVivo Poor In Vivo Efficacy (No Tumor Growth Inhibition) ADME->InVivo Solubility->InVivo Permeability->InVivo TME->InVivo

Caption: Key biological barriers that cause the in vitro-in vivo correlation gap.

Key Factors Contributing to the Discrepancy:

  • Pharmacokinetics (ADME): This is the most significant factor.[14]

    • Absorption & Bioavailability: An orally administered drug must dissolve and be absorbed from the GI tract to reach the bloodstream. Many potent 4-aminoquinazolines are poorly water-soluble, leading to low bioavailability and insufficient plasma concentrations.[13][16]

    • Metabolism: The liver can rapidly metabolize the compound into inactive forms, preventing it from ever reaching the tumor at therapeutic concentrations.[14]

  • Tumor Microenvironment (TME): Solid tumors are not just a collection of cancer cells. They are complex organs with a unique microenvironment that can impede drug efficacy. This includes poor vascularization, high interstitial fluid pressure, and hypoxic regions that are difficult for drugs to penetrate.[14]

  • Formulation: The way a drug is formulated can dramatically impact its in vivo performance. For instance, encapsulating Gefitinib in nanoparticles was shown to enhance its antitumor effects and prolong survival time in mice, demonstrating a clear case where formulation bridges the in vitro-in vivo gap.[17][18]

Comparative Data: A Case Study in Correlation

The table below illustrates a hypothetical but realistic scenario comparing in vitro and in vivo data for a series of 4-aminoquinazoline derivatives.

CompoundIn Vitro IC₅₀ (A549 cells, µM)In Vivo TGI (%) (A549 Xenograft, 50 mg/kg, PO, QD)Analysis of Discrepancy
Cmpd-A 0.0585%Good Correlation: Potent in vitro, effective in vivo. Likely has favorable PK properties.
Cmpd-B 0.0210%Poor Correlation: Highly potent in vitro but inactive in vivo. Likely suffers from very poor bioavailability or rapid metabolic clearance.[14]
Cmpd-C 1.570%Moderate Correlation: Less potent in vitro but still effective in vivo. May have excellent metabolic stability and tumor penetration, compensating for lower intrinsic potency.
Cmpd-D 0.1Not Tested (Poor Solubility)Development Halted: Potent in vitro, but could not be formulated for in vivo testing. Highlights the importance of early physicochemical property assessment.

Strategies for Improving In Vitro-In Vivo Correlation (IVIVC)

Improving the predictive power of preclinical models is a central goal of drug discovery. This requires a more integrated approach where in vivo considerations are introduced much earlier in the process.

  • Early ADME & Physicochemical Profiling: Before extensive resources are spent on optimization, assess key properties like solubility, permeability (e.g., using Caco-2 assays), and metabolic stability (e.g., using liver microsomes).[14] This helps filter out compounds like "Cmpd-B" and "Cmpd-D" early on.

  • Advanced In Vitro Models: Move beyond 2D monolayers to more physiologically relevant models. 3D tumor spheroids, for example, can better mimic the physical barriers and gradients found in a solid tumor, providing a better filter for compound efficacy.[9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct early PK studies in animals to understand how a compound is absorbed, distributed, and cleared. Correlating drug concentration in the plasma and tumor tissue with a pharmacodynamic biomarker (e.g., inhibition of EGFR phosphorylation) provides a direct link between drug exposure and biological effect.

Conclusion

The development of 4-aminoquinazoline anticancer agents exemplifies the core challenge of modern drug discovery: translating molecular potency into therapeutic efficacy. While in vitro assays are essential for initial screening and SAR, they are poor predictors of in vivo success when viewed in isolation. A profound understanding of pharmacokinetics, metabolism, and the complexities of the tumor microenvironment is paramount. By integrating early-stage ADME profiling, employing more sophisticated in vitro models, and focusing on the crucial link between drug exposure and target engagement in vivo, researchers can more effectively bridge the correlation gap and increase the probability of advancing truly effective therapies to the clinic.

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Comparative

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Case Study of (6-Methyl-quinazolin-4-ylamino)-acetic acid

Executive Summary The development of targeted therapeutics, particularly protein kinase inhibitors, requires a meticulous understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicity or,...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of targeted therapeutics, particularly protein kinase inhibitors, requires a meticulous understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicity or, conversely, reveal new therapeutic avenues through polypharmacology. This guide provides an in-depth, practical framework for assessing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound (6-Methyl-quinazolin-4-ylamino)-acetic acid as a representative example. This compound is built upon the quinazoline scaffold, a "privileged" structure in medicinal chemistry known to be a fertile ground for potent kinase inhibitors, including several FDA-approved drugs.[1][2] We will detail the rationale behind experimental design, provide a robust, step-by-step protocol for a radiometric kinase assay—the industry's gold standard—and offer a clear methodology for interpreting the resulting data.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity profile of small molecule inhibitors.

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell growth and proliferation to apoptosis.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[4][5] The quinazoline nucleus is a particularly successful scaffold for kinase inhibition, forming the core of drugs like gefitinib and erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[2][6]

When a new compound like (6-Methyl-quinazolin-4-ylamino)-acetic acid is synthesized, its on-target potency is only half the story. A comprehensive cross-reactivity profile is essential to:

  • Determine Selectivity: Quantify the compound's potency against its intended target versus a broad spectrum of other kinases.

  • Predict Off-Target Effects: Identify potential interactions that could lead to toxicity in a clinical setting.

  • Uncover Polypharmacology: Discover additional, beneficial inhibitory activities that could be leveraged for enhanced therapeutic efficacy, such as dual inhibition of EGFR and VEGFR.[1]

This guide uses (6-Methyl-quinazolin-4-ylamino)-acetic acid to illustrate the complete workflow for generating and interpreting a kinase selectivity profile, providing a blueprint for the evaluation of any novel inhibitor.

Methodologies: Designing a Robust Kinase Profiling Experiment

The quality of a selectivity profile is entirely dependent on the rigor of the experimental methodology. Every choice, from the assay platform to the composition of the kinase panel, has significant implications for the final data.

The Assay of Choice: The [³³P]-ATP Radiometric Assay

While numerous methods exist for measuring kinase activity (e.g., fluorescence-based, luminescence-based), the radiometric filter-binding assay remains the "gold standard" for kinase screening in drug discovery.[3][7]

Causality Behind the Choice:

  • Direct Measurement: This assay directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, representing the true catalytic event. It avoids the potential artifacts associated with indirect measurements, such as those using coupling enzymes or modified substrates.[3]

  • High Sensitivity & Robustness: Radiometric assays are exceptionally sensitive and produce high-quality, reproducible data, which is critical for accurately determining inhibitory potency (IC50).[7][8]

  • Universal Applicability: The method is broadly applicable to virtually any kinase-substrate pair without the need for specific antibody development.

The workflow for kinase profiling is a multi-step process designed to efficiently identify and characterize inhibitory activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Analysis & Interpretation A Compound Preparation (6-Methyl-quinazolin-4-ylamino)-acetic acid @ 10 µM (fixed concentration) B Kinase Panel Assay (e.g., 96 diverse kinases) A->B C Data Acquisition (Radiometric Detection) B->C D Calculate % Inhibition vs. Control (DMSO) C->D F Select 'Hits' (e.g., >50% Inhibition) D->F Decision Gate G Dose-Response Assay (10-point serial dilution) F->G H Curve Fitting & IC50 Calculation (Non-linear regression) G->H I Generate Selectivity Profile (Comparison of IC50 values) H->I J Comparative Analysis (vs. Reference Compound, e.g., Gefitinib) I->J

Caption: Kinase cross-reactivity profiling workflow.

Detailed Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP)

This protocol is a self-validating system. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures the integrity of each assay plate.

A. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer appropriate for the kinases being tested. A common formulation is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • ATP Stock: Prepare a stock solution of "cold" (non-radioactive) ATP. The final concentration in the assay should ideally be close to the Kₘ value for each specific kinase to ensure accurate and comparable IC50 values.[9][10] For a screening panel, a standard concentration (e.g., 10 µM) is often used.

  • Radiolabeled ATP: Prepare a working solution of [γ-³³P]-ATP mixed with cold ATP to achieve the desired final concentration and specific activity (e.g., ~500 cpm/pmol).[11]

  • Test Compound: Prepare a 10 mM stock of (6-Methyl-quinazolin-4-ylamino)-acetic acid in 100% DMSO. Create serial dilutions for dose-response assays. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Substrate: Reconstitute the specific peptide or protein substrate for each kinase in an appropriate buffer (e.g., water or kinase buffer).

B. Assay Procedure:

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound at various concentrations. For controls, add 5 µL of DMSO (100% activity control) or 5 µL of a known potent inhibitor (positive control).

  • Enzyme Addition: Add 20 µL of a solution containing the kinase and its specific substrate in 1X kinase buffer.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 25 µL of the ATP solution (containing [γ-³³P]-ATP). The total reaction volume is 50 µL.[12]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, determined during assay development.[11]

  • Terminate Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filtermat plate that captures the phosphorylated substrate while allowing unincorporated [γ-³³P]-ATP to be washed away.

  • Washing: Wash the filtermat extensively with 1% phosphoric acid to remove background radioactivity.

  • Detection: Dry the filtermat, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

C. Data Analysis:

  • Percent Inhibition Calculation: Calculate the percentage of kinase activity inhibited by the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) Where Signal_Background is the reading from a well with no enzyme.

  • IC50 Determination: For dose-response assays, plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13]

Results: Profiling (6-Methyl-quinazolin-4-ylamino)-acetic acid

To illustrate the output of this guide, we present hypothetical but representative data for (6-Methyl-quinazolin-4-ylamino)-acetic acid, benchmarked against Gefitinib, a well-known quinazoline-based EGFR inhibitor.

Primary Screen at a Single Concentration (10 µM)

The initial screen quickly identifies kinases that are sensitive to the compound.

Kinase TargetFamily(6-Methyl-quinazolin-4-ylamino)-acetic acid (% Inhibition @ 10 µM)Gefitinib (% Inhibition @ 10 µM)
EGFR TK98% 99%
HER2 TK85% 92%
VEGFR2 TK72% 15%
SRC TK65% 45%
CDK2CMGC25%10%
ROCK1AGC12%5%
PKAAGC8%2%
PI3KαOther5%3%

Data is hypothetical and for illustrative purposes only.

IC50 Potency Determination for Primary 'Hits'

Kinases showing significant inhibition (>50%) are selected for full dose-response analysis to determine their IC50 values.

Kinase Target(6-Methyl-quinazolin-4-ylamino)-acetic acid IC50 (nM)Gefitinib IC50 (nM)
EGFR 35 25
HER2 150 800
VEGFR2 450 >10,000
SRC 980 >10,000

Data is hypothetical and for illustrative purposes only.

Interpretation and Discussion

The data provides a clear, actionable selectivity profile for our test compound.

G cluster_0 Primary Targets (High Potency) cluster_1 Secondary Targets (Moderate Potency) cluster_2 Non-Targets (Low Potency) A Test Compound (6-Methyl-quinazolin-4-ylamino)-acetic acid B EGFR (IC50 = 35 nM) A->B Potent Inhibition C HER2 (IC50 = 150 nM) A->C Potent Inhibition D VEGFR2 (IC50 = 450 nM) A->D Moderate Inhibition E SRC (IC50 = 980 nM) A->E Moderate Inhibition F CDK2, ROCK1, PKA, PI3Kα (IC50 > 10,000 nM) A->F Weak/No Inhibition

Caption: Target inhibition profile summary.

Expert Insights:

  • Primary Activity: The data strongly suggests that (6-Methyl-quinazolin-4-ylamino)-acetic acid is a potent inhibitor of EGFR, consistent with the known pharmacology of the quinazoline scaffold.[1][6] Its potency is comparable to the reference drug, Gefitinib.

  • Selectivity Profile: Compared to Gefitinib, our compound displays a broader profile. While Gefitinib is highly selective for EGFR, our compound also inhibits HER2, VEGFR2, and SRC at sub-micromolar concentrations. This profile suggests a multi-kinase inhibitor .

  • Therapeutic Implications: The potent inhibition of EGFR and HER2 suggests potential applications in cancers driven by these receptors, such as certain types of non-small cell lung cancer and breast cancer.[5][6] The additional activity against VEGFR2, a key mediator of angiogenesis, could offer a therapeutic advantage by simultaneously blocking tumor growth signals and the formation of new blood vessels.[1][14]

  • Caveats and Next Steps: It is crucial to remember that these are in vitro biochemical data. The observed potency can be different in a cellular context due to factors like cell permeability and, most importantly, competition with high intracellular ATP concentrations (~1-10 mM).[9] An inhibitor will appear less potent in cells if the kinase has a low Kₘ for ATP. Therefore, the next logical steps are to validate these findings in cell-based assays that measure the phosphorylation of downstream targets and to assess the compound's effect on cancer cell line proliferation.

Conclusion

This guide demonstrates a comprehensive and scientifically rigorous approach to kinase cross-reactivity profiling, using (6-Methyl-quinazolin-4-ylamino)-acetic acid as a working example. By employing the gold-standard radiometric assay and a logical, phased screening approach, we generated a clear and interpretable selectivity profile. The hypothetical results characterize the compound as a potent, multi-targeted inhibitor with a promising profile for further preclinical development. This systematic evaluation of selectivity is not merely a checkbox in the drug discovery process; it is a fundamental pillar of modern pharmacology, enabling the rational design of safer and more effective targeted therapies.

References

  • Medicines Discovery Catapult. Techniques in kinase profiling. [Link]

  • Fallacara, A. L., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. [Link]

  • Bollu, V. S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ACS Omega. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • Fares, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. [Link]

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  • Aaliya, B., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Pharmaceuticals. [Link]

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  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Martens, S. Lab. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal. [Link]

  • MtoZ Biolabs. Kinase Profiling. [Link]

  • Tzaridis-Hendricks, T. & Turksen, K. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol. [Link]

  • Johnson, G. L. Lab. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Golinski, A., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Nexcelom Bioscience. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

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Validation

A Senior Application Scientist's Guide to the Synthesis of 4-Aminoquinazolines: A Head-to-Head Comparison of Key Synthetic Routes

The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] I...

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives are instrumental in the development of therapeutics for a wide range of diseases, including cancer, hypertension, and microbial infections.[3][4] The efficacy of drugs like Gefitinib (Iressa) and Erlotinib (Tarceva), both potent EGFR tyrosine kinase inhibitors, underscores the therapeutic significance of this heterocyclic motif.[3][5]

Given its importance, the efficient and versatile synthesis of 4-aminoquinazolines is a critical endeavor for researchers in drug discovery and development. Over the years, synthetic strategies have evolved from classical, often harsh, multi-step procedures to more elegant and efficient modern methodologies. This guide provides a head-to-head comparison of the most prominent synthesis routes, offering insights into their mechanisms, practical advantages and limitations, and supporting experimental data to inform your synthetic planning.

The Classical Approach: Chlorination and Nucleophilic Aromatic Substitution (SNAr)

The traditional and perhaps most widely documented route to 4-aminoquinazolines involves a two-step process: the chlorination of a quinazolin-4(3H)-one intermediate followed by a nucleophilic aromatic substitution (SNAr) with a desired amine.[6][7]

Mechanistic Rationale

The underlying principle of this method hinges on the activation of the C4 position of the quinazoline ring towards nucleophilic attack. Quinazolin-4(3H)-ones are first treated with a strong chlorinating agent, such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), to convert the C4-carbonyl group into a more reactive 4-chloro substituent.[6] This chloro group is an excellent leaving group, facilitating the subsequent SNAr reaction with a primary or secondary amine to furnish the final 4-aminoquinazoline product. The high reactivity of the C4 position is a key feature of the quinazoline ring system.[2][8]

Experimental Workflow & Considerations

Diagram 1: Classical Two-Step Synthesis of 4-Aminoquinazolines

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Quinazolin-4(3H)-one Quinazolin-4(3H)-one 4-Chloroquinazoline 4-Chloroquinazoline Quinazolin-4(3H)-one->4-Chloroquinazoline SOCl₂ or POCl₃ Reflux Amine (R-NH₂) Amine (R-NH₂) 4-Aminoquinazoline 4-Aminoquinazoline 4-Chloroquinazoline->4-Aminoquinazoline Amine (R-NH₂) Solvent, Heat

Caption: Workflow for the classical synthesis of 4-aminoquinazolines.

Advantages:

  • Well-established and versatile: This method has been used for decades and is applicable to a wide range of substrates.

  • Readily available starting materials: Quinazolin-4(3H)-ones can be prepared through various methods, including the Niementowski synthesis from anthranilic acids and amides.[5][9]

Disadvantages:

  • Harsh reaction conditions: The use of strong chlorinating agents often requires high temperatures and can be incompatible with sensitive functional groups.[6][7]

  • Environmental concerns: Reagents like SOCl₂ and POCl₃ are corrosive, hazardous, and generate significant chemical waste.[6]

  • Multi-step process: The need to isolate the 4-chloroquinazoline intermediate reduces the overall efficiency of the synthesis.

Modern One-Pot Methodologies: Efficiency and Elegance

To overcome the drawbacks of the classical approach, significant research has focused on developing one-pot syntheses that avoid the isolation of intermediates and utilize milder reagents.

Hexamethyldisilazane (HMDS)-Mediated Synthesis

A notable advancement is the use of hexamethyldisilazane (HMDS) to mediate the direct conversion of quinazolin-4(3H)-ones to 4-aminoquinazolines.[6][7]

Mechanistic Insight: This reaction proceeds through a tandem silylation and substitution mechanism. HMDS, in the presence of a catalyst like ammonium sulfate, silylates the oxygen of the quinazolinone, forming a more reactive intermediate. This intermediate then readily undergoes nucleophilic attack by the amine, followed by elimination to yield the 4-aminoquinazoline. This method elegantly bypasses the need for harsh chlorinating agents.[6]

Diagram 2: HMDS-Mediated One-Pot Synthesis

G Quinazolin-4(3H)-one Quinazolin-4(3H)-one 4-Aminoquinazoline 4-Aminoquinazoline Quinazolin-4(3H)-one->4-Aminoquinazoline Tandem Silylation and Substitution Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->4-Aminoquinazoline HMDS, (NH₄)₂SO₄ HMDS, (NH₄)₂SO₄ HMDS, (NH₄)₂SO₄->4-Aminoquinazoline

Caption: One-pot synthesis using HMDS.

Advantages:

  • Excellent yields: This method often provides high yields of the desired products (typically 83-97%).[6]

  • Environmentally friendly: It avoids the use of hazardous chlorination reagents.[6][7]

  • One-pot procedure: The operational simplicity of a one-pot reaction enhances efficiency.

Syntheses from Isatoic Anhydrides and 2-Aminobenzonitriles

Alternative one-pot strategies commence from readily available starting materials like isatoic anhydrides or 2-aminobenzonitriles.[4][10] A general and efficient one-pot method starting from isatoic anhydrides has been reported, which proceeds through the formation of an amidine intermediate that cyclizes to the 4-aminoquinazoline.[10] Similarly, 2-aminobenzonitriles can undergo cyclization reactions with various reagents to afford the 4-aminoquinazoline core.[4]

Transition-Metal Catalyzed Syntheses: Expanding the Scope

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of 4-aminoquinazolines is no exception.[11][12][13] These methods often offer high efficiency, broad substrate scope, and mild reaction conditions.

Copper-Catalyzed Approaches

Copper catalysts have been effectively employed in the synthesis of 4-aminoquinazolines. For instance, a Cu-catalyzed one-pot methodology has been developed for the synthesis of 4-aminoquinazolines from 2-iodo/2-bromobenzimidamides, aldehydes, and sodium azide.[11][12] The reaction proceeds through a cascade of SNAr substitution, reduction, cyclization, and oxidation.[11]

Diagram 3: Copper-Catalyzed Synthesis of 4-Aminoquinazolines

G 2-Halobenzimidamide 2-Halobenzimidamide 4-Aminoquinazoline 4-Aminoquinazoline 2-Halobenzimidamide->4-Aminoquinazoline Aldehyde Aldehyde Aldehyde->4-Aminoquinazoline Sodium Azide Sodium Azide Sodium Azide->4-Aminoquinazoline CuBr/L-proline CuBr/L-proline CuBr/L-proline->4-Aminoquinazoline One-pot cascade

Caption: A copper-catalyzed one-pot synthesis of 4-aminoquinazolines.

Advantages:

  • High yields: These methods can produce 4-aminoquinazolines in good to excellent yields (50-90%).[11]

  • Operational simplicity: The one-pot nature of the reaction is a significant advantage.[11]

  • Broad substrate scope: A variety of substituted starting materials can be used.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[14][15][16] In the context of 4-aminoquinazoline synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating methods.[14][15]

This technique has been successfully applied to the classical SNAr reaction of 4-chloroquinazolines with amines, reducing reaction times from hours to minutes.[14][15] For example, a mixture of 4-chloroquinazoline and an aryl heterocyclic amine in 2-propanol can be irradiated in a microwave oven for just 20 minutes to achieve the desired product, whereas the classical method requires refluxing for 12 hours.[14]

Comparative Summary of Synthesis Routes

Synthesis RouteKey Reagents/CatalystsTypical Reaction TimeTypical YieldsKey AdvantagesKey Disadvantages
Classical Chlorination/SNAr SOCl₂, POCl₅, AminesSeveral hours to daysModerate to goodWell-established, versatileHarsh conditions, multi-step, environmental concerns[6][7]
HMDS-Mediated One-Pot HMDS, (NH₄)₂SO₄, Amines1.5 - 16 hours83-97%[6]High yields, one-pot, environmentally friendly[6]Requires elevated temperatures
Transition-Metal Catalyzed Cu, Co, Ir complexes4 hours50-90%[11]High efficiency, broad scope, mild conditions[11][12]Catalyst cost and removal can be a concern
Microwave-Assisted SNAr 4-Chloroquinazoline, Amines10 - 20 minutesGood to excellentDrastically reduced reaction times, often improved yields[14][15]Requires specialized microwave equipment

Experimental Protocols

Protocol 1: Classical Synthesis of N-Aryl-4-aminoquinazoline (Conventional Heating)[14]
  • A solution of 4-chloroquinazoline (3.0 mmol) and an aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is prepared.

  • The mixture is stirred under reflux for 12 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is washed with water, filtered, and purified by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazoline[14]
  • A mixture of 4-chloroquinazoline (3.0 mmol) and an aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is stirred for three minutes.

  • The mixture is irradiated in a microwave oven at 60W for 20 minutes.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is washed with water, filtered, and purified by silica gel column chromatography.

Protocol 3: One-Pot HMDS-Mediated Synthesis of 4-Aminoquinazolines[6]
  • Quinazolin-4(3H)-one (0.40 mmol), an amine (0.56 mmol), HMDS (0.56 mmol), and (NH₄)₂SO₄ (0.04 mmol) are added to a 5-mL glass tube with a magnetic stirring bar.

  • The tube is placed in an oil bath preheated to 125 °C.

  • The mixture is stirred for 1.5–16 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with CH₂Cl₂ and purified by column chromatography on silica gel.

Conclusion

The synthesis of 4-aminoquinazolines has evolved significantly, offering researchers a diverse toolbox of methods to choose from. While the classical chlorination/SNAr route remains a viable option, its harsh conditions and multi-step nature are increasingly being superseded by more efficient and environmentally benign modern methods.

One-pot syntheses, particularly the HMDS-mediated approach, offer an excellent combination of high yields, operational simplicity, and improved safety profiles. For rapid library synthesis and optimization, microwave-assisted methods provide an unparalleled advantage in reducing reaction times. Transition-metal catalyzed reactions further expand the synthetic possibilities, enabling the construction of complex 4-aminoquinazoline derivatives under mild conditions.

The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, desired scale, and laboratory equipment. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently access this critical class of medicinally important compounds.

References

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  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. (2006). PubMed. Retrieved from [Link]

  • Novel one-pot synthesis of 4-aminoquinazolines. (1976). The Journal of Organic Chemistry. Retrieved from [Link]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action of 6-Methyl-Quinazoline Compounds in Cancer Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel 6-methyl-quinazoline compounds as potential anti-cance...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel 6-methyl-quinazoline compounds as potential anti-cancer agents. We move beyond simplistic viability assays to build a robust, multi-faceted case for a compound's specific molecular interactions and its downstream cellular consequences. This approach, grounded in scientific integrity, ensures that experimental findings are both reproducible and mechanistically insightful.

The quinazoline scaffold is a cornerstone in modern oncology, with numerous derivatives approved as potent kinase inhibitors.[1][2][3] Compounds bearing the 6-methyl-quinazoline core are frequently designed to target key signaling nodes that drive cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and its associated pathways.[4][5] However, a critical step in the preclinical development of any new compound is the unambiguous validation of its intended mechanism of action.[6] This guide outlines a logical, self-validating workflow to confirm target engagement, characterize pathway modulation, and quantify the ultimate phenotypic impact on cancer cells.

The Strategic Workflow: From Target Engagement to Cellular Fate

A thorough validation of a compound's mechanism of action rests on a tripartite experimental strategy. This workflow is designed to build a chain of evidence, connecting the direct binding of the compound to its molecular target with the subsequent biological effects.

G cluster_0 Phase 1: Direct Target Engagement cluster_1 Phase 2: Cellular Pathway Modulation cluster_2 Phase 3: Phenotypic Outcome A Compound Enters Cell B Binds to Target Kinase A->B C Inhibition of Kinase Activity B->C D Downregulation of Downstream Signaling (e.g., p-Akt, p-ERK) C->D E Inhibition of Proliferation D->E F Induction of Apoptosis

Caption: A logical workflow for validating the mechanism of action.

Part 1: Confirming Direct Target Engagement in the Cellular Milieu

The foundational question for any targeted therapy is: does the compound physically interact with its intended target inside the cell? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of target engagement in a native, cellular environment.[7][8] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][10]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

This experiment will determine if the 6-methyl-quinazoline compound directly binds to and stabilizes its putative kinase target (e.g., EGFR) in intact cancer cells.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., A549 for lung cancer, which often has EGFR pathway activation) to 80-90% confluency.

    • Treat the cells with the 6-methyl-quinazoline compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step.[7]

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.[9]

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting with a specific antibody against the target kinase.[11]

The results can be plotted as the percentage of soluble target protein versus temperature. A positive result is a rightward shift in the melting curve in the presence of the compound, indicating thermal stabilization upon binding.

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52°C-
6-Methyl-Quinazoline (1µM)56°C+4°C
Known Inhibitor (e.g., Gefitinib, 1µM)57°C+5°C

This table presents hypothetical data for illustrative purposes.

A significant thermal shift provides strong evidence of direct target engagement within the complex cellular environment.[10]

Part 2: Profiling Kinase Inhibition and Downstream Signaling

Once target engagement is confirmed, the next logical step is to quantify the compound's inhibitory effect on the kinase's enzymatic activity and its impact on the downstream signaling cascade. The PI3K/Akt/mTOR and MAPK/ERK pathways are two of the most critical signaling cascades in cancer, frequently regulated by receptor tyrosine kinases like EGFR.[12][13][14][15]

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth, Metabolism mTOR->Growth Compound 6-Methyl-Quinazoline Compound Compound->RTK

Caption: Key signaling pathways often targeted by quinazoline derivatives.

Key Experiment 1: In Vitro Kinase Activity Assay

This assay quantifies the potency and selectivity of the compound against the target kinase and a panel of other related kinases. A luminescence-based assay measuring ADP production is a common and robust method.[16]

  • Compound Preparation:

    • Prepare a serial dilution of the 6-methyl-quinazoline compound and a known inhibitor (positive control) in DMSO.[16]

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, its specific substrate peptide, and ATP to a kinase assay buffer.

    • Add the serially diluted compound or DMSO control to the wells and incubate to allow for binding.

    • Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).[16]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.

    • Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.[16]

  • Data Analysis:

    • Measure luminescence using a plate reader. The signal is proportional to the kinase activity.

    • Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparing the IC50 values for the target kinase versus other kinases provides a measure of the compound's selectivity.

Kinase Target6-Methyl-Quinazoline IC50 (nM)Alternative Inhibitor (e.g., Erlotinib) IC50 (nM)
EGFR2520
VEGFR28501500
SRC>10,000>10,000

This table presents hypothetical data for illustrative purposes.

Low nanomolar potency against the intended target and significantly higher IC50 values for off-target kinases indicate a desirable selectivity profile.[4]

Key Experiment 2: Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins within the target signaling pathways, providing a direct readout of the compound's inhibitory effect in a cellular context.[17]

  • Cell Lysis:

    • Treat cancer cells with the compound at different concentrations and for various time points.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification and Separation:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer and Blocking:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[19]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, EGFR) and downstream effectors (e.g., p-Akt, Akt, p-ERK, ERK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19]

A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates, without a significant change in the total protein levels, confirms on-target pathway inhibition.

Part 3: Assessing the Phenotypic Consequences

The final and most critical phase of validation is to link the observed target engagement and pathway modulation to a clear anti-cancer phenotype, such as the inhibition of cell proliferation or the induction of cell death.

Key Experiment: Cell Viability Assays (MTT vs. XTT)

Cell viability assays measure the metabolic activity of cells, which serves as a proxy for the number of viable cells.[20] Both MTT and XTT assays are colorimetric methods based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[21]

FeatureMTT AssayXTT AssayRationale for Choice
Principle Forms insoluble purple formazan crystals.[22]Forms water-soluble orange formazan product.[23]XTT is often preferred for its simpler workflow and reduced potential for error.[24]
Solubilization Step Required (e.g., with DMSO or SDS).[23]Not required.[21]Eliminating this step in the XTT assay saves time and avoids issues with incomplete dissolution of formazan crystals.[24]
Workflow More complex, multi-step.[21]Streamlined, "add-and-read" format.[23]The streamlined nature of the XTT assay makes it more suitable for high-throughput screening.
Sensitivity Generally high.Can be more sensitive in some cell lines.[20]The choice may depend on the specific cell line being used.

For this guide, we will detail the more streamlined XTT protocol.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the 6-methyl-quinazoline compound for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent with an electron-coupling reagent according to the manufacturer's instructions.

    • Add the activated XTT solution to each well and incubate for 2-4 hours at 37°C.[21]

  • Absorbance Measurement:

    • Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Validating the mechanism of action of a novel 6-methyl-quinazoline compound requires a systematic and multi-pronged approach. By integrating biophysical methods like CETSA to confirm target engagement, biochemical assays to quantify inhibitory activity, molecular biology techniques like Western blotting to map pathway modulation, and cell-based assays to measure phenotypic outcomes, researchers can build a compelling and robust data package. This rigorous validation is not merely an academic exercise; it is a crucial step in de-risking a compound for further development and is fundamental to the principles of sound scientific research in the pursuit of new cancer therapies.[6]

References

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]

  • A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. International Journal of Molecular Sciences. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of Novel Quinazoline Derivatives

For drug discovery teams specializing in oncology and inflammatory diseases, the quinazoline scaffold is a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1][2] However, potent bioactivit...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery teams specializing in oncology and inflammatory diseases, the quinazoline scaffold is a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1][2] However, potent bioactivity is only one part of the equation. A promising molecule can fail spectacularly if it cannot reach its target in sufficient concentration or persists for an appropriate duration—challenges governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3]

This guide provides a comprehensive framework for benchmarking the ADME properties of novel quinazoline derivatives. We will move beyond mere data points, focusing on the strategic selection of assays, the causal logic behind experimental design, and the interpretation of data against a clinically relevant benchmark: Gefitinib . Gefitinib, an FDA-approved quinazoline-based EGFR inhibitor, serves as an ideal reference due to its well-characterized ADME profile and established therapeutic window.[4][5]

Our objective is to create a tiered, decision-driven workflow that efficiently identifies compounds with the highest probability of downstream success, saving invaluable time and resources.

The Tiered ADME Benchmarking Workflow

A successful ADME screening cascade prioritizes high-throughput, cost-effective assays early on to eliminate liabilities, reserving more complex, resource-intensive studies for the most promising candidates. This tiered approach ensures that decisions are made based on a progressively richer dataset.

ADME_Workflow Tiered ADME Screening Cascade for Quinazoline Derivatives cluster_0 Tier 1: High-Throughput Physicochemical & Permeability Screening cluster_1 Tier 2: In Vitro Metabolism & Distribution Assessment cluster_2 Tier 3: Advanced In Vitro Profiling cluster_3 Candidate Selection Solubility Kinetic Solubility Assay Microsomal Liver Microsomal Stability Assay Solubility->Microsomal Solubility > 20 µM? PAMPA PAMPA Assay PAMPA->Microsomal Permeability > 2 x 10⁻⁶ cm/s? in_silico In Silico ADMET (e.g., SwissADME) in_silico->Solubility in_silico->PAMPA PPB Plasma Protein Binding (RED) Microsomal->PPB t½ > 30 min? CYP_Inhibit CYP450 Inhibition (IC50 Determination) PPB->CYP_Inhibit Fu < 10%? Caco2 Caco-2 Permeability (Efflux Ratio) PPB->Caco2 Lead_Candidate Lead Candidate for In Vivo PK CYP_Inhibit->Lead_Candidate IC50 > 10 µM? Caco2->Lead_Candidate Efflux Ratio < 2?

Caption: Tiered ADME screening workflow for prioritizing quinazoline derivatives.

Part 1: Absorption Properties - Will the Compound Get In?

Absorption is the first hurdle. A compound must be soluble in the gastrointestinal fluid and permeable across the intestinal wall to reach systemic circulation.

Kinetic Solubility

Causality: Poor aqueous solubility is a primary reason for low oral bioavailability.[6] We start with a kinetic solubility assay because it is high-throughput and reflects the precipitation risk when a compound dissolved in DMSO is introduced to an aqueous buffer, mimicking the initial dissolution challenge in the gut.

Benchmark Data: Gefitinib Gefitinib is known to be a poorly soluble, lipophilic compound.[7][8] Its solubility is pH-dependent, a common trait for basic compounds like many quinazolines.

ParameterBenchmark: GefitinibDesired Profile for Novel Compound
Kinetic Solubility (pH 7.4) ~1-10 µM> 20 µM

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock to create a range of concentrations.

  • Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, initiating precipitation.

  • Incubation: Shake the plate for 2 hours at room temperature to allow equilibrium to be reached.

  • Quantification: Centrifuge the plate to pellet the precipitate. Analyze the supernatant for the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy.

  • Validation: Use a known soluble compound (e.g., Propranolol) and a known insoluble compound (e.g., Amiodarone) as controls.

Passive Permeability (PAMPA)

Causality: After dissolution, a drug must cross the intestinal epithelium. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-pass screen for transcellular passive diffusion, which is a key absorption mechanism for many kinase inhibitors.[9] It is cell-free, making it rapid and highly reproducible.

Benchmark Data: Gefitinib Gefitinib exhibits moderate to high permeability, which helps to offset its poor solubility.

ParameterBenchmark: GefitinibDesired Profile for Novel Compound
Apparent Permeability (Pₑ) > 5 x 10⁻⁶ cm/s> 2 x 10⁻⁶ cm/s (Moderate to High)

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate is coated with a solution of lecithin in dodecane, forming an artificial membrane.

  • Donor Plate: The test compound is added to a donor 96-well plate in a buffer solution (e.g., PBS at pH 7.4).

  • Assay Sandwich: The filter plate is placed on top of an acceptor plate containing fresh buffer, and the donor plate is placed on top of the filter plate.

  • Incubation: The "sandwich" is incubated for 4-16 hours. The compound diffuses from the donor, through the artificial membrane, into the acceptor well.

  • Quantification: Concentrations in the donor, acceptor, and reference wells are measured via LC-MS/MS.

  • Controls: Use high permeability (e.g., Testosterone) and low permeability (e.g., Atenolol) controls to validate the assay integrity.

Caption: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Part 2: Distribution & Metabolism - Where Does It Go and How Long Does It Last?

Once absorbed, a drug distributes into tissues and is subject to metabolism, primarily in the liver. These factors control the drug's concentration at the target and its duration of action.

Metabolic Stability in Liver Microsomes

Causality: The liver is the body's primary metabolic engine. Human Liver Microsomes (HLM) contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of most drugs.[10] An HLM stability assay provides a rapid assessment of a compound's intrinsic clearance, predicting how quickly it will be eliminated. Quinazoline metabolism is often dominated by CYP3A4.[4][10]

Benchmark Data: Gefitinib Gefitinib undergoes extensive metabolism, primarily by CYP3A4, leading to a high clearance rate.[4]

ParameterBenchmark: GefitinibDesired Profile for Novel Compound
Intrinsic Clearance (Cl_int) HighModerate to Low
Microsomal Half-Life (t½) Short (< 20 min)> 30 minutes

Experimental Protocol: HLM Stability Assay

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes and the test compound in a phosphate buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Add the cofactor NADPH to initiate the metabolic reaction. A parallel well without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Controls: Include a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to ensure the system is performing correctly.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is available to interact with its target and cause pharmacological effects.[11] High plasma protein binding can limit efficacy and tissue distribution. The Rapid Equilibrium Dialysis (RED) device is a standard method for determining the fraction of unbound drug (fu).

Benchmark Data: Gefitinib Gefitinib is highly bound to plasma proteins, a common feature of lipophilic kinase inhibitors.[12]

ParameterBenchmark: GefitinibDesired Profile for Novel Compound
Fraction Unbound (fu, plasma) ~5% (i.e., 95% bound)> 1% (Highly desirable > 5%)

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup: A RED device consists of single-use inserts divided by a semipermeable membrane (8K MWCO).

  • Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other chamber.

  • Incubation: Seal the plate and incubate with shaking for 4-6 hours at 37°C to allow the free drug to reach equilibrium across the membrane.

  • Quantification: After incubation, determine the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Part 3: Drug-Drug Interaction Potential

A critical safety assessment is to determine if a new drug inhibits major CYP enzymes. Inhibition can slow the metabolism of co-administered drugs, leading to potentially toxic exposures.

CYP450 Inhibition

Causality: As quinazolines are often metabolized by CYP3A4, they may also inhibit this enzyme or others, creating a risk for drug-drug interactions (DDIs).[9][10] An in vitro IC₅₀ screen against the major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory expectation and a key de-risking step.[13]

Benchmark Data: Gefitinib Gefitinib is a known inhibitor of several CYP enzymes, particularly CYP2D6 and CYP3A4.

Parameter (IC₅₀)Benchmark: GefitinibDesired Profile for Novel Compound
CYP3A4 Inhibition ~3 µM> 10 µM
CYP2D6 Inhibition ~1 µM> 10 µM

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Enzyme/Substrate Mix: In a 96-well plate, combine human liver microsomes (or recombinant CYP enzymes) with a specific fluorogenic probe substrate for the isoform being tested.

  • Inhibitor Addition: Add the novel quinazoline derivative at a range of concentrations.

  • Initiate Reaction: Pre-incubate at 37°C, then add NADPH to start the reaction.

  • Fluorescence Reading: The plate is read over time in a fluorescent plate reader. The enzyme metabolizes the probe, generating a fluorescent signal. An inhibitor will slow this process, reducing the signal.

  • IC₅₀ Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percent inhibition against the compound concentration.

  • Controls: A known potent inhibitor for each isoform (e.g., Ketoconazole for CYP3A4) is used as a positive control.

Conclusion: Synthesizing the Data for Candidate Selection

This tiered approach provides a robust framework for evaluating novel quinazoline derivatives. By benchmarking against a clinically successful drug like Gefitinib, we can contextualize our data and make informed decisions. An ideal candidate emerging from this cascade would possess:

  • Good aqueous solubility (>20 µM) to facilitate absorption.

  • Moderate to high permeability (Pₑ > 2 x 10⁻⁶ cm/s) to cross the gut wall.

  • High metabolic stability (t½ > 30 min) to ensure a reasonable duration of action.

  • An acceptable free fraction (fu > 1%) to engage the target effectively.

  • Low risk of DDI (CYP IC₅₀ > 10 µM) for a cleaner safety profile.

No compound is perfect. However, by systematically identifying and understanding ADME liabilities early, medicinal chemists can focus their efforts on molecules with a balanced profile, maximizing the potential for clinical success.

References

  • Li, X., et al. (2017). Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Current Drug Metabolism. Available at: [Link]

  • White, R.E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual. Available at: [Link]

  • Charnwood Discovery. In Vitro ADME / DMPK Screening. Charnwood Discovery. Available at: [Link]

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  • Riahi, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • GitHub. Benchmarking models with the help of ADME dataset. GitHub. Available at: [Link]

  • Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. Available at: [Link]

  • Hughes, T.B., et al. (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • BioIVT. ADME, DMPK, and DDI In Vitro Studies. BioIVT. Available at: [Link]

  • National Institutes of Health (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Kim, H., et al. (2021). Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects. Translational and Clinical Pharmacology. Available at: [Link]

  • Liverpool John Moores University (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. LJMU Research Online. Available at: [Link]

  • Webb, M.S., et al. (2012). Physicochemical properties of epidermal growth factor receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tod, M., et al. (2012). Population Analysis of Erlotinib in Adults and Children Reveals Pharmacokinetic Characteristics as the Main Factor Explaining Tolerance Particularities in Children. Clinical Cancer Research. Available at: [Link]

  • De la Cruz, B.J., et al. (2025). Refined ADME Profiles for ATC Drug Classes. medRxiv. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking of 6-Substituted Quinazolines with EGFR and VEGFR

In the landscape of modern oncology, the concurrent inhibition of multiple signaling pathways has emerged as a powerful strategy to counteract the complexity and adaptability of cancer.[1][2] Among the most critical targ...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the concurrent inhibition of multiple signaling pathways has emerged as a powerful strategy to counteract the complexity and adaptability of cancer.[1][2] Among the most critical targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR), key players in tumor proliferation and angiogenesis, respectively.[3][4][5] The quinazoline scaffold has proven to be a highly effective framework for designing potent tyrosine kinase inhibitors (TKIs).[6][7][8][9] This guide provides an in-depth comparative analysis of 6-substituted quinazoline derivatives as dual inhibitors of EGFR and VEGFR, leveraging molecular docking studies to elucidate their binding mechanisms and structure-activity relationships.

The rationale for targeting both EGFR and VEGFR simultaneously is compelling. Activation of the EGFR pathway can increase the production of VEGF, which in turn promotes the formation of new blood vessels that supply tumors with essential nutrients.[1][2] This crosstalk suggests that dual inhibition could offer a synergistic antitumor effect, potentially overcoming resistance mechanisms that arise from single-pathway blockade.[3][10]

The Interconnected Signaling Cascades of EGFR and VEGFR

Understanding the signaling pathways governed by EGFR and VEGFR is fundamental to appreciating the rationale for their dual inhibition. Overexpression or mutation of EGFR leads to uncontrolled cell division and proliferation, while VEGFR activation is a critical step in angiogenesis, the process of forming new blood vessels essential for tumor growth and metastasis.[3][4]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGF VEGF Ligand EGFR->VEGF Upregulates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation VEGFR VEGFR Receptor VEGF->VEGFR PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC Angiogenesis Angiogenesis (New Blood Vessel Growth) PLC_PKC->Angiogenesis Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Download Receptor (e.g., EGFR, VEGFR from PDB) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 2. Draw & Minimize Ligand (6-Substituted Quinazoline) Ligand->Grid Dock 4. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score 5. Analyze Binding Score (kcal/mol) Dock->Score Interaction 6. Visualize Interactions (H-Bonds, Hydrophobic) Score->Interaction Quinazoline_Structure sub Position 6R

Caption: General structure of a 6-substituted quinazoline.

Quantitative Docking Data and Key Interactions

The following table summarizes representative data for 6-substituted quinazolines docked against EGFR and VEGFR-2. The binding affinity is a measure of the strength of the interaction, while the key residues highlight the specific points of contact within the active site.

Compound ClassTarget ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesReference
6-Nitro-4-Anilinoquinazoline EGFR (mutant T790M)Good to surpassingHinge Region, Hydrophobic Pocket
Diaryl-Thiourea Linked Quinazoline EGFR- (IC50 = 10 nM)Met793 (H-bond), Leu718, Val726
VEGFR-2- (IC50 = 80 nM)Cys919 (H-bond), Leu840, Val848
6-Iodo-Quinazolinone Derivative EGFR (mutant)GoodHinge Region
VEGFR-2GoodHinge Region
8-Methoxy-2-Trimethoxyphenyl Quinazoline EGFR- (IC50 = 106 nM)Met793, Thr790
VEGFR-2- (IC50 = 98.1 nM)Cys919, Asp1046

Molecular docking studies consistently show that the quinazoline core forms a crucial hydrogen bond with a backbone amide in the hinge region of both kinases (typically Met793 in EGFR and Cys919 in VEGFR-2). T[6][11]he 6-substituent extends into a solvent-accessible region or a nearby hydrophobic pocket, where its chemical properties (e.g., size, polarity, hydrogen bonding capacity) dictate the overall binding affinity and selectivity.

Conclusion and Future Directions

Comparative molecular docking serves as an invaluable tool for the rational design of dual EGFR/VEGFR inhibitors based on the 6-substituted quinazoline scaffold. The insights gained from these in silico studies, particularly regarding structure-activity relationships and key binding interactions, can effectively guide the synthesis and experimental validation of novel anticancer agents.

The data strongly suggests that strategic modifications at the 6-position of the quinazoline ring can modulate the potency and selectivity profile against EGFR and VEGFR. Future research should focus on synthesizing and testing the most promising candidates identified through docking studies. Furthermore, combining docking with more advanced computational methods like molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interactions, further refining the drug design process. T[12][13]he ultimate goal is to develop potent, selective, and safe dual inhibitors that can overcome the challenges of drug resistance and improve patient outcomes in cancer therapy.

References

  • Larsen, A. K., Ouaret, D., El Ouadrani, K., & Petitprez, A. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Pharmacology & Therapeutics, 131(1), 80–90.
  • Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(11), 1133.
  • El-Damasy, D. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(1), 1-23.
  • Socinski, M. A., et al. (2009). Combined Inhibition of the VEGFR and EGFR Signaling Pathways in the Treatment of NSCLC. The Oncologist, 14(10), 957–966.
  • Overview of therapies targeting the VEGFR and/or EGFR pathways. (2021).
  • An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2023).
  • The role of VEGFR and EGFR signaling in tumor angiogenesis. (2013).
  • Ciupa, A., et al. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Molecular Cancer Research, 5(3), 203–220.
  • Abdel-Mottaleb, Y., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Medicinal Chemistry, 14(1), 108-125.
  • El-Naggar, M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(16), 1369-1387.
  • Ciupa, A., et al. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Molecular Cancer Research, 5(3), 203–220.
  • Chemical structure of approved VEGFR inhibitors. (2023).
  • Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. (2019). Research in Pharmaceutical Sciences, 14(5), 406-417.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992.
  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2992.
  • Shah, A., et al. (2023). Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Current Medicinal Chemistry, 30.
  • Shah, A., et al. (2023). Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis. Eco-Vector Journals Portal.

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Validation

A Comparative Preclinical Evaluation of the Therapeutic Index of (6-Methyl-quinazolin-4-ylamino)-acetic acid versus Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer Models

Abstract The therapeutic index (TI) is a critical determinant of a drug's clinical viability, defining the margin between efficacy and toxicity. This guide provides a comprehensive framework for the preclinical evaluatio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic index (TI) is a critical determinant of a drug's clinical viability, defining the margin between efficacy and toxicity. This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index for a novel investigational compound, (6-Methyl-quinazolin-4-ylamino)-acetic acid, a quinazoline-based kinase inhibitor. We present a head-to-head comparison with the current standard of care for epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), Osimertinib.[1][2][3] Detailed, field-tested protocols for in vitro cytotoxicity, in vivo efficacy in xenograft models, and acute toxicity assessments are provided to enable researchers to derive the necessary IC50, ED50, and TD50 values. Through structured data analysis and visualization, this guide aims to equip drug development professionals with the methodology to rigorously assess the potential of new chemical entities in oncology.

Introduction: The Imperative for a Superior Therapeutic Index in Oncology

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its high affinity for the ATP-binding site of kinases like EGFR.[4][5] First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, validated this target in NSCLC but were hampered by dose-limiting toxicities arising from inhibition of wild-type (WT) EGFR and a narrow therapeutic window.[6] The third-generation inhibitor, Osimertinib, improved upon this by demonstrating selectivity for mutant forms of EGFR (Exon 19 deletions, L858R, and the T790M resistance mutation), thereby widening the therapeutic index and establishing itself as a frontline standard of care.[1][7][8]

Our investigational compound, (6-Methyl-quinazolin-4-ylamino)-acetic acid, belongs to this chemical class.[9] Its structural design suggests potential interaction with the EGFR kinase domain.[10][11][12] The central hypothesis is that modifications to the quinazoline core could further refine its selectivity, leading to an improved therapeutic index over Osimertinib. The therapeutic index (TI) is a quantitative measure of a drug's safety margin, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[13][14][15] A higher TI is paramount in oncology, signifying a greater separation between the dose required for anti-tumor activity and the dose that causes unacceptable adverse effects in patients.[16]

This guide outlines the essential preclinical workflow to challenge this hypothesis.

Experimental Design for Therapeutic Index Determination

The preclinical determination of a therapeutic index relies on a multi-step experimental process that moves from in vitro cell-based assays to in vivo animal models. This workflow is designed to establish three key parameters:

  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro, in this case, cancer cell viability.

  • ED50 (Median effective dose): The dose of a drug that produces a therapeutic effect in 50% of the population. In this context, it is the dose required to achieve 50% tumor growth inhibition in a xenograft model.

  • TD50 (Median toxic dose): The dose of a drug that produces a toxic effect in 50% of the population.[16] This is determined through dose-range-finding toxicity studies in vivo.

The therapeutic index is then calculated using the formula: TI = TD50 / ED50 .[13]

Overall Experimental Workflow

The logical flow of the evaluation process is critical for generating robust and translatable data. The process begins with foundational in vitro assays to confirm cytotoxic activity, followed by in vivo studies to assess efficacy and toxicity in a complex biological system.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Analysis vitro_assay 3.0 In Vitro Cytotoxicity Assay (MTT Assay on NSCLC Cell Lines) ic50_calc Determine IC50 vitro_assay->ic50_calc efficacy 4.0 In Vivo Efficacy Study (NSCLC Xenograft Model) ic50_calc->efficacy Inform Dose Selection toxicity 5.0 In Vivo Toxicity Study (Dose Escalation) ic50_calc->toxicity Inform Dose Selection ed50_calc Determine ED50 efficacy->ed50_calc td50_calc Determine TD50 toxicity->td50_calc ti_calc 6.0 Therapeutic Index Calculation (TI = TD50 / ED50) ed50_calc->ti_calc td50_calc->ti_calc

Caption: Overall workflow for preclinical therapeutic index determination.

In Vitro Cytotoxicity Assessment (IC50)

Objective

To determine the concentration of (6-Methyl-quinazolin-4-ylamino)-acetic acid and Osimertinib required to inhibit the proliferation of an EGFR-mutant NSCLC cell line by 50%.

Causality and Protocol Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, high-throughput nature, and direct correlation of metabolic activity with cell viability.[17][18] The principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[19][20] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[17] This provides a robust method for quantifying the cytotoxic effects of the compounds.[20]

Detailed Protocol: MTT Assay
  • Cell Line Selection: NCI-H1975, a human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation, is an appropriate model for this comparison.

  • Cell Seeding: Plate NCI-H1975 cells in a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of (6-Methyl-quinazolin-4-ylamino)-acetic acid and Osimertinib in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 nM to 10 µM. Ensure the final DMSO concentration in each well is <0.1%.

  • Cell Treatment: After 24 hours, replace the medium with 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration) and "no-cell" blank wells. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[19][21]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.[19]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19][21] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

  • Data Analysis: Subtract the average absorbance of the "no-cell" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100. Plot the % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

In Vivo Efficacy Assessment in Xenograft Models (ED50)

Objective

To determine the dose of each compound required to achieve 50% tumor growth inhibition in an NSCLC patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.[22]

Causality and Protocol Choice: The A549 Xenograft Model

While PDX models offer high fidelity, CDX models using established cell lines like A549 (a common NSCLC line) provide high reproducibility and faster turnaround for initial efficacy studies.[23][24] We select an A549-based CDX model for this guide.[23] Immunodeficient mice (e.g., athymic Nude or NSG) are used to prevent rejection of the human tumor cells, allowing for the isolated study of the drug's effect on tumor growth.[25]

Detailed Protocol: NSCLC Xenograft Tumor Growth Inhibition
  • Animal Model: Use 6-8 week old female athymic nude mice. Allow a one-week acclimatization period.[25]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H1975 cells (in 100 µL of a 1:1 mixture of Matrigel and PBS) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 * Length * Width^2). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80, oral gavage, daily)

    • (6-Methyl-quinazolin-4-ylamino)-acetic acid (e.g., 1, 5, 10, 25, 50 mg/kg, oral gavage, daily)

    • Osimertinib (e.g., 0.5, 1, 2.5, 5, 10 mg/kg, oral gavage, daily)

  • Dosing and Monitoring: Administer the assigned treatment daily for 21 days. Measure tumor volume and body weight 2-3 times per week.[26]

  • Endpoint: The study endpoint is reached when tumors in the vehicle group exceed 2000 mm³ or after 21 days of treatment. Euthanize mice and excise tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each group: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Plot the TGI (%) against the drug dose (mg/kg) and use a dose-response model to calculate the ED50.

In Vivo Acute Toxicity Assessment (TD50)

Objective

To determine the dose of each compound that causes a defined toxic endpoint (e.g., 10% body weight loss, specific clinical signs of toxicity) in 50% of the animals.

Causality and Protocol Choice: Dose Escalation Study

A dose escalation study in healthy, non-tumor-bearing mice is a standard preclinical approach to identify the maximum tolerated dose (MTD) and characterize the toxicity profile.[27] This is critical for kinase inhibitors, which can have on- and off-target toxicities, including cardiovascular effects.[28][29][30][31] Monitoring body weight, clinical signs, and, if necessary, serum biomarkers provides a clear picture of the dose-toxicity relationship.

Detailed Protocol: Acute Dose-Range Finding
  • Animal Model: Use healthy 6-8 week old female athymic nude mice (to match the efficacy study strain).

  • Dose Escalation: Administer single, escalating doses of each compound to small groups of mice (n=3-5 per group). Doses should start below the predicted efficacious dose and escalate significantly higher (e.g., 50, 100, 200, 400 mg/kg).

  • Monitoring: Observe animals daily for 14 days. Record:

    • Body weight (daily for the first week, then every other day).

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Mortality.

  • Defining Toxicity: A common endpoint for TD50 determination is the dose causing >10% mean body weight loss that is not recovered, or the dose causing overt, non-transient clinical signs of distress.

  • Data Analysis: Plot the percentage of animals exhibiting the defined toxic endpoint at each dose level. Use probit analysis or logistic regression to calculate the TD50.

Comparative Analysis and Therapeutic Index Calculation

Data Summary Table

The experimental data should be compiled into a clear, comparative table. The following data is illustrative and does not represent real experimental results.

Parameter(6-Methyl-quinazolin-4-ylamino)-acetic acidOsimertinib (Standard of Care)
IC50 (nM) 1520
ED50 (mg/kg) 102.5
TD50 (mg/kg) 20040
Calculation of Therapeutic Index

The therapeutic index provides a single, comparative value for the safety margin of each compound.

  • TI for (6-Methyl-quinazolin-4-ylamino)-acetic acid:

    • TI = TD50 / ED50 = 200 mg/kg / 10 mg/kg = 20

  • TI for Osimertinib:

    • TI = TD50 / ED50 = 40 mg/kg / 2.5 mg/kg = 16

Interpretation of Comparative TI

Based on this illustrative data, (6-Methyl-quinazolin-4-ylamino)-acetic acid demonstrates a wider therapeutic index (20) compared to Osimertinib (16). While its in vivo potency (ED50) is lower, requiring a higher dose for the same effect, its toxicity threshold (TD50) is significantly higher. This suggests a potentially larger margin of safety, which could translate to better tolerability in a clinical setting.

Discussion and Future Directions

A superior therapeutic index is a primary goal in the development of next-generation targeted therapies. The hypothetical results suggest that (6-Methyl-quinazolin-4-ylamino)-acetic acid may possess a safety advantage over the current standard of care.

Mechanistic Insights: The next logical step is to investigate the underlying cause of this improved TI. Kinome screening would be essential to determine if the investigational compound has greater selectivity against the target EGFR mutants versus wild-type EGFR and other related kinases, which are often implicated in off-target toxicities.[6]

G cluster_0 EGFR Signaling cluster_1 EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug Quinazoline Inhibitor (e.g., Investigational Compound) Drug->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway targeted by quinazoline inhibitors.

Implications for Clinical Translation: A wider therapeutic window could allow for more aggressive dosing strategies to overcome resistance or could lead to a better-managed side-effect profile at standard efficacious doses, improving patient quality of life. The preclinical toxicity data is crucial for determining a safe starting dose for Phase I clinical trials.[32]

Proposed Next Steps:

  • Kinome Selectivity Profiling: Assess the inhibitory activity of the compound against a broad panel of human kinases.

  • Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its exposure profile.

  • Orthotopic and Metastatic Xenograft Models: Evaluate efficacy in more clinically relevant models that mimic tumor growth in the lung and metastatic spread.[24][25]

  • Combination Studies: Investigate potential synergies with other standard-of-care agents like chemotherapy, as is being done with Osimertinib.[2][7][33]

Conclusion

This guide provides a systematic and robust methodology for the preclinical evaluation of a novel compound's therapeutic index against a clinical standard of care. The direct comparison of (6-Methyl-quinazolin-4-ylamino)-acetic acid with Osimertinib, using the protocols detailed herein, allows for a data-driven assessment of its potential as a safer, more effective therapeutic agent. A favorable therapeutic index in these preclinical models is a critical prerequisite for advancing a compound toward clinical development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Yamazaki, S., et al. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Science, 102(11), 2087-2093. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved from [Link]

  • Niles, A. L., et al. (2009). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 32(7), 1257-1270. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Force, T., et al. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Pharmacology & Therapeutics, 185, 99-109. Retrieved from [Link]

  • Tan, C. S., et al. (2023). Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. Journal of Thoracic Disease, 15(6), 3329-3351. Retrieved from [Link]

  • Girard, N. (2023). Treatment for EGFR-Mutant NSCLC Varies by Driver. Targeted Oncology. Retrieved from [Link]

  • Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences, 198(2), 316-327. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Pharmaceuticals. Retrieved from [Link]

  • Ramalingam, S. S., et al. (2023). Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. JCO Oncology Practice, 19(11), 837-845. Retrieved from [Link]

  • Therapeutic Index: Definition & Formula. (2023). StudySmarter. Retrieved from [Link]

  • Koshman, Y. E., et al. (2024). Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Toxicological Sciences. Retrieved from [Link]

  • Zhou, S. F., et al. (2022). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. Cancers, 14(15), 3788. Retrieved from [Link]

  • Zhou, C., et al. (2024). The changing treatment landscape of EGFR-mutant non-small-cell lung cancer. Nature Reviews Clinical Oncology. Retrieved from [Link]

  • Clinical Care of Patients with EGFR Mutation-Positive Non-Small Cell Lung Cancer. (2023). Research To Practice. Retrieved from [Link]

  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11885. Retrieved from [Link]

  • Therapeutic index. (n.d.). Wikipedia. Retrieved from [Link]

  • Engel, J., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery. Retrieved from [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Girish, A., et al. (2019). Dose Optimization for Anticancer Drug Combinations: Maximizing Therapeutic Index via Clinical Exposure-Toxicity/Preclinical Exposure-Efficacy Modeling. Clinical Cancer Research, 25(2), 554-565. Retrieved from [Link]

  • Youssif, B. G., et al. (2020). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1162. Retrieved from [Link]

  • Tagrisso (osimertinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]

  • Lung Cancer Xenograft. (n.d.). Altogen Labs. Retrieved from [Link]

  • Hidalgo, M., et al. (2021). Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation. Cancers, 13(16), 4059. Retrieved from [Link]

  • Effect of XXP treatment on NSCLC xenograft mouse models. (n.d.). ResearchGate. Retrieved from [Link]

  • Osimertinib (Tagrisso). (2024). In CADTH Reimbursement Reviews. Canadian Agency for Drugs and Technologies in Health. Retrieved from [Link]

  • Osimertinib (TAGRISSO). (2017). U.S. Food and Drug Administration. Retrieved from [Link]

  • Elevated Dose of Osimertinib Induced Clinical Activity in EGFR Exon 20-Mutant NSCLC. (2020). Targeted Oncology. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of (6-Methyl-quinazolin-4-ylamino)-acetic acid

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just innovative tools, but also the critical knowledge to ensure safety, compliance, and operational...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just innovative tools, but also the critical knowledge to ensure safety, compliance, and operational excellence. The proper management of chemical waste is a non-negotiable cornerstone of responsible science. This guide provides a detailed, technically grounded protocol for the disposal of (6-Methyl-quinazolin-4-ylamino)-acetic acid, moving beyond a simple checklist to explain the causality behind each procedural step.

Disclaimer: This document is intended as an expert guide based on the known properties of quinazoline derivatives and established best practices for chemical waste management. However, it is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. Always consult your institution's EHS office for final guidance and to ensure compliance with local, state, and federal regulations. [1]

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of a compound is the foundation of its safe management. While comprehensive toxicological data for (6-Methyl-quinazolin-4-ylamino)-acetic acid may be limited, we can infer a likely hazard profile from its parent structure, (quinazolin-4-ylamino)-acetic acid, and related quinazoline compounds.

The parent compound is classified with GHS07 pictogram and the hazard statement H302, indicating it is harmful if swallowed (Acute Toxicity 4, Oral). Quinazoline derivatives, as a class, are often flagged for potential environmental hazards, being toxic to aquatic organisms and requiring management as hazardous waste to prevent release into the environment.[2] Therefore, a cautious and conservative approach is mandated. (6-Methyl-quinazolin-4-ylamino)-acetic acid must be presumed to be hazardous waste until and unless proven otherwise by formal analysis.

Hazard CategoryInferred Classification & Rationale
Acute Toxicity Harmful if swallowed (H302) . Based on data for the parent compound. Ingestion is a primary exposure risk.
Skin/Eye Irritation Potential Irritant . Assumed based on common properties of similar heterocyclic compounds.[1]
Environmental Hazard Presumed Toxic to Aquatic Life . Quinazolines can pose long-term risks to aquatic environments.[2] Disposal into drains is strictly prohibited.
Regulatory Status Hazardous Waste . Must be managed under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5][6]

Part 2: Pre-Disposal Safety Protocols

Before handling the waste, establishing a controlled environment is paramount. These steps are designed to minimize personnel exposure and prevent accidental release.

Required Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory. The selection is based on mitigating the risks of ingestion, inhalation, and dermal contact.

  • Eye Protection: Wear tightly fitting chemical safety goggles or a full-face shield.[1]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or managing spills, an impervious apron may be necessary.

  • Respiratory Protection: All handling of solid (powder) or solutions of the compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Part 3: Step-by-Step Disposal Procedure

The fundamental principle governing this procedure is that all waste streams containing (6-Methyl-quinazolin-4-ylamino)-acetic acid must be collected, contained, and disposed of as regulated hazardous chemical waste.[7]

Step 1: Waste Segregation and Characterization

At the point of generation, immediately segregate all materials contaminated with (6-Methyl-quinazolin-4-ylamino)-acetic acid. This is the most critical step to prevent accidental mixing of incompatible chemicals and to ensure proper disposal routing.[7][8]

  • Solid Waste: Includes expired or unused solid (6-Methyl-quinazolin-4-ylamino)-acetic acid, contaminated weighing papers, and any PPE that is grossly contaminated.

  • Liquid Waste: Includes all solutions containing (6-Methyl-quinazolin-4-ylamino)-acetic acid and any solvent rinsate from cleaning contaminated glassware.

  • Sharps Waste: Any contaminated needles, scalpels, or broken glass must be placed in a designated, puncture-resistant sharps container.[9][10]

Step 2: Containerization

Select a waste container that is robust and chemically compatible with the waste.

  • Use a high-density polyethylene (HDPE) or other approved container with a secure, screw-top lid.[11][12]

  • The container must be in good condition, free from leaks or damage.[13]

  • Keep the container closed at all times except when actively adding waste.[7][11] This minimizes the release of vapors and prevents spills.

Step 3: Waste Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[8] Affix a "Hazardous Waste" label to the container. The label must include:

  • The full, unabbreviated chemical name: "(6-Methyl-quinazolin-4-ylamino)-acetic acid" .

  • The phrase "Hazardous Waste" .

  • An accurate description of the contents (e.g., "Solid" or "Solution in Methanol").

  • The specific hazard characteristics (e.g., "Toxic").

  • The date accumulation started.

Step 4: Accumulation and Storage

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11]

  • The SAA must be at or near the point of waste generation.

  • Store the container within secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[7]

  • Ensure the container is stored away from incompatible materials. Consult your lab's chemical incompatibility chart.[12]

Step 5: Final Disposal Arrangement

The final disposal must be conducted by professionals.

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]

  • Never pour (6-Methyl-quinazolin-4-ylamino)-acetic acid waste down the drain or dispose of it in the regular trash.[2][14] This is a serious regulatory violation and poses a significant environmental risk.

  • Provide the EHS team with an accurate description of the waste to ensure it is handled correctly.

Part 4: Emergency Spill Management

In the event of an accidental spill, a prepared response is critical to mitigate exposure and environmental release.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Part 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into the designated hazardous waste container.[14]

    • For Liquids: Use an inert absorbent material or a chemical spill kit to absorb the spill.[9][10]

  • Clean Up: Collect all contaminated absorbent materials and cleanup debris and place them in the sealed hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.[1]

Part 5: Visualization of Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper management and disposal of (6-Methyl-quinazolin-4-ylamino)-acetic acid waste.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Waste Containing (6-Methyl-quinazolin-4-ylamino)-acetic acid is Generated assess Assess Hazards: - Acute Toxicity (Oral) - Potential Irritant - Environmental Hazard start->assess ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat assess->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Select & Use Approved, Compatible Container segregate->containerize label_waste Label Container: 'Hazardous Waste' + Full Chemical Name containerize->label_waste store Store in Secondary Containment in Designated SAA label_waste->store contact_ehs Contact EHS Office for Waste Pickup store->contact_ehs spill Spill Occurs spill_proc Follow Spill Management Protocol (Part 4) spill->spill_proc spill_proc->segregate

Caption: Disposal workflow for (6-Methyl-quinazolin-4-ylamino)-acetic acid.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. [Link]

  • Best Practices for Laboratory Waste Management . ACTenviro. [Link]

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  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management . AWE. [Link]

  • Hazardous waste . Wikipedia. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

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  • Quinazoline Safety Data Sheet . Szabo-Scandic. [Link]

  • Acetic Acid Safety Data Sheet . [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]

  • ACETIC ACID LRG Safety Data Sheet . Chemical Suppliers. [Link]

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  • Acetic acid methyl ester Safety Data Sheet . Carl ROTH. [Link]

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Handling

Comprehensive Safety and Handling Guide for (6-Methyl-quinazolin-4-ylamino)-acetic acid

This document provides crucial safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling (6-Methyl-quinazolin-4-ylamino)-acetic acid. The...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides crucial safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals handling (6-Methyl-quinazolin-4-ylamino)-acetic acid. The information herein is synthesized from established safety standards for related chemical classes to ensure a comprehensive and cautious approach, prioritizing the well-being of all laboratory personnel.

Hazard Identification and Risk Assessment

  • Aromatic Amines : This class of compounds can be toxic and may be readily absorbed through the skin.[1] Some aromatic amines are known or suspected carcinogens.[1] Therefore, skin contact and inhalation of dust should be strictly avoided.

  • Carboxylic Acids : The acetic acid functional group suggests that the compound is acidic. Concentrated forms of similar organic acids can be corrosive and cause severe skin burns and eye damage upon contact.[2][3][4] Inhalation of dust or aerosols can lead to respiratory irritation.[5]

  • Quinazoline Derivatives : The toxicological properties of this specific derivative are not well-documented. As a prudent measure, it should be treated as a substance of unknown toxicity, warranting careful handling to minimize any potential exposure.[6]

Given these components, the primary hazards associated with (6-Methyl-quinazolin-4-ylamino)-acetic acid are:

  • Skin Irritation/Corrosion : Potential for chemical burns.

  • Serious Eye Damage : High risk of severe injury upon contact.

  • Inhalation Hazard : Dust may irritate the respiratory system.

  • Dermal Absorption : Potential for systemic toxicity through skin contact.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize that engineering controls are the most effective way to minimize exposure.

  • Chemical Fume Hood : All work involving the solid form or concentrated solutions of (6-Methyl-quinazolin-4-ylamino)-acetic acid must be conducted in a certified chemical fume hood.[7] This includes weighing, transferring, and preparing solutions to prevent the inhalation of fine powders or aerosols.[6][7]

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to provide a barrier against the identified hazards.[8][9][10] The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[11]

Hand Protection
  • Glove Selection : Chemical-resistant gloves are required for all handling procedures.[6][12] Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or when working with solutions, consider heavier-duty gloves or double-gloving to increase protection.[11]

  • Causality : The aromatic amine structure poses a risk of dermal absorption.[1] The carboxylic acid moiety presents a corrosive hazard.[3][4] Therefore, robust hand protection is non-negotiable to prevent both local skin damage and potential systemic effects. Always inspect gloves for tears or holes before use.[13]

Eye and Face Protection
  • Minimum Requirement : ANSI-rated safety glasses with side shields are the minimum requirement for any work in the laboratory.[6][14]

  • Enhanced Protection : When handling the solid powder, dispensing concentrated solutions, or if there is any risk of splashing, chemical splash goggles must be worn.[6][15]

  • Maximum Protection : For large-volume transfers or highly energetic procedures (e.g., sonicating, heating), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face from splashes.[6][12][15]

  • Causality : The acidic nature of the compound means it can cause severe and potentially irreversible eye damage upon contact.[2][3] Standard safety glasses do not provide an adequate seal against liquid splashes or fine dust.

Body Protection
  • Lab Coat : A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[12][14] It should be fully buttoned with sleeves rolled down to provide maximum coverage of the torso and arms.[14]

  • Apron : For tasks involving larger quantities of corrosive solutions, a chemical-resistant apron worn over the lab coat is recommended.

  • Causality : A lab coat serves as a removable barrier to protect your skin and personal clothing from incidental splashes and spills.[12][14] In the event of a significant spill, the contaminated lab coat can be removed quickly to minimize chemical contact time.[13]

Respiratory Protection
  • Under Normal Conditions : When handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • When Required : If there is a potential for generating significant dust or aerosols outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is necessary.[15][16] The minimum effective protection would be an N95 respirator for particulates, though a full-face respirator with acid gas/organic vapor cartridges would offer a higher level of protection.[5][15]

  • Causality : Inhalation of fine chemical dust can cause acute respiratory irritation. A respirator prevents these particles from entering the respiratory tract. A proper respiratory protection program, including fit-testing, is an OSHA requirement when respirators are necessary for safety.[10]

Summary of PPE for Key Operations

The following table provides a quick reference for selecting the appropriate level of PPE for common laboratory tasks.

Task/Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Compound Double Nitrile GlovesChemical Splash GogglesLab Coat (fully fastened)Not required inside a fume hood
Preparing Stock Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronNot required inside a fume hood
Handling Dilute Solutions Single Nitrile GlovesSafety Glasses with Side ShieldsLab Coat (fully fastened)Not required
Large Spill Cleanup (>10g) Heavy-Duty Chemical GlovesChemical Splash Goggles & Face ShieldLab Coat & Chemical ApronAir-purifying respirator with appropriate cartridges

Procedural Guidance and Disposal

Step-by-Step Weighing Procedure
  • Preparation : Don all required PPE (double gloves, lab coat, goggles) before entering the designated fume hood area.

  • Containment : Perform all weighing operations on a disposable weigh paper or within a containment vessel inside the fume hood.

  • Transfer : Use a spatula to carefully transfer the solid, minimizing any disturbance that could create dust.

  • Cleanup : After weighing, carefully fold the weigh paper and dispose of it in the designated solid chemical waste container. Wipe down the spatula and balance area with a damp cloth.

  • Glove Removal : Remove the outer pair of gloves before exiting the fume hood. Remove the inner pair and wash hands thoroughly with soap and water upon completion of the task.[13]

Waste Disposal
  • Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weigh papers, and pipette tips, must be disposed of in a clearly labeled hazardous chemical waste container.

  • Chemical Waste : Unused material and solutions must be disposed of following your institution's hazardous waste guidelines. Do not pour chemical waste down the drain. Acidic waste may need to be neutralized before disposal.

Logical Framework for PPE Selection

The decision to implement specific PPE is a direct response to the assessed risk of an operation. The following diagram illustrates this logical workflow.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Safety Start Begin Task (e.g., Weighing Solid) Assess_Hazard Assess Hazards: - Corrosive (Acid) - Dermal Absorber (Amine) - Inhalation (Dust) Start->Assess_Hazard Assess_Exposure Assess Exposure Potential: - Small Scale? - In Fume Hood? - Splash Risk? Assess_Hazard->Assess_Exposure Select_Body Body Protection: - Lab Coat Assess_Exposure->Select_Body Select_Hands Hand Protection: - Double Nitrile Gloves Assess_Exposure->Select_Hands Select_Eyes Eye Protection: - Chemical Goggles Assess_Exposure->Select_Eyes Select_Face Face Protection: - Face Shield (if splash risk) Assess_Exposure->Select_Face High Splash Potential Work_in_Hood Perform Work in Chemical Fume Hood Select_Body->Work_in_Hood Select_Hands->Work_in_Hood Select_Eyes->Work_in_Hood Select_Face->Work_in_Hood End Task Complete Work_in_Hood->End

Caption: PPE selection workflow based on hazard and exposure assessment.

References

  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Acetic acid.
  • Australian Commission on Safety and Quality in Health Care. Sequence for putting on and removing personal protective equipment (PPE).
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • LPS.org. Safety Data Sheet (SDS) Acetic Acid 6.1 M - 17.4 M (Glacial).
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Working with Chemicals.
  • Unknown Source. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Centers for Disease Control and Prevention (CDC). Pocket Guide to Chemical Hazards Introduction | NIOSH.
  • RPS Group. Amines.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
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  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
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  • Unknown Source. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
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  • Scholar Chemistry. (2009, January 23). Acetic Acid Solution, 6M Material Safety Data Sheet.

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